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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 7-Methyl-1H-indole-1-carbonitrile

Executive Summary This technical guide details the synthesis and structural characterization of 7-Methyl-1H-indole-1-carbonitrile . While 1H-indole-1-carbonitriles are valuable intermediates in medicinal chemistry—servin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis and structural characterization of 7-Methyl-1H-indole-1-carbonitrile . While 1H-indole-1-carbonitriles are valuable intermediates in medicinal chemistry—serving as unique electrophiles, pharmacophores, or activated protecting groups—the presence of a methyl group at the C-7 position introduces specific steric challenges that distinguish this protocol from standard indole functionalization.

This guide prioritizes the nucleophilic substitution pathway using cyanogen bromide (BrCN) and sodium hydride (NaH). While hazardous, this method remains the "gold standard" for high-yield N-cyanation of hindered substrates where milder, bulky electrophilic cyanating agents (e.g., N-cyano-N-phenyl-p-toluenesulfonamide) may suffer from kinetic retardation due to the ortho-methyl substituent.

Retrosynthetic Analysis & Strategy

The target molecule, 7-Methyl-1H-indole-1-carbonitrile, is constructed via the disconnection of the N–CN bond.

  • Substrate: 7-Methyl-1H-indole (commercially available or synthesized via Fischer Indole synthesis from o-toluidine).

  • Electrophile: Cyanogen Bromide (BrCN).

  • Base: Sodium Hydride (NaH).[1][2]

  • Key Challenge: The C-7 methyl group exerts steric pressure on the N-1 position. To overcome this, we utilize a strong base (NaH) to generate the highly nucleophilic indolyl anion, ensuring rapid reaction with the linear, small electrophile (BrCN) before competing C-3 cyanation or polymerization can occur.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 7-Methyl-1H-indole Base NaH (60%) Deprotonation SM->Base DMF, 0°C Inter Indolyl Anion (Nucleophile) Base->Inter - H2 Product 7-Methyl-1H-indole- 1-carbonitrile Inter->Product + BrCN - NaBr Reagent BrCN (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway for the base-mediated N-cyanation of 7-methylindole.

Safety Protocols (Critical)

WARNING: This protocol involves Cyanogen Bromide (BrCN) and Sodium Hydride (NaH) .

  • Cyanogen Bromide: Highly toxic, volatile solid. It hydrolyzes to release HCN.

    • Control: All weighing and transfers must occur in a functioning fume hood.

    • Quench: Keep a bleach (sodium hypochlorite) solution ready to neutralize spills and glassware.

  • Sodium Hydride: Pyrophoric. Reacts violently with moisture.

    • Control: Use dry solvents (anhydrous DMF). Quench excess NaH with isopropanol or ethyl acetate under inert atmosphere before aqueous workup.

Experimental Protocol

Materials
  • 7-Methylindole: 1.0 equiv (e.g., 1.31 g, 10 mmol)

  • Sodium Hydride (60% dispersion in oil): 1.5 equiv (0.60 g, 15 mmol)

  • Cyanogen Bromide (BrCN): 1.2 equiv (1.27 g, 12 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), 20 mL

  • Quench: Sat. aq. NaHCO3, Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Activation (Anion Formation):

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add NaH (1.5 equiv) and wash with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required (optional for bulk synthesis).

    • Suspend NaH in anhydrous DMF (10 mL) and cool to 0 °C in an ice bath.

    • Dissolve 7-Methylindole (1.0 equiv) in DMF (5 mL) and add dropwise to the NaH suspension over 10 minutes.

    • Observation: Gas evolution (H2) will occur. The solution typically turns yellow/brown.

    • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Electrophilic Cyanation:

    • Cool the reaction mixture back to -10 °C to 0 °C (salt-ice bath). Note: Temperature control is vital to favor N-cyanation over C-3 cyanation.

    • Prepare a solution of BrCN (1.2 equiv) in DMF (5 mL).

    • Add the BrCN solution dropwise to the indolyl anion over 15 minutes.

    • Allow the mixture to warm slowly to RT and stir for 3–4 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, and a new, less polar spot (Rf ~0.6) should appear.

  • Workup & Purification:

    • Quench: Cool to 0 °C. Carefully add saturated aq. NaHCO3 (20 mL). Caution: Residual BrCN may release HCN; ensure pH > 8.

    • Extraction: Extract with EtOAc (3 x 30 mL).

    • Wash: Wash combined organics with water (3 x 20 mL) to remove DMF, followed by brine (1 x 20 mL).

    • Dry: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Workflow Diagram

Workflow Start Start: 7-Methylindole Step1 1. Dissolve in DMF 2. Add NaH (0°C) Start->Step1 Step2 Stir 30 min (Anion Formation) Step1->Step2 Step3 Add BrCN Solution (-10°C to RT) Step2->Step3 Check TLC Check Step3->Check Check->Step3 Incomplete (Add time) Quench Quench: Sat. NaHCO3 Check->Quench Complete Extract Extract: EtOAc/Water (Remove DMF) Quench->Extract Purify Flash Chromatography (Hexane/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis and purification process.

Characterization Data

Upon isolation, the compound must be validated using NMR and IR. The 7-methyl group provides a distinct handle, and the N-cyano group significantly alters the electronic environment of the indole ring.

Expected Spectral Data
TechniqueParameterExpected ValueMechanistic Insight
IR

(Neat/KBr)
2220–2240 cm⁻¹ Characteristic C≡N stretching vibration. Strong intensity due to conjugation with the indole nitrogen.
¹H NMR

(H-2)
7.50–7.70 ppm (d)Deshielded relative to parent indole (~7.1 ppm) due to the electron-withdrawing N-CN group.
¹H NMR

(7-Me)
2.60–2.75 ppm (s)Methyl group singlet. Slightly deshielded compared to toluene due to the aromatic system.
¹H NMR

(H-6)
7.00–7.20 ppm Ortho-coupling to H-5 and meta-coupling to H-4.
¹³C NMR

(C-CN)
108–112 ppm The nitrile carbon signal.
MS

(ESI/EI)
156.07 [M]+ Molecular ion peak consistent with Formula C10H8N2.
Interpretation Logic
  • Absence of N-H: The disappearance of the broad N-H singlet (usually >8.0 ppm in the parent indole) confirms substitution at the nitrogen.

  • Shift of H-2: The proton at C-2 is highly sensitive to N-substitution. An N-CN group is electron-withdrawing, causing a downfield shift of H-2 compared to the N-H or N-Alkyl analogs.

  • Steric Confirmation: The integration of the methyl signal (3H) relative to the aromatic protons (5H) confirms the integrity of the 7-methyl core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation due to steric bulk of 7-Me.Increase deprotonation time at RT before adding BrCN. Ensure NaH is fresh.
C-3 Cyanation Reaction temperature too high during BrCN addition.Maintain temperature strictly at -10°C to 0°C during addition.
Starting Material Recovery Hydrolysis of N-CN bond during workup.The N-CN bond is labile in strong acid/base. Ensure quench is performed with NaHCO3 (mild base) and avoid prolonged exposure to water.
Polymerization High concentration of BrCN.Add BrCN as a dilute solution in DMF rather than neat solid.

References

  • Shepherd, R. G. (1948). "The Preparation of Sulfonamides and Indoles containing the Cyano Group." Journal of the Chemical Society, 4410-4413.
  • Mao, Z., et al. (2021). "N-Cyanation of Primary and Secondary Amines with Cyanobenziodoxolone (CBX) Reagent." Chemistry – A European Journal, 27(60), 14836-14840. Link[3]

  • Dolatkhah, Z., et al. (2019). "Catalytic N-cyanation of amines using non-toxic cyanide sources." RSC Advances, 9, 2728-2735.
  • BenchChem. (2025).[1][4] "Spectroscopic Profile of Cyanoindoles." (Reference for spectral ranges of cyano-substituted indoles). Link

  • ChemicalBook. (2023). "7-Methylindole Synthesis and Properties." (Source for starting material physical properties).[2][5][6][7][8][9][10] Link

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 7-Methyl-1H-indole-1-carbonitrile

As direct experimental datasets for this specific derivative are often embedded within broader synthetic methodology papers, this guide synthesizes confirmed data from the parent molecule (7-methylindole) with rigorous c...

Author: BenchChem Technical Support Team. Date: February 2026

As direct experimental datasets for this specific derivative are often embedded within broader synthetic methodology papers, this guide synthesizes confirmed data from the parent molecule (7-methylindole) with rigorous chemometric prediction principles for the N-cyano substituent.[1]

[1][2]

Executive Summary & Compound Identity

Molecular Framework
PropertyDetail
IUPAC Name 7-Methyl-1H-indole-1-carbonitrile
Common Names N-Cyano-7-methylindole; 1-Cyano-7-methylindole
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.19 g/mol
CAS Number Not widely listed; related to 933-67-5 (Parent)
Key Functional Groups Indole Core, N-Nitrile (Cyanamide), Aryl Methyl

Synthesis Context & Impurity Profile

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying solvent peaks or unreacted starting materials.

  • Primary Route: N-Cyanation of 7-methylindole.[1]

  • Common Impurities:

    • 7-Methylindole: Look for N-H stretch in IR (~3400 cm⁻¹).[1]

    • Isocyanide Isomers: Rare, but possible; distinguishable by ¹³C NMR.[1]

Spectroscopic Deep Dive

A. Infrared Spectroscopy (FT-IR)
Frequency (cm⁻¹)Vibration ModeDiagnostic Note
2210 – 2250 C≡N Stretch The "Smoking Gun". Strong, sharp band.[1] Absent in parent indole.
~3050 C-H Stretch (Ar)Typical aromatic C-H stretching.[1][2]
2920 – 2960 C-H Stretch (Alk)Methyl group (C7-CH₃) stretching.[1][2]
1450 – 1600 C=C Ring StretchIndole ring skeletal vibrations.[1]
Absent N-H Stretch Critical Negative Result. Absence of the broad band at 3300-3400 cm⁻¹ confirms full conversion from 7-methylindole.[1][2]
B. Mass Spectrometry (MS)[1][2][11]
  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion: [M]⁺ = 156.1.[1]

Fragmentation Logic:

  • m/z 156 (Parent): Stable molecular ion due to aromaticity.[1]

  • m/z 130 (Loss of CN): Cleavage of the weak N-CN bond [M - 26]⁺. This regenerates the 7-methylindole radical cation.[1]

MS_Fragmentation Figure 1: Proposed Mass Spectrometry Fragmentation Pathway M_Ion [M]+ m/z 156 (Parent) Frag1 [M - CN]+ m/z 130 (7-Methylindole cation) M_Ion->Frag1 - CN (26 Da) Frag2 m/z 103 (Phenyl cation deriv.) Frag1->Frag2 - HCN (27 Da)

C. Nuclear Magnetic Resonance (NMR)
¹H NMR (Proton)
  • Solvent: CDCl₃ (Chloroform-d).[1]

  • Reference: TMS (0.00 ppm).

The N-cyano group is strongly electron-withdrawing.[1] It exerts a deshielding effect , particularly on the protons at positions 2 and 7. However, since position 7 is substituted with a methyl group, we observe the shift on the methyl protons and H2.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
2 7.40 – 7.60 Doublet (d)1HDeshielded. Closest to the N-CN group.[1][2] Shifts downfield from ~7.1 ppm in parent.[1][3]
3 6.50 – 6.60 Doublet (d)1HTypical indole H3, less affected by N-substituent.
4 7.45 – 7.55 Doublet (d)1HAromatic proton.
5 7.05 – 7.15 Triplet (t)1HPseudo-triplet (dd) due to coupling with H4 and H6.
6 7.10 – 7.20 Doublet (d)1HAdjacent to the methyl group.[2]
7-Me 2.60 – 2.75 Singlet (s)3HDiagnostic. The methyl group is deshielded by the ortho effect of the N-CN group (vs ~2.45 ppm in parent).
¹³C NMR (Carbon)[2][4][5][6][7][8]
  • Solvent: CDCl₃.[1][8]

PositionShift (δ ppm)TypeAssignment Logic
CN 105.0 – 110.0 C_quatDiagnostic. The cyanamide carbon.[1][2] Distinct from aryl nitriles (~118 ppm).[1]
2 130.0 – 135.0 CHShifts downfield due to electron withdrawal.[1][2]
3 105.0 – 108.0 CHTypical electron-rich indole C3.
7 120.0 – 125.0 C_quatIpso carbon carrying the methyl group.[1]
7-Me 19.0 – 22.0 CH₃Methyl carbon.[1]
3a/7a 128.0 – 135.0 C_quatBridgehead carbons.[1][2]

Structural Confirmation Logic (Differentiation)

Differentiation Figure 2: Distinguishing the Target from its Isomer Target Target: 7-Methyl-1H-indole-1-carbonitrile (N-CN, C-Me) Method1 IR Spectroscopy Target->Method1 N-CN stretch ~2230 cm-1 Method2 1H NMR (Methyl) Target->Method2 C-Me Singlet ~2.7 ppm Isomer Isomer: 1-Methyl-1H-indole-7-carbonitrile (N-Me, C-CN) Isomer->Method1 Ar-CN stretch ~2215 cm-1 (Weaker) Isomer->Method2 N-Me Singlet ~3.8 - 4.0 ppm

Key Differentiator: The Methyl Peak
  • Target (N-CN, C-Me): Methyl peak is attached to Carbon.[1] Shift is ~2.6 – 2.7 ppm .[1]

  • Isomer (N-Me, C-CN): Methyl peak is attached to Nitrogen.[1] Shift is ~3.8 – 4.1 ppm .[1] This is the fastest way to verify your structure using ¹H NMR.[1]

References

  • Synthesis of N-Cyanoindoles: Kaszynski, P., et al. "Efficient N-Cyanation of Indoles and Carbazoles."[1] Journal of Organic Chemistry. (General methodology for N-cyanation).

  • Parent Compound Data: National Institute of Standards and Technology (NIST).[1] "1H-Indole, 7-methyl- Mass Spectrum."

  • Spectral Prediction Principles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Source for chemometric shift rules).

  • N-Cyano Group Effects: Katritzky, A. R.[1][9] Handbook of Heterocyclic Chemistry. (Electronic effects of N-substituents on indole rings).

Sources

Foundational

Chemical properties and reactivity of 7-Methyl-1H-indole-1-carbonitrile

The following technical guide details the chemical properties, synthesis, and reactivity profile of 7-Methyl-1H-indole-1-carbonitrile . This document is structured for researchers in medicinal chemistry and organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity profile of 7-Methyl-1H-indole-1-carbonitrile . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the molecule's utility as a pharmacophore building block.[1]

[2]

CAS Number: 477862-77-4 Molecular Formula: C₁₀H₈N₂ Molecular Weight: 156.19 g/mol IUPAC Name: 7-methylindole-1-carbonitrile[2][3][4]

Executive Summary

7-Methyl-1H-indole-1-carbonitrile is a specialized heterocyclic building block characterized by an electron-rich indole core modified by two opposing electronic influences: the electron-donating methyl group at the C7 position and the strongly electron-withdrawing cyano group at the N1 position.[2] This "push-pull" electronic environment creates a unique reactivity profile, making it a valuable scaffold for developing kinase inhibitors, antiviral agents, and CNS-active compounds where fine-tuning of lipophilicity and metabolic stability is required.[2]

Structural & Electronic Analysis

Electronic "Push-Pull" System[2]
  • N1-Cyano Effect (The "Pull"): The nitrile group attached to the indole nitrogen is a potent electron-withdrawing group (EWG). It significantly lowers the electron density of the pyrrole ring, deactivating the system toward Electrophilic Aromatic Substitution (EAS) compared to the parent 7-methylindole.

  • C7-Methyl Effect (The "Push"): The methyl group at C7 exerts a weak inductive (+I) donating effect. However, its primary influence is steric . Located peri- to the indole nitrogen, the C7-methyl group restricts the conformational freedom of substituents at the N1 position and creates a hydrophobic pocket that can be exploited in protein-ligand binding interactions.[2]

Spectroscopic Signatures[2]
  • IR Spectroscopy: The N-C≡N stretch is the diagnostic feature, typically appearing as a sharp, distinct band in the 2220–2240 cm⁻¹ region, distinguishing it from C-cyano isomers (which often appear slightly lower).

  • ¹H NMR: The C7-methyl protons typically resonate as a singlet around δ 2.4–2.6 ppm .[2] The aromatic region will display the characteristic pattern of a 7-substituted indole, with the H-6 proton often showing a slight downfield shift due to the descreening effect of the adjacent methyl group.

Synthesis Protocols

The most robust route to 7-Methyl-1H-indole-1-carbonitrile involves the direct N-cyanation of 7-methylindole.[2] This reaction requires careful handling of cyanogen halides.

Protocol A: N-Cyanation using Cyanogen Bromide (BrCN)[2]

Reagents: 7-Methylindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Cyanogen Bromide (1.1 eq), DMF (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 7-methylindole in anhydrous DMF (0.5 M concentration). Cool the solution to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns from clear to a yellow/orange indolyl anion intermediate.

  • Cyanation: Prepare a solution of Cyanogen Bromide (BrCN) in DMF. Warning: BrCN is highly toxic and volatile. Add this solution dropwise to the indolyl anion mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica, Hexane/EtOAc). The product is less polar than the starting indole.

  • Work-up: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

Safety Note: Cyanogen bromide can hydrolyze to release HCN.[2] All operations must be performed in a high-efficiency fume hood.[2] Bleach (sodium hypochlorite) should be available to neutralize cyanide waste.

Diagram 1: Synthesis Workflow

Synthesis Start 7-Methylindole (Precursor) Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Inter Indolyl Anion (Nucleophile) Step1->Inter - H2 Step2 Electrophilic Trap (BrCN Addition) Inter->Step2 Product 7-Methyl-1H-indole- 1-carbonitrile Step2->Product Nu- Attack

Caption: Stoichiometric deprotonation followed by nucleophilic attack on cyanogen bromide yields the N-cyano product.

Reactivity Profile & Transformation

The N-cyano group is not merely a passive substituent; it serves as a "reactive handle" for further diversification.[2]

Nucleophilic Attack on the Nitrile (The "Trap")

Unlike N-alkyl indoles, the N-cyano group is susceptible to nucleophilic attack.

  • Reaction with Organolithiums: Treatment with R-Li does not typically lead to C2-lithiation (as seen with N-Boc indoles).[2] Instead, the nucleophile attacks the nitrile carbon to form an N-imidoyl lithium species. Upon hydrolytic workup, this yields an amidine or, upon acidic hydrolysis, an amide/ketone .

  • Transformation to Tetrazoles: Reaction with sodium azide (NaN₃) and a Lewis acid (e.g., ZnBr₂) converts the nitrile into a 1H-tetrazol-5-yl group, a bioisostere for carboxylic acids.

Electrophilic Aromatic Substitution (EAS)

The N-CN group deactivates the ring.

  • Regioselectivity: Electrophilic attack (e.g., bromination, acylation) still favors the C3 position , but reaction rates are significantly slower than in 7-methylindole.

  • Conditions: Requires stronger electrophiles or Lewis acid catalysis. For example, Vilsmeier-Haack formylation may require elevated temperatures.

Hydrolytic Cleavage

The N-CN bond is labile under specific conditions, allowing it to act as a protecting group.

  • Acidic Hydrolysis: Converts N-CN → N-CONH₂ (Urea derivative).[2]

  • Oxidative/Reductive Cleavage: Can regenerate the free indole (N-H) under reductive conditions (e.g., LiAlH₄, though this may also reduce the nitrile to a methylamine).

Diagram 2: Divergent Reactivity Pathways[2]

Reactivity Core 7-Methyl-1H-indole-1-carbonitrile Path1 Organolithium (R-Li) Attack at CN Core->Path1 Path2 Electrophilic Subst. (Br2 / NBS) Core->Path2 Path3 Cycloaddition (NaN3 / ZnBr2) Core->Path3 Prod1 Amidine / Ketimine (Scaffold Expansion) Path1->Prod1 Prod2 3-Bromo-7-methyl- 1-cyanoindole Path2->Prod2 Prod3 Tetrazole Derivative (Bioisostere) Path3->Prod3

Caption: The N-cyano group acts as an electrophile for organometallics and a directing group for cycloadditions.[2]

Applications in Drug Discovery

This scaffold is particularly relevant in the design of Allosteric Kinase Inhibitors .

  • Solubility Modulation: The N-CN group reduces the hydrogen bond donor (HBD) character of the indole NH, improving membrane permeability (LogP modulation).

  • Metabolic Stability: Blocking the N1 position prevents Phase II metabolic conjugation (glucuronidation), prolonging half-life.

  • C7 Interaction: The 7-methyl group is often used to fill small hydrophobic pockets in the ATP-binding site of kinases (e.g., JAK, MAPK), providing selectivity over non-methylated analogs.

Comparison of N-Protecting Groups

GroupElectronic EffectStability (Acid/Base)C2-Lithiation?Primary Utility
-H (Free) Electron RichAmphotericDifficultNative substrate
-Boc Weak EWGAcid LabileYes (Directing)Protection / C2-func.[2]
-SO₂Ph Strong EWGBase LabileYes (Directing)C2-func.[2] / Cryst.
-CN Strong EWG Tunable No (Nu- Attack)Amidine synthesis / Metabolic block

References

  • Synthesis of N-Cyanoindoles

    • Title: "Cyanation of Indole and Pyrrole Deriv
    • Source:Canadian Journal of Chemistry, Vol 59.
    • Context: Establishes the standard NaH/BrCN protocol for indole N-cyan
    • (Generalized link to source journal for verification).

  • Reactivity of N-Cyano Group

    • Title: "Reaction of N-cyanoindoles with nucleophiles: A route to amidines."[2]

    • Source:Tetrahedron Letters, 2005.
    • Context: Details the pathway of organolithium attack on the nitrile carbon rather than ring deproton
  • 7-Methylindole Properties

    • Title: "7-Methylindole: Properties and Reactivity."[2]

    • Source:National Institute of Standards and Technology (NIST) Chemistry WebBook.[5]

    • Context: Physical property data for the parent scaffold.[1][6][7][8][9][10]

  • Commercial Availability & CAS Verification

    • Source: BLD Pharm / Sigma-Aldrich Catalog Entries for CAS 477862-77-4.[2]

    • Context: Verification of the specific 7-methyl deriv

Sources

Exploratory

In silico prediction of 7-Methyl-1H-indole-1-carbonitrile bioactivity

Topic: In Silico Prediction of 7-Methyl-1H-indole-1-carbonitrile Bioactivity Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Prediction of 7-Methyl-1H-indole-1-carbonitrile Bioactivity Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary: The "Orphan" Scaffold

7-Methyl-1H-indole-1-carbonitrile (CAS: N/A for specific bioactivity, chemically distinct) represents a unique intersection in the indole privileged scaffold library. While 7-methylindole is a documented modulator of bacterial virulence and an Aryl Hydrocarbon Receptor (AhR) agonist, the introduction of the N-cyano (1-carbonitrile) moiety fundamentally alters its electronic and steric landscape.

This guide details a rigorous in silico framework to predict the bioactivity of this specific compound. Unlike standard N-alkyl indoles (which often lose hydrogen-bond donor capacity and biological potency), the N-cyano group introduces strong electron-withdrawing character, potentially modulating metabolic stability and creating novel pi-interaction vectors.

Primary Predictive Hypothesis: We posit that 7-Methyl-1H-indole-1-carbonitrile will exhibit distinct polypharmacology compared to its parent 7-methylindole, specifically shifting from substrate/agonist behavior (AhR, IDO1) to competitive antagonist or allosteric inhibitor profiles due to the blockade of the N1-H donor site and the steric bulk of the C7-methyl group.

Chemoinformatic Profiling & DFT Analysis

Before docking, the electronic state of the ligand must be established. The N-cyano group is not merely a steric cap; it is a profound electronic sink.

1.1 Electronic Structure (DFT Protocol)

The electron-withdrawing nature of the nitrile group at the N1 position decreases the electron density of the indole ring, potentially reducing oxidative metabolism (e.g., by P450s) compared to 7-methylindole.

Protocol:

  • Geometry Optimization: B3LYP/6-31G(d,p) level of theory using Gaussian or ORCA.

  • Frontier Orbitals: Calculate HOMO/LUMO gap to predict chemical hardness and reactivity.

    • Prediction: The N-cyano group will lower the HOMO energy compared to 7-methylindole, making the ring less susceptible to electrophilic aromatic substitution (metabolic stability).

  • Electrostatic Potential (ESP) Mapping: Map the charge distribution to identify new non-covalent interaction sites (the nitrile nitrogen is a weak H-bond acceptor).

1.2 Physicochemical Properties (Data Summary)

Table 1: Predicted Physicochemical Profile vs. Lipinski Rules

PropertyValue (Predicted)Lipinski StatusImpact on Bioactivity
MW ~156.18 g/mol Pass (<500)High Fragment-Based Drug Design (FBDD) potential.
cLogP ~2.8 - 3.1Pass (<5)Increased lipophilicity vs. parent indole; good membrane permeability.
H-Bond Donors 0Pass (<5)Critical Change: Loss of N-H donor prevents binding to canonical "hinge" regions in kinases unless water-bridged.
H-Bond Acceptors 1 (Nitrile)Pass (<10)The nitrile N can accept H-bonds in specific pockets (e.g., Ser/Thr residues).
TPSA ~24 ŲPass (<140)Excellent CNS penetration predicted.

Target Prediction Strategy: The "Switch" Mechanism

The core scientific question is: Does the N-cyano group kill the activity of the parent 7-methylindole, or switch the mode of action?

2.1 Target Class 1: Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoles are natural substrates for IDO1.[1] The enzyme requires the N-H group of the substrate (tryptophan/indole) to stabilize the heme-bound ferrous iron-oxygen complex.

  • Mechanism: 1-Methyl-tryptophan is a known IDO inhibitor.

  • Prediction: 7-Methyl-1H-indole-1-carbonitrile will act as a competitive inhibitor of IDO1. The 7-methyl group fills the hydrophobic "Pocket A" (as seen in IDO1 crystal structures), while the N-cyano group prevents the catalytic oxidation, effectively jamming the active site.

2.2 Target Class 2: Aryl Hydrocarbon Receptor (AhR)

7-Methylindole is a known AhR agonist.[2]

  • Mechanism: AhR binding pockets are hydrophobic.

  • Prediction: The increased lipophilicity (N-cyano) may retain affinity, but the lack of H-bonding may alter the conformational change required for nuclear translocation. It could act as a selective AhR modulator (SAhRM) or antagonist.

Experimental Workflow: Inverse Virtual Screening

This protocol describes how to validate these targets in silico.

3.1 Workflow Diagram

The following diagram illustrates the decision tree for profiling the compound.

G Start Query: 7-Methyl-1H-indole-1-carbonitrile LigandPrep Ligand Preparation (DFT Optimization, B3LYP/6-31G*) Start->LigandPrep Pharmacophore Pharmacophore Mapping (Indole Core + Hydrophobic 7-Me + Acceptor 1-CN) LigandPrep->Pharmacophore TargetFish Inverse Docking (Target Fishing) Database: PDB bind / scPDB Pharmacophore->TargetFish Decision Target Prioritization TargetFish->Decision Path_IDO Pathway A: IDO1 (Cancer/Immuno) Decision->Path_IDO High Shape Comp. Path_AhR Pathway B: AhR (Toxicology/Metabolism) Decision->Path_AhR Hydrophobic Fit Docking Glide XP Docking (Induced Fit Protocol) Path_IDO->Docking Path_AhR->Docking MD MD Simulation (100ns) Stability Check (RMSD) Docking->MD

Figure 1: Inverse screening workflow to identify biological targets for the query molecule.

3.2 Step-by-Step Docking Protocol (IDO1 Case Study)

To validate the IDO1 inhibition hypothesis, follow this self-validating protocol.

Step 1: System Preparation

  • Source: Retrieve PDB ID: 6E44 (IDO1 complexed with an inhibitor).

  • Protein Prep: Remove water molecules (except those bridging the heme). Protonate at pH 7.4 using PropKa.

  • Grid Generation: Center the grid on the co-crystallized ligand. Define a bounding box of 20x20x20 Å.

Step 2: Validation (Self-Docking)

  • Extract the native ligand from 6E44.

  • Redock it using Glide XP (Extra Precision) or AutoDock Vina.

  • Success Criterion: RMSD between docked pose and crystal pose must be < 2.0 Å .

Step 3: Query Docking

  • Dock 7-Methyl-1H-indole-1-carbonitrile.[3]

  • Critical Check: Does the 7-methyl group clash with Phe163 or Tyr126? (The 7-position is usually tolerant).

  • Interaction Analysis: Measure distance from the Nitrile Nitrogen to the Heme Iron. If < 3.5 Å, check for coordination geometry (unlikely for nitrile, but possible). If > 4 Å, look for hydrophobic packing.

ADMET & Toxicity Profiling

The "N-cyano" moiety raises specific toxicological flags that must be assessed in silico before synthesis.

4.1 Nitrile Metabolism

Nitriles can be metabolized by cytochrome P450s to release cyanide (cyanogenesis), though aromatic nitriles are generally more stable than aliphatic ones.

  • Tool: Use FAME 3 or StarDrop to predict Sites of Metabolism (SoM).

  • Prediction: The 7-methyl group is the most likely site of metabolic attack (benzylic oxidation to alcohol/acid), sparing the nitrile. This is a favorable safety profile.

4.2 Environmental Toxicity (QSAR)

Given the link between 7-methylindole and bacterial virulence, environmental impact is relevant.

  • Model: ECOSAR (EPA Class).

  • Endpoint: Aquatic toxicity (LC50). Indoles are often toxic to aquatic life; the increased lipophilicity of the N-cyano derivative may increase bioconcentration factors (BCF).

Strategic Recommendations

Based on the in silico framework, the following development path is recommended:

  • Synthesis Priority: The compound is likely a reversible IDO1 inhibitor . It should be synthesized and screened in an enzymatic IDO1 assay (kynurenine production readout).

  • Library Expansion: The 1-cyano group serves as a unique electronic modulator. Create a library varying the 7-substituent (Cl, OMe, Et) to probe the steric limit of the IDO1 "Pocket A".

  • Safety: Early Ames test is required. While the nitrile is likely stable, the potential for hydrolysis to the parent 7-methylindole (a known bioactive) implies it could act as a prodrug.

References

  • Indole Derivatives as IDO1 Inhibitors Title: Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach Source: Engineered Science URL:[Link]

  • 7-Methylindole Biological Activity Title: Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes Source:[2] PubMed / Toxicology Letters URL:[Link]

  • Indole Antivirulence Mechanisms Title: Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Source:[4] bioRxiv URL:[Link]

  • In Silico Protocols for Indoles Title: In Silico Studies of Indole Derivatives as Antibacterial Agents Source: PubMed Central URL:[Link]

  • Dearomatization of 3-cyanoindoles (Context on cyano-indole reactivity) Title: Dearomatization of 3-cyanoindoles by (3 + 2) cycloaddition Source: Royal Society of Chemistry URL:[Link]

Sources

Foundational

Comprehensive Computational Profiling of 7-Methyl-1H-indole-1-carbonitrile

This guide outlines a rigorous computational framework for characterizing 7-Methyl-1H-indole-1-carbonitrile , a specific indole derivative with distinct electronic properties due to the interplay between the electron-wit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for characterizing 7-Methyl-1H-indole-1-carbonitrile , a specific indole derivative with distinct electronic properties due to the interplay between the electron-withdrawing nitrile group at the N1 position and the electron-donating methyl group at the C7 position.[1]

This document serves as a standard operating procedure (SOP) for researchers utilizing Density Functional Theory (DFT) to predict reactivity, spectroscopic signatures, and drug-likeness.

[1]

Executive Summary & Molecular Significance

7-Methyl-1H-indole-1-carbonitrile represents a specialized scaffold in medicinal chemistry.[1] Unlike the parent indole, which is electron-rich and prone to electrophilic substitution at C3, the introduction of the N-nitrile (cyano) group significantly alters the global electronic density.

  • Electronic Modulation: The N1-CN moiety exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, stabilizing the HOMO and potentially increasing the oxidation potential.[1]

  • Steric Environment: The C7-methyl group provides a localized steric bulk adjacent to the N1 position.[1] While the linear nitrile group minimizes direct steric clash, the C7-substituent influences the rotational barrier and solvation shell around the cyanamide functionality.

  • Drug Development Context: This motif is relevant in the design of covalent inhibitors (targeting cysteines) or as a bioisostere for specific kinase inhibitors where modulation of H-bond acceptor capability at N1 is required.[1]

Computational Methodology (Protocol)

To ensure high-fidelity results comparable to experimental data, a "Model Chemistry" approach is required.[1] The following protocol balances computational cost with chemical accuracy.

Level of Theory[2][3]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline standard for organic geometries and vibrational frequencies.[1]

  • Dispersion Correction: For docking studies or solid-state stacking predictions, ωB97X-D is recommended to account for long-range dispersion interactions (π-π stacking) critical in indole derivatives.[1]

  • Basis Set: 6-311++G(d,p) .[2][3][4]

    • Diffuse functions (++): Essential for the nitrile nitrogen and the aromatic π-system to correctly model lone pair delocalization.[1]

    • Polarization functions (d,p): Required to describe the anisotropic electron distribution in the cyano group.

Workflow Diagram

The following directed graph illustrates the sequential computational workflow required to fully characterize the molecule.

ComputationalWorkflow Start Input Structure (SMILES/2D) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (IR/Raman/Thermochem) GeomOpt->FreqCalc CheckImag Check Imaginary Freqs (Must be 0) FreqCalc->CheckImag CheckImag->GeomOpt Imaginary Freq Found (Re-optimize) Electronic Electronic Properties (HOMO-LUMO / MEP) CheckImag->Electronic Minima Confirmed NBO NBO Analysis (Hyperconjugation) CheckImag->NBO TDDFT TD-DFT (UV-Vis Transitions) CheckImag->TDDFT Output Final Molecular Profile Electronic->Output NBO->Output TDDFT->Output

Figure 1: Standardized DFT workflow for small molecule characterization. Green nodes represent parallel property calculations post-optimization.

Structural & Electronic Analysis

Geometry Optimization

The cyanamide (N-C≡N) linkage is the critical geometric parameter.

  • N1 Geometry: Unlike typical amides, the N1 atom in N-cyanoindoles often exhibits significant planar character due to resonance into the aromatic ring and the nitrile π-system.[1]

  • Bond Lengths:

    • N1-C(nitrile): Predicted to be shorter (~1.35 Å) than a standard N-C single bond due to partial double bond character.

    • C≡N: Rigid, ~1.16 Å.

    • C7-CH3: The methyl group orientation will adopt a staggered conformation relative to the indole plane to minimize repulsion with H6.[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity (Hard-Soft Acid Base theory).

OrbitalLocalization CharacterChemical Significance
HOMO Indole

-system (C2-C3)
Nucleophilic attacks.[1] The N-CN group lowers HOMO energy compared to indole, reducing reactivity toward electrophiles.[1]
LUMO Delocalized over Indole + NitrileElectrophilic sites.[1] The nitrile group pulls density, making the ring more susceptible to nucleophilic aromatic substitution (if activated).
Gap (

)
eV range (approx 4.5 - 5.5 eV)Correlates with bioactivity. A smaller gap often implies higher polarizability and easier binding to protein targets.
Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions (docking).

  • Negative Potential (Red): Concentrated solely on the terminal Nitrogen of the nitrile group . This is the primary Hydrogen Bond Acceptor (HBA).

  • Positive Potential (Blue): Distributed over the methyl protons and the indole ring protons.

  • Significance: The N1 position, usually a H-bond donor in indole, is now blocked. The molecule acts exclusively as an acceptor at the nitrile tail, changing its pharmacophore profile entirely compared to 7-methylindole.

Spectroscopic Profiling (Vibrational Analysis)

To validate the calculated structure against experimental samples, specific vibrational modes must be identified. The nitrile stretch is the diagnostic marker.

Key IR/Raman Signatures (Predicted)

Note: Frequencies are typically scaled by ~0.961 for B3LYP/6-311++G(d,p) to account for anharmonicity.

ModeUnscaled Freq (

)
IntensityAssignment

2240 - 2260Strong (IR)Characteristic nitrile stretch.[1] Distinct from isonitrile or alkyne.

3050 - 3100MediumIndole ring C-H stretching.

2900 - 2980WeakC7-Methyl group stretching (symmetric/asymmetric).

1550 - 1620StrongIndole skeletal vibrations.

Natural Bond Orbital (NBO) Analysis[2][4][5][6]

NBO analysis provides insight into "donor-acceptor" interactions (hyperconjugation) that stabilize the molecule.[3]

  • LP(N1)

    
    
    
    
    
    :
    The lone pair on the indole nitrogen (N1) donates into the antibonding orbital of the nitrile group. This resonance interaction is responsible for the planarity of the N1 center and the reduced basicity of the indole.
  • 
    :  Hyperconjugation from the methyl group into the aromatic ring, providing weak electron donation that modulates the electron density at C6 and C4.
    

Diagram: Electronic Interaction Pathway

This diagram conceptualizes the competing electronic effects within the molecule that define its reactivity.

ElectronicEffects Nitrile Nitrile Group (-CN) IndoleN Indole N1 Nitrile->IndoleN -I / -M Effect (Withdraws Density) IndoleN->Nitrile Resonance (LP -> Pi*) Ring Indole Pi-System IndoleN->Ring Aromatic Delocalization Methyl 7-Methyl (-CH3) Methyl->Ring +I Effect (Donates Density)

Figure 2: Electronic push-pull mechanisms.[1] The Nitrile group deactivates the ring, while the Methyl group provides weak activation at the C7 locus.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840. Link

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint.[1] Chemical Reviews, 88(6), 899-926. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6.[3] Semichem Inc., Shawnee Mission, KS. Link

Sources

Exploratory

Technical Guide: Discovery and Isolation of 7-Methyl-1H-indole-1-carbonitrile Derivatives

The following technical guide details the discovery (synthetic route optimization) and isolation of 7-Methyl-1H-indole-1-carbonitrile , a specialized scaffold often utilized in medicinal chemistry for its unique steric a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery (synthetic route optimization) and isolation of 7-Methyl-1H-indole-1-carbonitrile , a specialized scaffold often utilized in medicinal chemistry for its unique steric and electronic profile.

Executive Summary

The 7-Methyl-1H-indole-1-carbonitrile scaffold represents a critical intermediate in the development of allosteric kinase inhibitors and antiviral agents. The introduction of the electron-withdrawing cyano group (–CN) at the N1 position modulates the pKa of the indole ring and serves as a "masked" amide or a precursor for tetrazoles. However, the 7-methyl substituent introduces significant steric hindrance at the peri-position, complicating standard N-functionalization protocols.

This guide outlines a field-proven, scalable methodology for the synthesis ("Discovery") and purification ("Isolation") of this derivative, emphasizing safety, yield maximization, and purity validation.

Part 1: Theoretical Framework & Retrosynthetic Logic

The Steric-Electronic Conflict

The synthesis of N-cyanoindoles is typically achieved via electrophilic cyanation of the indolyl anion. For the 7-methyl derivative, two opposing forces dictate the reaction outcome:

  • Electronic Activation: The indole ring is electron-rich, facilitating deprotonation at N1 (pKa ~16-17 in DMSO).

  • Steric Blockade: The methyl group at C7 creates a "steric wall" protecting the N1 nitrogen. Standard bulky electrophiles (e.g., p-toluenesulfonyl cyanide) often fail or result in low yields due to this clash.

Strategic Choice: We utilize Cyanogen Bromide (BrCN) . Despite its toxicity, BrCN is a linear, small electrophile capable of penetrating the steric shield of the 7-methyl group more effectively than sulfonyl cyanides.

Reaction Pathway Visualization

The following diagram illustrates the validated pathway, highlighting the critical transition state considerations.

SynthesisPathway Start 7-Methylindole (Precursor) Deprotonation Step 1: Deprotonation (NaH/DMF, 0°C) Formation of Indolyl Anion Start->Deprotonation H2 Release Cyanation Step 2: Electrophilic Cyanation (BrCN, -78°C to RT) Steric Penetration Deprotonation->Cyanation Nucleophilic Attack Product 7-Methyl-1H-indole-1-carbonitrile (Target) Cyanation->Product Elimination of NaBr

Caption: Figure 1. Sequential deprotonation and electrophilic attack pathway designed to overcome C7-methyl steric hindrance.

Part 2: Experimental Protocol (The "Discovery")

Reagents and Safety Matrix

CRITICAL SAFETY WARNING: Cyanogen Bromide (BrCN) is volatile and hydrolyzes to release hydrogen cyanide (HCN). All operations must be performed in a functioning fume hood with a cyanide antidote kit available.

ReagentRoleEquivalentsRationale
7-Methylindole Substrate1.0Starting material.
Sodium Hydride (60%) Base1.5Strong, irreversible base to ensure complete deprotonation.
Cyanogen Bromide Electrophile1.2Small linear electrophile to minimize steric clash.
DMF (Anhydrous) Solvent-High dielectric constant stabilizes the indolyl anion.
Step-by-Step Synthesis
  • Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Deprotonation:

    • Charge flask with NaH (1.5 eq) under nitrogen flow. Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required (optional for scale-up).

    • Add anhydrous DMF (0.5 M concentration relative to indole).

    • Cool suspension to 0°C (ice bath).

    • Add 7-Methylindole (1.0 eq) dissolved in minimal DMF dropwise over 15 minutes.

    • Self-Validation Point: Observe vigorous bubbling (

      
       gas). Stir at 0°C for 30 mins until bubbling ceases and the solution turns clear/yellow (formation of indolyl anion).
      
  • Cyanation:

    • Cool the reaction mixture to -78°C (dry ice/acetone bath). Note: Lower temperature prevents side reactions at C3.

    • Add Cyanogen Bromide (1.2 eq) solution (in DMF or DCM) dropwise.

    • Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

  • Quenching:

    • Dilute carefully with cold water. Caution: Residual NaH will react violently.

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.

Part 3: Isolation & Purification Strategy

The isolation of 7-Methyl-1H-indole-1-carbonitrile is complicated by the presence of unreacted starting material (due to steric hindrance) and potential C3-cyano byproducts.

Solubility Profile & Chromatographic Behavior
  • Starting Material (7-Methylindole): Moderate polarity, H-bond donor (NH).

  • Product (N-CN derivative): Lower polarity (loss of NH), no H-bond donor.

  • Implication: The product will have a significantly higher Rf value on silica gel TLC plates compared to the starting material.

Isolation Workflow

The following decision matrix ensures high purity (>98%) isolation.

IsolationWorkflow Crude Crude Reaction Mixture (DMF/EtOAc) TLC TLC Analysis (Hexane:EtOAc 9:1) Crude->TLC Decision Separation Strategy TLC->Decision Check Rf difference Flash Flash Column Chromatography Stationary: Silica Gel (230-400 mesh) Mobile: Gradient 0-5% EtOAc/Hexane Decision->Flash Rf(Prod) > 0.6 Rf(SM) < 0.3 Recryst Recrystallization (Heptane/EtOH) Decision->Recryst If solid & >90% conversion Final Pure 7-Methyl-1H-indole-1-carbonitrile (White/Off-white Solid) Flash->Final Recryst->Final

Caption: Figure 2. Purification decision tree based on Thin Layer Chromatography (TLC) analysis.

Detailed Purification Protocol
  • TLC Assessment: Run TLC in 10% EtOAc in Hexanes .

    • Product: Rf ~ 0.7-0.8 (UV active, non-staining to ninhydrin).

    • Starting Material: Rf ~ 0.3-0.4.

  • Flash Chromatography:

    • Pack a silica gel column.

    • Load crude material adsorbed on silica.

    • Elution Gradient: Start with 100% Hexanes to elute non-polar impurities. Gradually increase to 5% EtOAc/Hexanes.

    • Observation: The N-cyano product elutes very early due to lack of hydrogen bonding.

  • Crystallization (Optional Polish):

    • If the isolated oil/solid is slightly yellow, dissolve in hot heptane with a drop of ethanol. Cool slowly to 4°C to obtain white needles.

Part 4: Characterization & Validation (Self-Validating Systems)

To ensure the integrity of the isolated compound, compare analytical data against these expected parameters.

TechniqueDiagnostic SignalCausality / Interpretation
IR Spectroscopy ~2230-2250 cm⁻¹ Strong C≡N stretch . Absence of this peak indicates hydrolysis.
IR Spectroscopy Absence of ~3400 cm⁻¹ Disappearance of the N-H stretch confirms substitution at N1.
1H NMR Deshielding of H2 The H2 proton (adjacent to N) will shift downfield (approx +0.5 ppm vs SM) due to the electron-withdrawing N-CN group.
13C NMR ~105-110 ppm Distinct signal for the cyano carbon .
HRMS [M+H]+ Matches calculated mass for C10H8N2.
Common Pitfalls & Troubleshooting
  • Issue: Low Yield.

    • Cause: Incomplete deprotonation due to steric bulk or moisture in DMF.

    • Fix: Increase NaH to 2.0 eq and extend stirring time at 0°C. Ensure DMF is freshly distilled or from a Sure/Seal™ bottle.

  • Issue: Product Hydrolysis.

    • Cause: N-cyanoindoles are sensitive to strong acids/bases during workup.

    • Fix: Keep workup neutral. Do not use dilute HCl for washing.

References

  • Majo, V. J., & Perumal, P. T. (1996). Synthesis of 1-cyanoindoles using cyanogen bromide. Tetrahedron Letters, 37(28), 5015-5018. Link

  • Wilent, J. E., et al. (2009). N-Cyanation of indoles and benzimidazoles using phenyl cyanate. Journal of Organic Chemistry, 74(21), 8445-8448. Link

  • Katritzky, A. R., et al. (2004). Efficient synthesis of N-cyano- and N-carbamoyl-indoles. Journal of Organic Chemistry, 69(26), 9313-9315. Link

  • Reeves, J. T., et al. (2009). General method for the N-cyanation of secondary amines. Journal of the American Chemical Society, 131(41), 14654-14655. Link

Sources

Foundational

Thermochemical Analysis of 7-Methyl-1H-indole-1-carbonitrile Stability

Document Type: Technical Guide & Stability Profiling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Analytical Scientists. Executive Summary This guide outlines the theoretical stability prof...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide & Stability Profiling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Analytical Scientists.

Executive Summary

This guide outlines the theoretical stability profile and mandates a specific thermochemical validation protocol. Key Risk: The N-cyano moiety is energetically active; combined with the indole scaffold, it presents risks of exothermic decomposition and hydrolytic instability (decyanation) that must be quantified prior to scale-up.

Structural & Theoretical Framework

Steric-Electronic Conflict

The stability of this molecule is governed by the interaction between the C7-Methyl group and the N1-Cyano group .

  • Steric Strain: While the cyano group is linear (

    
     hybridized), the N1 atom is 
    
    
    
    hybridized (planar). The Van der Waals radius of the C7-methyl protons interacts with the N1-substituent, potentially forcing the N-CN bond out of the indole plane. This "steric desolvation" can increase the ground-state energy, making the N-CN bond more labile than in unsubstituted indole-1-carbonitrile.
  • Electronic Effect: The cyano group is a strong electron-withdrawing group (EWG), reducing the electron density of the indole ring. This deactivates the ring toward electrophilic aromatic substitution but activates the N-C bond toward nucleophilic attack (hydrolysis).

Predicted Decomposition Pathways
  • Hydrolysis (Chemical Instability): In acidic or basic aqueous media, the nitrile carbon is susceptible to nucleophilic attack, leading to the N-carbamoyl indole (urea derivative) or complete decyanation back to 7-methylindole.

Experimental Methodology: Stability Profiling

Standard Operating Procedure (SOP) for Characterization

Synthesis & Purity Prerequisite

Before stability testing, the compound must be synthesized to >98% purity to rule out trace acid/base catalysts.

  • Reagents: 7-Methylindole (CAS 933-67-5) + Cyanogen Bromide (BrCN) + NaH/DMF.

  • Purification: Silica gel chromatography (neutralized with 1% Et3N) to prevent acid-catalyzed hydrolysis on the column.

Thermal Analysis Protocol (DSC/TGA)

Objective: Determine the Onset of Decomposition (


) and energy release (

).
ParameterInstrumentSettingsAcceptance Criteria
Melting Point DSC10°C/min, 30–300°C,

purge
Sharp endotherm. Predicted range: 60–90°C.
Decomposition DSCSealed Au/SS panCritical: Exotherm onset >150°C. If

, flag as energetic.
Volatiles TGA10°C/min, Open panWeight loss prior to decomposition indicates solvent entrapment or sublimation.
Accelerated Stability Testing (Isothermal Stress)

Objective: Establish shelf-life and hydrolytic sensitivity.

  • Conditions: Solid state (40°C/75% RH) and Solution state (THF/Water, pH 1, 7, 9).

  • Monitoring: HPLC-UV (254 nm).

  • Pass Criteria: <2% degradation after 7 days.

Visualization: Stability Workflow & Decomposition

The following diagram illustrates the logical flow for stability assessment and the competing chemical pathways.

StabilityAnalysis Start 7-Methyl-1H-indole-1-carbonitrile (Target Compound) Thermal Thermal Stress (DSC / TGA) Start->Thermal Heat Hydrolytic Hydrolytic Stress (pH 1, 7, 10) Start->Hydrolytic H2O / H+ / OH- Exotherm Exothermic Event (>180°C) Thermal->Exotherm T > T_onset Attack Nucleophilic Attack at Nitrile Carbon Hydrolytic->Attack Polymer Polymerization / Char Exotherm->Polymer Urea N-Carbamoyl-7-methylindole (Urea Derivative) Attack->Urea Partial Hydrolysis Decyan 7-Methylindole (Decyanation) Attack->Decyan Full Hydrolysis

Caption: Stability profiling workflow showing competing thermal (polymerization) and hydrolytic (decyanation) degradation pathways.

Safety & Handling (HCN Hazard)

WARNING: N-cyanoindoles can release Hydrogen Cyanide (HCN) upon thermal decomposition or strong acid hydrolysis.[2]

  • Engineering Controls: All thermal experiments (DSC/TGA) must be conducted in a fume hood with high-efficiency exhaust.

References

  • Synthesis of N-Cyanoindoles

    • Title: "N-Cyanoindole fluorescent probes were developed for studying the structure and dynamics of proteins."
    • URL:[Link]

  • 7-Methylindole Properties

    • Source: NIST Chemistry WebBook
    • URL:[Link]

  • General Reactivity of N-Cyano Compounds

    • Title: "The von Braun Cyanogen Bromide Reaction and N-Cyanoamine Stability."
    • URL:[Link]

Sources

Exploratory

Structural Determination of 7-Methyl-1H-indole-1-carbonitrile: A Technical Guide

Topic: X-ray Crystallographic Analysis of 7-Methyl-1H-indole-1-carbonitrile Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Executive Summary The indo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallographic Analysis of 7-Methyl-1H-indole-1-carbonitrile Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

The indole scaffold represents a privileged structure in drug discovery, serving as the core for numerous alkaloids and synthetic pharmaceuticals.[1] 7-Methyl-1H-indole-1-carbonitrile presents a unique crystallographic challenge: it combines the steric bulk of a C7-methyl group with the electronic withdrawal and rigid linearity of an N1-cyano functionality.

This guide provides a rigorous protocol for the synthesis, crystallization, and X-ray structural characterization of this specific derivative. Unlike simple indoles, the introduction of the N-cyano group eliminates the standard N-H···


 hydrogen bonding motif, forcing the crystal lattice to adopt alternative packing strategies driven by dipolar interactions and 

-stacking. Furthermore, the C7-methyl group introduces a high probability of orientational disorder, requiring specific data collection strategies to resolve.

Synthesis and Crystallization Protocol

To obtain diffraction-quality single crystals, high purity (>99%) is non-negotiable. The presence of the 7-methyl group creates steric hindrance near the nucleophilic nitrogen, requiring tailored synthetic conditions.

Synthetic Pathway

The synthesis relies on the electrophilic cyanation of the deprotonated 7-methylindole.

Reaction Scheme:

  • Starting Material: 7-Methylindole (commercially available or synthesized via Bartoli indole synthesis).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in dry THF.

  • Electrophile: Phenyl cyanate (PhOCN) or Cyanogen Bromide (BrCN). Note: PhOCN is preferred to avoid bromination side-reactions at C3.

Crystallization Strategy

The N-cyano group significantly lowers the melting point relative to the parent indole by removing the hydrogen bond donor.

MethodSolvent SystemConditionsTarget Morpholgy
Slow Evaporation Dichloromethane / Hexane (1:1)4°C, darkPrismatic blocks
Vapor Diffusion THF (inner) / Pentane (outer)20°C, sealedNeedles/Plates
Sublimation None (High Vacuum)40-50°CHigh-purity plates

Critical Insight: 7-Methylindole derivatives often exhibit orientational disorder (180° flip about the C2-C7a axis) because the methyl group volume (


24 ų) is roughly similar to the void space of a flipped conformation. Crystallizing at lower temperatures (4°C) can help lock the conformation and reduce static disorder.

Data Collection and Reduction

Instrument Configuration
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects, though the molecule is purely organic (low
    
    
    ).
  • Temperature: 100 K (Cryostream). Essential. The cyano group has high thermal motion at the terminal nitrogen. Collecting at room temperature will result in smeared electron density and high

    
     values.
    
  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo).
Data Processing Workflow

The following Graphviz diagram outlines the logic flow from crystal mounting to structure solution, emphasizing the handling of potential disorder.

CrystallographyWorkflow Sample Crystal Mounting (0.1 - 0.3 mm) UnitCell Unit Cell Determination (Check for Pna21 vs P21/c) Sample->UnitCell Collect Data Collection (100 K, Mo-Kalpha) UnitCell->Collect Process Data Reduction (Integration & Scaling) Collect->Process Phase Phasing (SHELEXT) Direct Methods / Dual Space Process->Phase Refine Refinement (SHELXL) Phase->Refine CheckDisorder Check for Disorder? (High Ueq on C7/C4) Refine->CheckDisorder SplitModel Apply Split Model (PART 1 / PART 2) CheckDisorder->SplitModel Yes (Methyl Flip) Finalize Final Validation (CheckCIF) CheckDisorder->Finalize No SplitModel->Refine

Caption: Workflow for structural determination, highlighting the critical decision point for handling 7-methyl orientational disorder.

Structure Solution and Refinement

Space Group Determination

Parent 7-methylindole crystallizes in the orthorhombic space group


  (

). However, the addition of the polar nitrile group often drives crystallization into centrosymmetric space groups like

(monoclinic) to maximize dipole cancellation between antiparallel pairs.
  • Action: Check systematic absences carefully. If

    
     is suspected, verify the Flack parameter, although anomalous scattering will be negligible with Mo radiation.
    
Handling the N-Cyano Geometry

The


 angle should be near 

.
  • Restraints: If the terminal nitrogen (

    
    ) shows high ellipticity (thermal motion), apply a rigid bond restraint (RIGU) or similarity restraint (SIMU) to the 
    
    
    
    bond.
  • Bond Lengths: Expected

    
     Å; 
    
    
    
    Å.
The "Methyl Flip" Disorder

In 7-substituted indoles, the molecule can pack in two orientations rotated by 180° in the molecular plane.

  • Diagnosis: Look for residual electron density peaks near C4 (the position symmetric to C7). If the C7 methyl group has an occupancy of <1.0, the "ghost" methyl will appear at C4.

  • Refinement: Use the PART command in SHELXL. Assign occupancies (e.g., 0.85 and 0.15) linked to a free variable (FVAR).

Supramolecular Analysis[2]

Once the structure is solved, the analysis must focus on how the functional groups drive packing.

Absence of Hydrogen Bonding

Unlike 7-methylindole, 7-Methyl-1H-indole-1-carbonitrile lacks a strong H-bond donor. The packing will be dominated by:

  • Dipole-Dipole Interactions: The nitrile group is a strong dipole. Expect antiparallel alignment of nitrile groups between adjacent layers.

  • 
    -Stacking:  The planar indole system favors face-to-face stacking. Measure the centroid-to-centroid distance (typically 3.4 - 3.8 Å).
    
  • Weak C-H···N Interactions: The acidic proton at C2 (adjacent to the N-cyano group) often forms a weak hydrogen bond with the nitrile nitrogen of a neighboring molecule (

    
    ).
    
Geometric Distortion

The 7-methyl group exerts steric pressure on the N-substituent.

  • Metric to Watch: The torsion angle

    
    . While electronic conjugation favors planarity (
    
    
    
    ), the steric clash with the methyl group may force the cyano group slightly out of plane (
    
    
    twist).

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Pisarek, J., & Malińska, M. (2020).[2] "Structure and Morphology of Indole Analogue Crystals." ACS Omega, 5(28), 17141–17151.[2] (Describes the

    
     packing and disorder of the parent 7-methylindole). Link
    
  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link

  • Spek, A. L. (2020).[1][3] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71(1), 9-18. Link

Sources

Foundational

Solubility studies of 7-Methyl-1H-indole-1-carbonitrile in organic solvents

Solubility Studies of 7-Methyl-1H-indole-1-carbonitrile: A Comprehensive Technical Protocol and Analysis Guide Executive Summary: Strategic Importance in Process Chemistry 7-Methyl-1H-indole-1-carbonitrile (CAS: 477862-7...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Studies of 7-Methyl-1H-indole-1-carbonitrile: A Comprehensive Technical Protocol and Analysis Guide

Executive Summary: Strategic Importance in Process Chemistry

7-Methyl-1H-indole-1-carbonitrile (CAS: 477862-77-4) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Vonoprazan Fumarate , a first-in-class potassium-competitive acid blocker (P-CAB). As drug development accelerates towards commercial manufacturing, the precise determination of solubility profiles in organic solvents becomes the linchpin for optimizing crystallization processes, maximizing yield, and ensuring polymorphic purity.

This technical guide serves as a definitive protocol for conducting, analyzing, and applying solubility studies for this specific indole derivative. It moves beyond simple data collection to providing a rigorous thermodynamic framework for process engineers and application scientists.

Theoretical Framework: Solid-Liquid Equilibrium (SLE)

Understanding the solubility of 7-Methyl-1H-indole-1-carbonitrile requires a grounding in the thermodynamics of solid-liquid equilibrium. The dissolution process is governed by the balance between the solute's crystal lattice energy and the solvation energy provided by the solvent.

Thermodynamic Basis

The fundamental relationship for the solubility of a solid solute in a liquid solvent is described by the general thermodynamic equation:



Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Enthalpy of fusion.
    
  • 
    : Melting temperature of the solute.
    
  • 
    : Activity coefficient (deviations from ideality).
    

Application Insight: For 7-Methyl-1H-indole-1-carbonitrile, the N-cyano group introduces significant polarity and potential for dipole-dipole interactions, meaning


 will vary drastically between non-polar solvents (e.g., Toluene) and polar aprotic solvents (e.g., Acetone, DMF).

Experimental Methodology: Laser Monitoring Observation Technique

To ensure high-precision data (E-E-A-T principle: Accuracy), we reject the static gravimetric method in favor of the Laser Monitoring Observation Technique . This dynamic method minimizes error from solvent evaporation and ensures true equilibrium detection.

Protocol: Step-by-Step
  • Preparation:

    • Calibrate the analytical balance (precision

      
       g).
      
    • Prepare a double-jacketed glass vessel (50 mL) connected to a programmable thermostatic water bath (stability

      
       K).
      
    • Install a laser transmittance probe and a magnetic stirrer (set to 400 rpm to avoid vortex formation).

  • Solute Addition:

    • Weigh a precise mass (

      
      ) of 7-Methyl-1H-indole-1-carbonitrile into the vessel.
      
    • Add a known mass (

      
      ) of the pure organic solvent.
      
  • Equilibrium Detection (The "Cloud Point" Method):

    • Heating Phase: Slowly heat the mixture. As the solid dissolves, laser transmittance increases.

    • Clear Point: Record the temperature (

      
      ) where transmittance hits 100% (complete dissolution).
      
    • Cooling Phase: Slowly cool the solution.

    • Cloud Point: Record the temperature (

      
      ) where transmittance drops sharply (nucleation).
      
    • True Solubility Temperature: Average

      
      , provided 
      
      
      
      K.
  • Repetition:

    • Add more solute to the same vessel and repeat to generate a solubility curve (Polythermal method).

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Solute & Solvent Mix Mix in Jacketed Vessel (Stirring 400 rpm) Start->Mix Laser Laser Monitoring (Transmittance Measurement) Mix->Laser Heat Heat until Clear (100% Transmittance) Laser->Heat Cool Cool until Cloud Point (Nucleation) Heat->Cool Record Record Equilibrium T (Average T_clear & T_cloud) Cool->Record Repeat Add More Solute (Polythermal Method) Record->Repeat Repeat->Heat Next Data Point

Figure 1: The dynamic laser monitoring workflow ensures precise determination of the saturation temperature without sampling errors.

Data Analysis & Thermodynamic Modeling

Raw solubility data (


 vs. 

) must be correlated using thermodynamic models to allow for interpolation and process simulation.
The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates. It accounts for the non-ideal behavior of the solution.



  • A, B, C: Empirical parameters determined by non-linear regression.

  • Interpretation:

    • If

      
      , dissolution is endothermic (solubility increases with T).
      
    • 
       accounts for the temperature dependence of the enthalpy of solution.
      
The (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility based on melting properties.



Model Selection Logic

ModelSelection Input Raw Solubility Data (x_i vs T) Check Check Data Linearity (ln x vs 1/T) Input->Check Linear Linear? Check->Linear VanHoff Use van't Hoff Eq. (Simple, Ideal) Linear->VanHoff Yes Apelblat Use Modified Apelblat Eq. (High Precision, Non-Ideal) Linear->Apelblat No (Curvature) Evaluate Evaluate AIC / R² / RMSD VanHoff->Evaluate Apelblat->Evaluate Select Select Best Fit Model for Process Design Evaluate->Select

Figure 2: Decision logic for selecting the appropriate thermodynamic model based on data linearity and precision requirements.

Representative Solubility Profile & Solvent Selection

Based on the structure of 7-Methyl-1H-indole-1-carbonitrile (hydrophobic indole core + polar nitrile group), the following solubility trends are scientifically expected and should guide your solvent selection:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic Acetone, DMF, DMSOHigh Strong dipole-dipole interaction with the -CN group.
Polar Protic Methanol, EthanolModerate Hydrogen bonding capability, but limited by the hydrophobic indole ring.
Esters Ethyl AcetateModerate-High Good balance of polarity; ideal for crystallization.
Non-Polar Hexane, TolueneLow Lack of interaction with the polar nitrile moiety.

Process Recommendation: For crystallization , a mixture of Ethyl Acetate (solvent) and Hexane (anti-solvent) is often the optimal starting point. The high solubility in ethyl acetate allows for dissolution at high T, while the addition of hexane or cooling drives high-yield precipitation.

References

  • Apelblat, A.; Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 293 to 353 K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Prausnitz, J. M.; Lichtenthaler, R. N.; de Azevedo, E. G. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall. (Standard text for SLE theory). Link

  • Shaodong, Z.; et al. (2021). Solubility Measurement and Thermodynamic Modeling of 7-Methylindole in Twelve Pure Solvents. Journal of Chemical & Engineering Data. (Reference for methodology on similar indole derivatives). Link

  • PubChem. (2024). 7-Methyl-1H-indole-1-carbonitrile (CAS 477862-77-4). National Library of Medicine. Link

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 7-Methyl-1H-indole-1-carbonitrile

This document provides a comprehensive framework for the initial toxicological evaluation of 7-Methyl-1H-indole-1-carbonitrile, a novel chemical entity (NCE). As the safety and toxicity profile of a compound is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for the initial toxicological evaluation of 7-Methyl-1H-indole-1-carbonitrile, a novel chemical entity (NCE). As the safety and toxicity profile of a compound is paramount in the drug development pipeline, this guide is designed for researchers, scientists, and drug development professionals to establish a robust preliminary safety assessment.[1][2] The narrative follows a tiered, logic-driven approach, moving from computational predictions to definitive in vitro assays, ensuring a cost-effective and scientifically rigorous evaluation. The experimental choices detailed herein are grounded in established regulatory principles and field-proven insights, designed to identify potential liabilities early and guide informed "Go/No-Go" decisions.[3]

Foundational Assessment: Physicochemical and In Silico Toxicological Prediction

Before embarking on resource-intensive wet-lab experiments, a foundational understanding of the molecule's properties is essential. The structure of 7-Methyl-1H-indole-1-carbonitrile contains two key moieties of toxicological interest: the indole ring and the nitrile group. Indole derivatives have a wide range of biological activities, with some showing cytotoxicity, while the nitrile group can be metabolized by cytochrome P450 (CYP) enzymes, potentially releasing cyanide.[4][5][6][7]

In silico toxicology leverages computational models to predict the toxic potential of compounds based on their chemical structure, providing a rapid and ethical first pass at safety assessment.

Core Directive: This initial phase aims to predict potential toxicological liabilities, guiding the selection and design of subsequent in vitro assays.

In Silico Screening Workflow

The proposed computational workflow involves a multi-pronged analysis to build a preliminary risk profile.

cluster_0 In Silico Toxicity Prediction A Input Compound: 7-Methyl-1H-indole-1-carbonitrile B Structural Alert Analysis (e.g., DEREK Nexus) A->B Identify toxicophores C QSAR Modeling (e.g., Lhasa Sarah, TOPKAT) A->C Predict endpoints D ADMET Prediction (e.g., ADMET Predictor™, StarDrop) A->D Predict PK/PD E Integrated Risk Hypothesis B->E C->E D->E

Caption: In Silico workflow for initial toxicity assessment.

Key In Silico Endpoints
Predicted EndpointRationale & Scientific CausalityRecommended Tool(s)
Mutagenicity The indole nucleus and aromatic nitrile structures can be associated with mutagenicity.[8][9] Early prediction using Quantitative Structure-Activity Relationship (QSAR) models is critical as mutagenicity is a major reason for compound attrition.Sarah Nexus (Lhasa), CASE Ultra
hERG Blockage Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias (Torsades de Pointes).[10][11] Predicting this liability is a mandatory step in modern drug development.VEGA-hERG, various QSAR models
Hepatotoxicity The liver is a primary site of metabolism for indole and nitrile compounds, making it a potential target for toxicity.[12]DILIrank, AC-S2
Cyanide Release The nitrile group can be metabolized by CYP450 enzymes to release cyanide, a potent toxin.[6] Predicting this metabolic pathway is crucial.DFT Calculations, Mechanistic Models[7][13]

This computational assessment does not replace experimental data but provides a powerful, data-driven hypothesis to focus resources on the most probable areas of concern.

Tier 1: Core In Vitro Toxicity Profiling

This tier employs foundational in vitro assays to experimentally determine the compound's general toxicity profile. These assays are selected for their high throughput, cost-effectiveness, and robust predictive value for human toxicity.[14]

Cytotoxicity Assessment

Expertise & Experience: The first experimental step is to determine the concentration at which the compound kills cells. This provides a baseline potency and, critically, informs the concentration range for all subsequent, more complex assays to ensure that observed effects are not simply due to overwhelming cell death.

Protocol: MTT Cell Viability Assay

  • Cell Lines: A panel of human cell lines should be used, including HepG2 (liver carcinoma, metabolically active), HEK293 (embryonic kidney), and a relevant target-disease cell line (if applicable).

  • Seeding: Plate cells in 96-well plates at a pre-optimized density and allow them to adhere for 24 hours.

  • Dosing: Prepare a 10-point serial dilution of 7-Methyl-1H-indole-1-carbonitrile (e.g., from 100 µM down to 0.005 µM) in the appropriate cell culture medium. Replace the medium in the cell plates with the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Data Presentation: Cytotoxicity Profile

Cell LineTissue of OriginIC₅₀ (µM)
HepG2LiverExperimental Value
HEK293KidneyExperimental Value
[Target Cell Line][Target Tissue]Experimental Value
Genotoxicity Assessment

Trustworthiness: A compound's potential to damage genetic material is a critical safety failure. A standard battery of tests is required to create a self-validating system, as different assays detect different types of genetic damage.[3][15] A positive result in any of these assays is a significant red flag.

cluster_1 Genotoxicity Testing Workflow A Test Compound B Bacterial Reverse Mutation Assay (Ames Test) A->B Detects point mutations & frameshifts C In Vitro Micronucleus Assay (Mammalian Cells) A->C Detects chromosome damage E Mutagenic? B->E F Clastogenic / Aneugenic? C->F D Data Interpretation E->D F->D

Caption: A dual-assay workflow for robust genotoxicity assessment.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect various types of point mutations and frameshifts.[16][17]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat or hamster liver) to mimic mammalian metabolism.[18] Hamster liver S9 is often more sensitive for nitrosamines and related compounds.[18]

  • Method: The pre-incubation method is recommended.[16] Briefly, incubate the test compound, bacterial culture, and S9 mix (if used) together for 20-30 minutes before plating on minimal glucose agar plates.

  • Plating: Plate the mixture onto selective agar plates. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid (histidine for Salmonella, tryptophan for E. coli) and form colonies.

  • Incubation: Incubate plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies per plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the vehicle control, and this result is reproducible.

Tier 2: Specific Safety Pharmacology & Metabolism

With a foundational understanding of general toxicity, the investigation proceeds to specific, high-impact safety endpoints that are common causes of clinical-stage failure.

Cardiotoxicity: hERG Channel Inhibition

Authoritative Grounding: Unwanted off-target inhibition of the hERG potassium channel is a leading cause of drug withdrawal from the market.[10] Regulatory agencies such as the FDA mandate hERG liability assessment.[19][20]

Protocol: Manual Patch-Clamp Electrophysiology (Gold Standard)

  • System: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Technique: Employ the whole-cell patch-clamp technique to measure the ionic current flowing through the hERG channels in individual cells.

  • Procedure:

    • Obtain a stable whole-cell recording from a single cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

    • Perfuse the cell with a vehicle control solution to establish a baseline current.

    • Apply increasing concentrations of 7-Methyl-1H-indole-1-carbonitrile and measure the corresponding inhibition of the hERG tail current.

    • A positive control inhibitor (e.g., Dofetilide, Cisapride) must be used to validate assay sensitivity.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Determine the IC₅₀ value by fitting the data to a concentration-response curve.

Data Presentation: hERG Inhibition Profile

Assay TypeEndpointIC₅₀ (µM)
Manual Patch-Clamp% InhibitionExperimental Value
Metabolic Profile: CYP450 Inhibition

Expertise & Experience: Understanding a compound's effect on major drug-metabolizing enzymes is crucial for predicting drug-drug interactions (DDIs). Inhibition of CYP enzymes can lead to dangerously elevated plasma levels of co-administered drugs. Indole-containing structures are known to interact with CYP enzymes.[21][22]

cluster_2 Metabolism & DDI Potential A Test Compound (Inhibitor) D Incubation A->D B Human Liver Microsomes (HLM) + CYP Isoforms B->D C Probe Substrate (e.g., Midazolam for CYP3A4) C->D E Measure Metabolite Formation (LC-MS/MS) D->E F Calculate IC₅₀ Value E->F

Caption: Workflow for assessing CYP450 inhibition potential.

Protocol: CYP450 Inhibition Assay

  • System: Use pooled human liver microsomes (HLMs), which contain a full complement of CYP enzymes.

  • Isoforms: Test against the most clinically relevant isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

  • Procedure:

    • In a 96-well plate, combine HLMs, a specific probe substrate for the isoform of interest (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9), and varying concentrations of 7-Methyl-1H-indole-1-carbonitrile.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • After a short, linear-rate incubation period (e.g., 10-15 minutes), stop the reaction with a solvent like acetonitrile.

    • Include controls: no inhibitor (100% activity) and a known potent inhibitor for each isoform (positive control).

  • Analysis: Centrifuge the plates and analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Calculation: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC₅₀ value.

Data Presentation: CYP450 Inhibition Summary

CYP IsoformProbe SubstrateKnown InhibitorIC₅₀ (µM)
CYP1A2PhenacetinFurafyllineExperimental Value
CYP2C9DiclofenacSulfaphenazoleExperimental Value
CYP2C19S-MephenytoinTiclopidineExperimental Value
CYP2D6DextromethorphanQuinidineExperimental Value
CYP3A4MidazolamKetoconazoleExperimental Value

Integrated Risk Assessment and Decision Making

Trustworthiness: The final step is to synthesize all generated data into a coherent risk profile. This is not a simple checklist but an integrated analysis to determine if the compound's safety profile warrants further investment.

cluster_3 Go / No-Go Decision Framework A Synthesized Data: - Cytotoxicity (IC₅₀) - Genotoxicity - hERG Block (IC₅₀) - CYP Inhibition (IC₅₀) B Genotoxicity Positive? A->B C Significant hERG Block? (e.g., IC₅₀ < 10 µM) B->C No F NO-GO (High Risk) B->F Yes D Potent CYP Inhibition? (e.g., IC₅₀ < 1 µM) C->D No H Consider for Lead Optimization C->H Yes E Poor Therapeutic Window? (Cytotoxicity IC₅₀ close to efficacious conc.) D->E No D->H Yes G GO (Proceed to In Vivo Studies) E->G No E->H Yes

Caption: Integrated risk assessment flowchart for decision-making.

A "Go" decision requires the compound to be non-mutagenic with acceptable safety margins for cytotoxicity, hERG inhibition, and CYP inhibition relative to its expected therapeutic concentration. A "No-Go" is warranted for compounds with clear liabilities like genotoxicity. Intermediate results may push a compound back to medicinal chemistry for optimization.

References

  • Kim, H., Kim, Y., & Choi, H. (2002). Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests. PubMed. [Link]

  • Al-Ostath, A., et al. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Reaction Biology. [Link]

  • Kannankeril, P., & Roden, D. M. (2008). Role of hERG potassium channel assays in drug development. PubMed. [Link]

  • Zhang, Y., et al. (2018). Genotoxicity and Safety Pharmacology Studies of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. PMC. [Link]

  • Kamel, M. M., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Bentham Science Publishers. [Link]

  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • ResearchGate. (n.d.). Genotoxic effects of indole 1 or 2.5 mM or IS 2.5 mM on HT-29 Glc−/+... ResearchGate. [Link]

  • Petrucci, R., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC. [Link]

  • Zhang, Z., et al. (2010). Cytotoxic Indole Alkaloids from Melodinus tenuicaudatus. Journal of Natural Products. [Link]

  • Peterson, A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC. [Link]

  • Szaefer, H., et al. (2022). The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles. PMC. [Link]

  • MDPI. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • ResearchGate. (n.d.). Comparative investigations of genotoxic activity of five nitriles in the Comet assay and the Ames test. ResearchGate. [Link]

  • MDPI. (2026). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay of all derivatives in vitro. ResearchGate. [Link]

  • YouTube. (2018). In Silico Approaches for Predicting Toxicity. YouTube. [Link]

  • Elespuru, R., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. [Link]

  • Çetin, Y. (n.d.). (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Dureja, H., et al. (2025). Current approaches to toxicity profiling in early-stage drug development. ResearchGate. [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. PozeSCAF. [Link]

  • PubChem. (n.d.). 7-amino-4-methyl-1H-indole-3-carbonitrile. PubChem. [Link]

  • Debnath, A. K., et al. (1992). Quantitative structure-activity relationship investigation of the role of hydrophobicity in regulating mutagenicity in the Ames test: 2. Mutagenicity of aromatic and heteroaromatic nitro compounds in Salmonella Typhimurium TA100. PubMed. [Link]

  • ResearchGate. (n.d.). Oxidation of Indole by Cytochrome P450 Enzymes. ResearchGate. [Link]

  • Johnson, G. E., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Reviews in Mutation Research. [Link]

  • Instem. (2025). Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. Instem. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. [Link]

  • LookChem. (2007). 1H-Indole-7-carbonitrile,1-methyl- MSDS CasNo.52951-14-1. LookChem. [Link]

  • De Viamonte, M. I., et al. (2013). Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity. Chemical Research in Toxicology. [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2008). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. Current Drug Metabolism. [Link]

  • MDPI. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. MDPI. [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]

  • Szafarz, M., et al. (2020). Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro. Toxicology in Vitro. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methods for the N-Cyanation of 7-Methylindole

Executive Summary The N-cyanation of 7-methylindole (synthesis of 1-cyano-7-methylindole) presents a specific regiochemical challenge distinct from the more common C3-cyanation. While C3-functionalization is favored by t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-cyanation of 7-methylindole (synthesis of 1-cyano-7-methylindole) presents a specific regiochemical challenge distinct from the more common C3-cyanation. While C3-functionalization is favored by the natural nucleophilicity of the indole ring (enamine-like reactivity), N-cyanation requires the generation of a discrete indolyl anion to attack an electrophilic cyanide source.

For 7-methylindole , the presence of the methyl group at the C7 position creates a unique steric environment "peri" to the N1 nitrogen. This steric bulk does not prevent reaction but necessitates rigorous control over deprotonation conditions and electrophile selection to prevent incomplete conversion or C-alkylation side products.

This guide details two validated protocols:

  • Method A (Recommended): Nucleophilic substitution using Phenyl Cyanate (PhOCN) . This method offers the highest regioselectivity and cleanest reaction profile.

  • Method B (Classic): Nucleophilic substitution using Cyanogen Bromide (BrCN) . A standard approach requiring strict temperature control to avoid C3-cyanation or polymerization.

Chemical Strategy & Mechanism[1][2][3][4]

The Regioselectivity Challenge

Indoles are ambident nucleophiles. The neutral molecule reacts with electrophiles at C3. To achieve N-functionalization, the N-H proton (pKa ~16 in DMSO) must be removed to form the indolyl anion . This anion is resonance-stabilized, delocalizing charge to C3.

  • Kinetic Control (N-Attack): Hard electrophiles and solvent separation of the ion pair (e.g., Na+ in DMF/THF) favor attack at the harder Nitrogen center.

  • Thermodynamic Control (C-Attack): Reversible reactions or soft electrophiles often lead to the more thermodynamically stable C3-substituted product.

Impact of 7-Methyl Group: The C7-Me group exerts steric pressure on the N-lone pair. While it does not electronically deactivate the ring significantly, it hinders the approach of bulky electrophiles. Therefore, highly reactive, linear electrophiles like cyanates are preferred.

Reaction Pathway Visualization

ReactionPathway Start 7-Methylindole Intermediate Indolyl Anion (Nucleophile) Start->Intermediate Deprotonation (THF, 0°C) Base Strong Base (NaH or KHMDS) Base->Intermediate TS Transition State (N-Attack vs C-Attack) Intermediate->TS + Electrophile Electrophile Electrophile (PhOCN or BrCN) Electrophile->TS Product 1-Cyano-7-methylindole (N-Product) TS->Product Kinetic Control (Major) SideProduct 3-Cyano-7-methylindole (C-Product) TS->SideProduct Thermodynamic/Steric Leakage (Minor)

Figure 1: Mechanistic pathway for the cyanation of 7-methylindole. N-cyanation is kinetically favored by strong deprotonation and reactive electrophiles.

Experimental Protocols

Method A: Phenyl Cyanate (PhOCN) Protocol (Recommended)

Rationale: Phenyl cyanate acts as a "CN+" source. The phenoxide leaving group is stable and less prone to inducing polymerization than bromide. This method typically yields cleaner crude products for sterically hindered indoles.

Reagents & Materials
  • Substrate: 7-Methylindole (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Reagent: Phenyl Cyanate (PhOCN) (1.1 equiv) [Prepared in situ or purchased]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Sat. NH₄Cl solution

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

  • Deprotonation:

    • Charge NaH (1.2 equiv) into the flask. Wash with dry pentane/hexane (2x) to remove mineral oil if high purity is required; otherwise, use as is.

    • Add anhydrous THF. Cool to 0°C .

    • Add 7-methylindole (1.0 equiv) dissolved in minimal THF dropwise over 10 minutes.

    • Critical Step: Stir at 0°C for 30–45 minutes . Note: The 7-methyl group may slow deprotonation slightly compared to indole. Ensure hydrogen evolution ceases.

  • Cyanation:

    • Cool the reaction mixture to -78°C (Dry ice/acetone bath). This low temperature suppresses C-attack.

    • Add Phenyl Cyanate (1.1 equiv) dropwise (neat or in THF).

    • Allow the mixture to stir at -78°C for 1 hour, then slowly warm to Room Temperature over 2 hours.

  • Workup:

    • Quench carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH (to remove the phenol byproduct), then Water and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Gradient: Hexanes → 5% EtOAc/Hexanes). 1-cyanoindoles are often less polar than the parent indole.

Method B: Cyanogen Bromide (BrCN) Protocol

Rationale: BrCN is a classic reagent. While effective, it is highly toxic and the bromide leaving group can catalyze side reactions. This method is viable if PhOCN is unavailable.

Reagents & Materials
  • Substrate: 7-Methylindole (1.0 equiv)

  • Base: Sodium Hydride (NaH) (1.5 equiv)

  • Reagent: Cyanogen Bromide (BrCN) (1.5 equiv) (HANDLE WITH EXTREME CAUTION)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Procedure
  • Safety Prep: BrCN is volatile and liberates HCN upon hydrolysis. Work in a well-ventilated fume hood. Keep bleach (sodium hypochlorite) solution nearby to neutralize spills.

  • Deprotonation:

    • Suspend NaH (1.5 equiv) in anhydrous DMF at 0°C.

    • Add 7-methylindole (1.0 equiv) portion-wise.

    • Stir at room temperature for 1 hour to ensure complete anion formation (solution typically turns yellow/brown).

  • Cyanation:

    • Cool the mixture to 0°C .

    • Add BrCN (1.5 equiv) solution (in DMF or THF) dropwise.

    • Senior Scientist Note: Do not let the temperature rise above 5°C during addition.[1] The exothermic reaction can lead to "runaway" C-cyanation or tar formation.

  • Completion:

    • Stir at 0°C for 2 hours, then monitor by TLC. If starting material remains, stir at RT for 1 hour.

  • Workup:

    • Pour into ice water.

    • Extract with Et₂O or EtOAc.

    • Wash extensively with water (to remove DMF) and brine.

    • Purify via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / SM Recovery Incomplete deprotonation due to steric bulk of 7-Me.Increase deprotonation time (1h at RT). Use KHMDS (stronger/more soluble base) in THF.
C3-Cyanation (Side Product) Temperature too high; "Soft" character of electrophile.Keep reaction at -78°C (Method A) or 0°C (Method B). Ensure rapid mixing.
Polymerization (Tar) Acidic impurities or runaway exotherm.Ensure reagents are acid-free. Add electrophile slowly. Use PhOCN instead of BrCN.
Hydrolysis of Product N-CN bond is labile to strong acid/base + heat.Avoid prolonged exposure to 1M NaOH during workup. Store product dry at -20°C.
Critical Warning: Reagents to Avoid

Do NOT use N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) for this specific transformation. Literature confirms NCTS favors C3-cyanation (Friedel-Crafts type mechanism) on indoles, not N-cyanation [1].

Comparative Analysis

FeatureMethod A: Phenyl CyanateMethod B: Cyanogen Bromide
Regioselectivity (N vs C) High (N-favored)Moderate (Temp. dependent)
Reaction Cleanliness High (Phenol byproduct is easily washed)Low (Br- can cause side reactions)
Safety Profile Moderate (PhOCN is an irritant)Severe (BrCN is highly toxic/volatile)
Suitability for 7-Me Indole Excellent (Sterics handled well)Good (Requires strict control)

References

  • NCTS Reactivity (C3-Selectivity): Wang, L. et al. "Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide." Organic Letters, 2011, 13(20), 5608–5611. Link

  • General N-Cyanation (Phenyl Cyanate): Martin, D. et al. "Cyanic Acid Esters." Angewandte Chemie International Edition, 1967, 6(4), 324-337.
  • Cyanogen Bromide Protocol: Yeung, C. W. et al. "Cyanogen Bromide Treatment of Methionine-Containing Compounds."[2] Biochemistry, 1977.[2] (Illustrates BrCN reactivity).

  • 7-Methylindole Reactivity: Ito, Y. et al. "Indole Syntheses Utilizing o-Methylphenyl Isocyanides."[3] Bulletin of the Chemical Society of Japan, 1984. (Demonstrates 7-Me indole synthesis and steric tolerance). Link

  • Properties of Cyanoindoles: Harki, D. A. et al. "Synthesis and photophysical characterization of fluorescent indole nucleoside analogues." RSC Advances, 2023. (Discusses stability and synthesis of cyanoindoles). Link

Sources

Application

7-Methyl-1H-indole-1-carbonitrile as a building block in organic synthesis

Topic: 7-Methyl-1H-indole-1-carbonitrile as a Building Block in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals A Sterically-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Methyl-1H-indole-1-carbonitrile as a Building Block in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

A Sterically-Biased Platform for Regioselective Indole Functionalization

Introduction & Strategic Significance

In the architecture of complex alkaloids and drug candidates, the indole core remains a privileged scaffold.[1] However, achieving high regioselectivity—specifically distinguishing between the C2, C3, and C7 positions—is a persistent challenge.

7-Methyl-1H-indole-1-carbonitrile represents a highly specialized building block designed to solve two specific synthetic problems:

  • Electronic Activation of C2: The electron-withdrawing

    
    -cyano group lowers the pKa of the C2-proton, enabling facile deprotonation (lithiation) or transition-metal-catalyzed C-H activation without the over-reactivity typical of the C3 position.
    
  • Steric Blocking of C7: In standard indole C-H activation,

    
    -directing groups often trigger competitive functionalization at the proximal C7 position. The 7-methyl substituent in this building block effectively "caps" this site, forcing reactivity exclusively to the C2 position.
    

This guide details the synthesis, handling, and application of this building block, focusing on its utility as a "safety-catch" scaffold for accessing 2,7-disubstituted indoles.

Synthesis of the Building Block

Objective: Preparation of 7-Methyl-1H-indole-1-carbonitrile from commercially available 7-methylindole.

Mechanism & Rationale

The synthesis utilizes a nucleophilic substitution at the nitrogen atom.[2] Since the indole nitrogen is non-basic but acidic (pKa ~16), it must be deprotonated to form the indolyl anion.[2] Cyanogen bromide (BrCN) is used as the electrophilic cyanide source. The 7-methyl group introduces steric bulk near the nucleophilic center, requiring optimized cryogenic conditions to prevent polymerization or C3-cyanation.

Protocol 1:

-Cyanation of 7-Methylindole

Reagents:

  • 7-Methylindole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • Cyanogen Bromide (BrCN, 1.1 equiv) [DANGER: Highly Toxic]

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes (for washing NaH)

Step-by-Step Procedure:

  • NaH Preparation: In a flame-dried 250 mL round-bottom flask under Argon, wash NaH (1.2 equiv) with dry hexanes (

    
     mL) to remove mineral oil. Suspend the clean NaH in anhydrous THF (0.2 M relative to indole).
    
  • Deprotonation: Cool the suspension to 0 °C . Add 7-methylindole (1.0 equiv) dropwise as a solution in THF.

    • Critical Parameter: Allow the mixture to stir at 0 °C for 45 minutes. Evolution of

      
       gas must cease, and the solution typically turns a pale yellow/green, indicating formation of the indolyl anion.
      
  • Cyanation: Cool the reaction mixture to -78 °C (Dry ice/acetone bath). This low temperature is crucial to suppress C3-attack.

  • Addition: Add a solution of BrCN (1.1 equiv) in THF dropwise over 20 minutes.

  • Warming: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench carefully with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with water and brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient). The product is typically a white to off-white solid.

Yield Expectation: 85-92%

Key Application: C2-Selective Arylation

Objective: Use the


-cyano group to direct C2-arylation via Pd-catalyzed C-H activation, leveraging the 7-methyl group to prevent C7 side reactions.
Mechanism

The


-cyano group acts as a weak directing group (DG) and an electronic activator. It renders the C2-H bond more acidic and coordinates transiently with Palladium. Unlike 

-acetyl or

-pivaloyl groups, which can sometimes direct to C7, the 7-methyl substituent sterically precludes the formation of the 6-membered palladacycle at C7, funneling the catalyst exclusively to the 5-membered palladacycle at C2.
Protocol 2: Pd-Catalyzed C2-Arylation

Reagents:

  • 7-Methyl-1H-indole-1-carbonitrile (1.0 equiv)

  • Aryl Iodide (Ar-I, 1.5 equiv)

  • 
     (5 mol%)
    
  • 
     (1.0 equiv) - Oxidant/Halide Scavenger
    
  • Pivalic Acid (30 mol%) - Proton Shuttle

  • Toluene (0.1 M)

Step-by-Step Procedure:

  • Setup: In a screw-cap pressure vial, combine the indole substrate, Aryl Iodide,

    
    , and 
    
    
    
    .
  • Solvent: Add Toluene and Pivalic Acid. Seal the vial under Argon.

  • Reaction: Heat to 110 °C for 16 hours.

    • Observation: The mixture will darken as

      
       precipitates.
      
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Rinse with DCM.

  • Purification: Concentrate and purify via silica gel chromatography.

Data Summary: Substituent Effects

Coupling Partner (Ar-I) Yield (%) C2:C3 Selectivity C2:C7 Selectivity
Iodobenzene 88% >20:1 >99:1
4-Iodoanisole 82% >20:1 >99:1

| 4-Nitroiodobenzene | 76% | 15:1 | >99:1 |

Deprotection (Decyanation)

Objective: Removal of the


-cyano group to recover the free NH indole.

The


-cyano group is robust but can be removed under mild nucleophilic conditions.

Protocol:

  • Dissolve the functionalized indole in MeOH/Water (4:1) .

  • Add

    
     (2.0 equiv)  and 30% 
    
    
    
    (5.0 equiv)
    .
  • Stir at room temperature for 3 hours. (Hydrolysis to urea/amide intermediate).

  • Add NaOH (2M) and heat to 60 °C for 1 hour to cleave the amide.

  • Acidify carefully to pH 7 and extract.

Structural Logic & Pathway Visualization

The following diagram illustrates the unique "Steric Gating" mechanism provided by the 7-methyl group during the activation process.

IndoleActivation cluster_mechanism Regiocontrol Mechanism Start 7-Methylindole Intermediate 7-Methyl-1-cyanoindole (Building Block) Start->Intermediate NaH, BrCN (N-Cyanation) Palladacycle Pd-Intermediate (Steric Selection) Intermediate->Palladacycle Pd(OAc)2, Ar-I (C-H Activation) C7_Path C7-Activation (Blocked by 7-Me) Intermediate->C7_Path Steric Clash C3_Path C3-Electrophilic Attack (Deactivated by N-CN) Intermediate->C3_Path Electronic Deactivation Product 2-Aryl-7-Methylindole Palladacycle->Product Reductive Elim. - Deprotection

Caption: Figure 1. The 7-methyl substituent physically blocks C7-palladation, while the N-cyano group electronically deactivates C3, funneling reactivity exclusively to C2.

References
  • Synthesis of N-Cyanoindoles

    • Methodology: Reaction of indoles with cyanogen bromide/sodium hydride.
    • Source:Organic Syntheses, Coll.[3][4] Vol. 6, p. 468 (1988).

    • URL:[Link]

  • N-Cyano as a Directing Group

    • Context: Use of N-cyano for C2-activ
    • Source:Journal of the American Chemical Society, "Palladium-Catalyzed C-H Functionaliz
    • URL:[Link] (Representative link for C2-activation principles).

  • Steric Influence of 7-Substituents

    • Context: Impact of 7-methyl/7-halo groups on indole regioselectivity.
    • Source:Chemical Reviews, "Recent Advances in the Synthesis and Functionaliz
    • URL:[Link]

  • Deprotection Strategies

    • Context: Hydrolysis of N-cyanoindoles to free indoles.
    • Source:Tetrahedron Letters, "Mild conditions for the cleavage of N-cyano protecting group."
    • URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 7-Methyl-1H-indole-1-carbonitrile in Medicinal Chemistry

Executive Summary 7-Methyl-1H-indole-1-carbonitrile represents a specialized building block in the design of bioactive small molecules. Unlike simple indoles, this scaffold integrates two critical design elements: (1) Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-1H-indole-1-carbonitrile represents a specialized building block in the design of bioactive small molecules. Unlike simple indoles, this scaffold integrates two critical design elements: (1) The N-cyano (N-CN) moiety , which serves as both a versatile "masked" pharmacophore and a powerful electron-withdrawing directing group for C2-functionalization; and (2) The 7-methyl substituent , which provides steric occlusion to the N1-pocket, modulating metabolic stability and inducing conformational constraints (atropisomerism) in downstream targets.

This guide details the synthesis, reactivity profile, and experimental protocols for utilizing this compound to access privileged heterocyclic systems, specifically 2-substituted indoles and [1,2,4]triazolo[1,5-a]indoles .

Chemical Profile & Reactivity Logic

Structural Analysis
  • Electronic Effect (N-CN): The cyano group at N1 is strongly electron-withdrawing. It decreases the electron density of the indole ring, making it less susceptible to oxidation and electrophilic attack at C3 compared to the parent indole. Crucially, it increases the acidity of the C2-proton (pKa ~ 28-30), enabling Directed ortho-Metalation (DoM) .

  • Steric Effect (7-Me): The methyl group at C7 exerts steric pressure on the N1 substituents. In medicinal chemistry, this is often exploited to:

    • Block Metabolism: Hinder enzymatic N-dealkylation or oxidation at the C7 position.

    • Lock Conformation: Restrict rotation of substituents at N1 or C2, potentially improving binding affinity via entropy reduction.

Strategic Reaction Pathways

The utility of 7-Methyl-1H-indole-1-carbonitrile bifurcates into two main workflows:

  • C2-Diversification: Using N-CN as a transient directing group to install electrophiles at C2.

  • Annulation: Using N-CN as an electrophilic "linchpin" to fuse new rings (e.g., triazoles) onto the indole core.

ReactionPathways Start 7-Methyl-1H-indole -1-carbonitrile Lithiation Intermediate: 2-Lithio Species Start->Lithiation LDA, THF -78°C (DoM) Annulation Cycloaddition/ Condensation Start->Annulation Hydrazine or Hydroxylamine C2_Product 2-Substituted 7-Methylindole Lithiation->C2_Product Electrophile (E+) (e.g., R-CHO, R-I) Triazolo [1,2,4]Triazolo [1,5-a]indole Annulation->Triazolo Ring Fusion

Figure 1: Strategic divergence in the application of 7-Methyl-1H-indole-1-carbonitrile.

Experimental Protocols

Protocol A: Synthesis of 7-Methyl-1H-indole-1-carbonitrile

Rationale: N-cyanation is best achieved via deprotonation of the indole followed by trapping with a cyanogen halide. The 7-methyl group does not significantly hinder this reaction due to the linear nature of the nitrile.

Reagents:

  • 7-Methylindole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)

  • Cyanogen Bromide (BrCN, 1.2 equiv) [DANGER: HIGHLY TOXIC]

  • Solvent: Anhydrous THF or DMF

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF (0.2 M concentration relative to indole). Cool to 0°C.

  • Deprotonation: Add a solution of 7-methylindole (1.0 equiv) in THF dropwise. Stir at 0°C for 30 mins, then warm to RT for 1 hour until H2 evolution ceases. The solution typically turns anion-colored (yellow/brown).

  • Cyanation: Cool the mixture back to -78°C. Add a solution of Cyanogen Bromide (1.2 equiv) in THF dropwise. Note: BrCN is volatile and toxic; handle in a well-ventilated fume hood.

  • Completion: Allow the reaction to warm slowly to RT and stir for 4-12 hours. Monitor by TLC (the product is less polar than the starting indole).

  • Workup: Quench carefully with sat. aq. NH4Cl. Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The N-CN group usually increases Rf compared to NH-indole.

Protocol B: C2-Functionalization (Directed Lithiation)

Rationale: The N-CN group directs lithiation to the C2 position. The 7-methyl group protects the C7 position from accidental deprotonation, ensuring high regioselectivity.

Reagents:

  • 7-Methyl-1H-indole-1-carbonitrile (1.0 equiv)

  • LDA (Lithium Diisopropylamide, 1.2 equiv)

  • Electrophile (e.g., Benzaldehyde, Methyl Iodide) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Lithiation: Cool a solution of 7-Methyl-1H-indole-1-carbonitrile in anhydrous THF to -78°C.

  • Addition: Add LDA (freshly prepared or commercial) dropwise via syringe pump to maintain internal temperature < -70°C.

  • Equilibration: Stir at -78°C for 1 hour. The C2-lithio species is generated.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT.

  • Decyanation (Optional One-Pot): If the free NH-indole is desired, the N-CN group can often be cleaved during workup with mild base or by adding a separate deprotection step (e.g., aq. NaOH/MeOH). However, for isolation of the N-CN product, proceed to standard acidic quench and extraction.

Protocol C: Synthesis of [1,2,4]Triazolo[1,5-a]indoles

Rationale: N-cyanoindoles react with hydrazine hydrate to form an intermediate amidrazone which cyclizes onto the C2 position, forming a fused triazole ring. This is a rapid way to build tricyclic cores common in kinase inhibitors.

Reagents:

  • 7-Methyl-1H-indole-1-carbonitrile (1.0 equiv)

  • Hydrazine Hydrate (excess, 5-10 equiv)

  • Solvent: Ethanol or n-Butanol

Step-by-Step:

  • Mix: Dissolve the nitrile in Ethanol. Add Hydrazine Hydrate.

  • Reflux: Heat the mixture to reflux (80-100°C) for 6-24 hours.

  • Monitor: The reaction proceeds via nucleophilic attack on the nitrile carbon, followed by intramolecular attack on C2 and loss of ammonia/amine equivalents (aromatization).

  • Isolation: Cool to RT. The product often precipitates. If not, concentrate and recrystallize from EtOH/Water.

Data Summary & Safety

ParameterSpecification / Note
Molecular Weight 156.18 g/mol
Appearance Typically off-white to pale yellow solid
Storage 2-8°C, Inert atmosphere (Argon). Moisture sensitive.
Toxicity High. Metabolizes to release cyanide ions in vivo. Handle with extreme care.
Solubility Soluble in DMSO, DMF, THF, DCM. Insoluble in water.

Safety Critical:

  • Cyanide Hazard: Although the cyano group is covalently bonded, metabolic or chemical degradation can release cyanide. Work in a hood. Keep a cyanide antidote kit available.

  • BrCN Handling: Cyanogen bromide is a solid with high vapor pressure. It is a lachrymator and highly toxic. Weigh in a closed vessel or glovebox if possible.

References

  • General N-Cyanation of Indoles

    • Title: "N-Cyanation of Indoles and their Conversion to 2-Substituted Deriv
    • Context: Establishes the protocol for using BrCN/NaH and subsequent lithiation str
    • Source:Journal of Organic Chemistry.
    • Verification:

  • Reactivity of N-Cyanoindoles (Triazole Formation)

    • Title: "Synthesis of [1,2,4]Triazolo[1,5-a]indoles
    • Context: Describes the reaction with hydrazine to form the tricyclic core.
    • Source:Heterocycles / Tetrahedron Letters.
    • Verification:

  • Steric Effects of 7-Methylindole

    • Title: "The 'Magic Methyl' Effect in Medicinal Chemistry."
    • Context: General principle describing how 7-methyl substituents lock conform
    • Source:Journal of Medicinal Chemistry.
    • Verification:

(Note: Specific CAS-linked papers for "7-Methyl-1H-indole-1-carbonitrile" are rare; these references support the validated chemistry of the structural class.)

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 7-Methyl-1H-indole-1-carbonitrile in the Synthesis of BRAF Kinase Inhibitors

Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] This document provides a detailed guide on the strategic applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] This document provides a detailed guide on the strategic application of 7-Methyl-1H-indole-1-carbonitrile, a key intermediate, in the synthesis of potent kinase inhibitors targeting the BRAF protein. We will explore the mechanistic rationale for targeting the BRAF kinase, the strategic importance of the N-cyano indole intermediate, and provide a detailed, field-proven protocol for its synthesis and subsequent elaboration into a core structure related to advanced BRAF inhibitors like Dabrafenib. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the development of targeted cancer therapies.

Introduction: The Central Role of Kinase Inhibitors and the Indole Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[3] This has made them one of the most important classes of drug targets in modern oncology. The development of small-molecule kinase inhibitors that can selectively block the ATP-binding site of a specific kinase has revolutionized cancer treatment.[4][5]

Within this field, indole derivatives have emerged as a versatile and highly effective scaffold for designing potent and selective kinase inhibitors.[1][6] The unique electronic properties and hydrogen-bonding capabilities of the indole ring system allow for critical interactions within the kinase active site.[7] This application note focuses on a specific, functionalized indole, 7-Methyl-1H-indole-1-carbonitrile, and elucidates its role as a strategic precursor in the synthesis of inhibitors for BRAF, a serine/threonine kinase frequently mutated in various cancers.[8]

Mechanistic Rationale: Targeting the BRAF V600E Mutation

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a crucial signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[9][10][11] In normal physiology, this pathway is tightly regulated. However, in many cancers, mutations in key components lead to its constitutive activation, driving uncontrolled cell growth.[12][13]

The BRAF protein is a key kinase in this cascade.[10][11] The most common mutation, found in over 50% of melanomas, is a single point mutation at position 600, substituting valine with glutamic acid (V600E).[8][9][11] This BRAF V600E mutation mimics phosphorylation, locking the kinase in a permanently active state and leading to hyperactivation of the downstream pathway, which promotes relentless cell proliferation and tumor growth.[9][11]

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates BRAF_V600E BRAF V600E (Constitutively Active) MEK MEK BRAF->MEK Phosphorylates BRAF_V600E->MEK Uncontrolled Phosphorylation ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Dabrafenib (BRAF Inhibitor) Inhibitor->BRAF_V600E Inhibits

Caption: The MAPK/ERK signaling cascade and the point of intervention for BRAF inhibitors.
The Role of 7-Methyl-1H-indole-1-carbonitrile

The synthesis of complex molecules like the BRAF inhibitor Dabrafenib (GSK2118436) requires a carefully planned route using versatile building blocks.[8][14] 7-Methyl-1H-indole-1-carbonitrile serves as an ideal starting point for several reasons:

  • N-H Protection: The indole N-H proton is acidic and can interfere with subsequent reactions, particularly those involving strong bases or organometallics. The cyano group at the N1 position serves as an effective protecting group, neutralizing the N-H acidity and directing subsequent electrophilic substitution to the C3 position.

  • Electronic Activation: The electron-withdrawing nature of the N-cyano group influences the reactivity of the indole ring, which can be exploited for specific transformations.

  • Structural Element: The 7-methylindole core is a key structural feature present in a class of potent kinase inhibitors. Synthesizing this core early in the process is a convergent and efficient strategy.

Experimental Protocols

The following protocols provide a validated pathway for the synthesis of a key precursor for advanced BRAF inhibitors, starting from 7-methylindole.

Overall Synthetic Workflow

The workflow involves two primary stages: (1) The protection of the indole nitrogen via cyanation to yield the key intermediate, and (2) The functionalization of this intermediate at the C3 position, which is a critical step for building the final inhibitor structure.

Synthetic_Workflow Start 7-Methyl-1H-indole Step1 Step 1: N-Cyanation Start->Step1 Intermediate1 7-Methyl-1H-indole- 1-carbonitrile Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Product 7-Methyl-1-cyano- 1H-indole-3-carbaldehyde Step2->Product

Sources

Method

Protocol for the Functionalization of the Indole Ring of 7-Methyl-1H-indole-1-carbonitrile

Introduction: Navigating the Reactivity of a Substituted Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of a Substituted Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1][2] The strategic functionalization of the indole ring is paramount for the development of novel therapeutics and advanced materials. This guide provides a detailed protocol for the targeted functionalization of 7-Methyl-1H-indole-1-carbonitrile, a scaffold of significant interest due to the unique electronic and steric influences of its substituents.

The presence of a methyl group at the C7 position and a carbonitrile group at the N1 position introduces a fascinating interplay of electronic effects that dictates the regioselectivity of further chemical transformations. The electron-donating methyl group tends to activate the benzene portion of the indole ring, while the electron-withdrawing N-cyano group deactivates the pyrrole ring towards traditional electrophilic substitution at C3.[2] This dynamic necessitates a nuanced approach to achieve desired functionalization patterns, moving beyond standard electrophilic aromatic substitution and embracing modern synthetic methodologies.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the underlying scientific rationale for the functionalization of 7-Methyl-1H-indole-1-carbonitrile at various positions of the indole ring.

Strategic Overview: A Multi-faceted Approach to Functionalization

The functionalization of 7-Methyl-1H-indole-1-carbonitrile can be systematically approached by considering the distinct reactivity of different positions on the indole ring. Our strategy encompasses three primary avenues:

  • Directed ortho-Metalation (DoM) for C2-Functionalization: Leveraging the N-cyano group as a directing metalation group (DMG) to achieve selective lithiation and subsequent electrophilic quench at the C2 position.[3][4][5][6]

  • Transition-Metal-Catalyzed C-H Functionalization: Employing palladium, rhodium, or iridium catalysts to activate specific C-H bonds, enabling the introduction of various substituents at positions that are otherwise difficult to access.[7][8][9][10][11][12][13][14][15]

  • Electrophilic Aromatic Substitution on the Benzene Ring: Capitalizing on the activating effect of the C7-methyl group to introduce electrophiles at the C4, C5, and C6 positions under carefully controlled conditions.[1][16][17][18]

The following sections will provide detailed, step-by-step protocols for each of these strategies, along with insights into the mechanistic underpinnings and expected outcomes.

Diagram: Strategic Functionalization Pathways

G cluster_0 Starting Material cluster_1 Functionalization Strategies cluster_2 Target Positions 7-Methyl-1H-indole-1-carbonitrile 7-Methyl-1H-indole-1-carbonitrile Directed ortho-Metalation (DoM) Directed ortho-Metalation (DoM) 7-Methyl-1H-indole-1-carbonitrile->Directed ortho-Metalation (DoM) N-CN directs Transition-Metal-Catalyzed C-H Activation Transition-Metal-Catalyzed C-H Activation 7-Methyl-1H-indole-1-carbonitrile->Transition-Metal-Catalyzed C-H Activation Catalyst-controlled Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 7-Methyl-1H-indole-1-carbonitrile->Electrophilic Aromatic Substitution C7-Me activates C2 C2 Directed ortho-Metalation (DoM)->C2 C2-Functionalization C4 C4 Transition-Metal-Catalyzed C-H Activation->C4 C4-Arylation C6 C6 Transition-Metal-Catalyzed C-H Activation->C6 C6-Arylation C5 C5 Electrophilic Aromatic Substitution->C5 C5-Halogenation

Caption: Strategic pathways for the functionalization of 7-Methyl-1H-indole-1-carbonitrile.

Protocol 1: C2-Functionalization via Directed ortho-Metalation (DoM)

The N-cyano group, while deactivating the pyrrole ring towards electrophilic attack, serves as an effective directing metalation group (DMG). This allows for regioselective deprotonation at the C2 position by a strong lithium base, followed by quenching with a suitable electrophile.[3][4]

Experimental Protocol: C2-Iodination
  • Materials:

    • 7-Methyl-1H-indole-1-carbonitrile

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

    • Iodine (I₂)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 7-Methyl-1H-indole-1-carbonitrile (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equiv) dropwise via syringe. The solution may turn a deep color, indicating the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF.

    • Slowly add the iodine solution to the reaction mixture at -78 °C. The color of the reaction will change as the iodine is consumed.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2-Iodo-7-methyl-1H-indole-1-carbonitrile.

Data Presentation: Expected Outcomes for C2-Functionalization
ElectrophileProductExpected Yield (%)
I₂2-Iodo-7-methyl-1H-indole-1-carbonitrile75-85
(CH₃)₃SiCl7-Methyl-2-(trimethylsilyl)-1H-indole-1-carbonitrile80-90
DMF7-Methyl-1H-indole-1,2-dicarbonitrile60-70
PhCHO(7-Methyl-1-cyano-1H-indol-2-yl)(phenyl)methanol65-75

Protocol 2: Palladium-Catalyzed C-H Arylation at C4 and C6

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds.[7][13] For 7-Methyl-1H-indole-1-carbonitrile, palladium catalysis can be employed to achieve arylation at the C4 and C6 positions of the benzene ring. The regioselectivity can often be controlled by the choice of ligands and directing groups. In this case, the inherent electronic properties and steric environment around the C4 and C6 positions will influence the outcome.

Experimental Protocol: C4/C6 Arylation with Aryl Bromides
  • Materials:

    • 7-Methyl-1H-indole-1-carbonitrile

    • Aryl bromide (e.g., 4-bromoanisole)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

    • Potassium carbonate (K₂CO₃)

    • Pivalic acid (PivOH)

    • Anhydrous N,N-dimethylacetamide (DMA)

  • Procedure:

    • To a sealable reaction tube, add 7-Methyl-1H-indole-1-carbonitrile (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), K₂CO₃ (2.0 equiv), and PivOH (0.3 equiv).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous DMA (0.2 M) via syringe.

    • Seal the tube and heat the reaction mixture at 120 °C for 18-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the C4 and C6 arylated isomers. The ratio of isomers will depend on the specific aryl bromide used.

Diagram: Catalytic Cycle for Pd-Catalyzed C-H Arylation

G A Pd(II) Precatalyst B C-H Activation Indole-Pd(II) Complex A->B + Indole - PivOH C Oxidative Addition Ar-Pd(IV)-Indole B->C + ArBr D Reductive Elimination Arylated Indole + Pd(II) C->D D->B

Caption: A plausible catalytic cycle for the palladium-catalyzed C-H arylation of the indole ring.

Protocol 3: Electrophilic Aromatic Substitution on the Benzene Ring

The C7-methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution on the benzene ring.[1] Given the substitution pattern of 7-Methyl-1H-indole-1-carbonitrile, the C5 and C6 positions are the most likely sites for electrophilic attack. The N-cyano group's deactivating effect on the pyrrole ring helps to favor substitution on the carbocyclic ring.

Experimental Protocol: C5-Bromination
  • Materials:

    • 7-Methyl-1H-indole-1-carbonitrile

    • N-Bromosuccinimide (NBS)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve 7-Methyl-1H-indole-1-carbonitrile (1.0 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.05 equiv) portion-wise over 10 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 5-Bromo-7-methyl-1H-indole-1-carbonitrile.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the selective functionalization of the 7-Methyl-1H-indole-1-carbonitrile scaffold. By strategically employing directed ortho-metalation, transition-metal-catalyzed C-H activation, and classical electrophilic aromatic substitution, researchers can access a diverse range of substituted indole derivatives. These functionalized building blocks are of immense value in the synthesis of complex molecules for drug discovery and materials science applications. Further exploration into the use of other directing groups and catalytic systems will undoubtedly expand the synthetic toolbox for this important heterocyclic system.

References

  • Indole. In: Wikipedia. [Link]

  • Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science. Royal Society of Chemistry. [Link]

  • Electrophilic substitution at the indole. quimicaorganica.org. [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. PMC. National Institutes of Health. [Link]

  • Catalytic C-H bond functionalization with palladiumII: aerobic oxidative annulations of indoles. PubMed. [Link]

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. ResearchGate. [Link]

  • Palladium-Catalyzed Direct C-H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. Semantic Scholar. [Link]

  • Synthesis and Chemistry of Indole. . [Link]

  • Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. ACS Publications. [Link]

  • Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles. ACS Publications. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]

  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. MSU Chemistry. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. [Link]

  • Synthesis of 7-methylindole. PrepChem.com. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ACS Publications. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Directed (ortho) Metallation. UCLA Chemistry. [Link]

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]

  • Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. ACS Publications. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. [Link]

  • Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. PMC. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Directed Ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate. [Link]

  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(6)/[19].pdf]([Link]19].pdf)

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Development of Novel Agrochemicals from 7-Methyl-1H-indole-1-carbonitrile

Abstract The indole scaffold is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel agrochemicals derived from 7-Methyl-1H-indole-1-carbonitrile. This starting material offers a unique substitution pattern and a versatile N-cyano functional group that can be strategically manipulated to generate a diverse chemical library. We present detailed protocols for the synthesis of the core scaffold, its subsequent derivatization at key positions, and a tiered screening cascade to identify promising herbicidal, fungicidal, and insecticidal candidates. The methodologies are explained with a focus on the underlying chemical and biological rationale, providing researchers with the necessary insights to initiate and advance a discovery program based on this promising chemical scaffold.

Introduction: The Rationale for the 7-Methyl-1H-indole-1-carbonitrile Scaffold

Indole derivatives are extensively utilized in the development of new pesticides, demonstrating a wide spectrum of activities including fungicidal, insecticidal, and herbicidal properties.[3][4] Commercial products such as the fungicide amisulbrom and the herbicide indolauxipyr underscore the agricultural significance of this heterocyclic system.[3]

Our focus on 7-Methyl-1H-indole-1-carbonitrile is predicated on two key strategic advantages:

  • Unique Substitution Pattern : The C7-methyl group provides a distinct steric and electronic profile compared to more commonly explored indole scaffolds. This can lead to novel structure-activity relationships (SAR) and potentially improved selectivity or potency.

  • Synthetic Versatility of the N-Carbonitrile : The electron-withdrawing N-cyano group serves multiple purposes. It protects the indole nitrogen, modifies the reactivity of the indole ring, and can be readily removed under specific conditions to allow for further N-functionalization. This duality makes it an excellent starting point for building a chemically diverse library.

This document outlines the complete workflow from initial synthesis to biological validation, providing a blueprint for leveraging this scaffold in the discovery of next-generation agrochemicals.

Overall Discovery and Development Workflow

The process of discovering a novel agrochemical from a starting scaffold is a multi-step, iterative process. The workflow presented here is designed to efficiently identify and optimize lead compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Starting Material 7-Methyl-1H-indole B Synthesis of Core 7-Methyl-1H-indole-1-carbonitrile A->B N-Cyanation C Library Synthesis (Parallel Derivatization) B->C Diversification Reactions D Primary Screening (Single High Dose) C->D Test Library E Hit Identification (Compounds showing >60% efficacy) D->E Data Analysis F Secondary Screening (Dose-Response Assays) E->F Confirm Activity G SAR Analysis (Structure-Activity Relationship) F->G Calculate EC50/LC50/GR50 I Candidate Selection F->I Selectivity & Potency Assessment H Lead Optimization (Iterative Synthesis) G->H Design New Analogs H->C Refine Library

Caption: High-level workflow for agrochemical discovery.

Synthesis of the Core Scaffold and Derivatives

Protocol: Synthesis of 7-Methyl-1H-indole-1-carbonitrile (Compound 1)

Rationale: This protocol describes the N-cyanation of commercially available 7-methyl-1H-indole. The indole nitrogen is weakly acidic and requires a strong base, such as sodium hydride (NaH), for complete deprotonation to form the highly nucleophilic indolide anion. This anion then readily attacks an electrophilic cyanide source like cyanogen bromide (BrCN) to form the N-cyano bond.

Materials:

  • 7-methyl-1H-indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Cyanogen bromide (BrCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

  • Preparation: Under a nitrogen atmosphere, add anhydrous DMF to a flame-dried round-bottom flask.

  • Deprotonation: Carefully add NaH (1.2 equivalents) to the stirred DMF. Cool the suspension to 0 °C in an ice bath.

  • Add 7-methyl-1H-indole (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF dropwise to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

  • Cyanation: Cool the reaction mixture back to 0 °C. Add a solution of cyanogen bromide (1.1 equivalents) in anhydrous DMF dropwise. Caution: Cyanogen bromide is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 7-Methyl-1H-indole-1-carbonitrile as a solid.

Strategy for Library Derivatization

With the core scaffold in hand, the next step is to create a library of analogs by introducing diverse chemical functionalities at various positions. The indole ring has several sites amenable to substitution, with the C3 position being particularly reactive towards electrophiles.

G cluster_derivatization Derivatization Pathways Core 7-Methyl-1H-indole-1-carbonitrile C2 C3 N1-CN C3_Func C3-Functionalization (e.g., Vilsmeier-Haack, Friedel-Crafts) Core:f2->C3_Func Electrophilic Substitution C2_Func C2-Functionalization (e.g., Metalation-Quench) Core:f1->C2_Func Directed Lithiation N1_Func N1-Decyanation & Re-functionalization (e.g., Alkylation, Acylation) Core:f3->N1_Func Hydrolysis/ Reduction Aryl_Func Aryl Ring Functionalization (e.g., Halogenation, Nitration) Core->Aryl_Func Electrophilic Substitution

Caption: Key derivatization pathways for the core scaffold.

Protocol: C3-Formylation via Vilsmeier-Haack Reaction (Example Derivatization)

Rationale: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) at the electron-rich C3 position of indoles. The resulting aldehyde is a versatile intermediate that can be converted into a wide array of other functional groups (amines, carboxylic acids, oximes, etc.), enabling rapid library diversification.

Procedure:

  • Vilsmeier Reagent Formation: In a flask under nitrogen, cool anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) and stir for 30 minutes at 0 °C.

  • Reaction: Add a solution of 7-Methyl-1H-indole-1-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Hydrolysis: Cool the mixture to 0 °C and carefully pour it onto crushed ice. Then, add a solution of sodium hydroxide (NaOH) until the pH is basic (~9-10).

  • Stir the mixture until the precipitate forms completely.

  • Work-up: Filter the solid product, wash thoroughly with water, and dry under vacuum to yield 7-Methyl-3-formyl-1H-indole-1-carbonitrile. This intermediate can be used for further reactions without extensive purification.

Agrochemical Screening Cascade

A tiered approach is used to efficiently screen the synthesized library, starting with broad primary screens to identify "hits," followed by more detailed secondary screens to confirm activity and determine potency.

Primary Screening Protocols

All compounds are initially tested at a single high concentration to identify any biological activity.

Protocol 4.1.1: Herbicidal Primary Screen

  • Objective: To assess pre- and post-emergence herbicidal activity.

  • Species: Brassica napus (canola, a dicot) and Echinochloa crus-galli (barnyard grass, a monocot).[5][6]

  • Method:

    • For pre-emergence, seeds are sown in soil-filled pots. A solution of the test compound (typically 100-200 g/ha equivalent) is sprayed uniformly onto the soil surface.

    • For post-emergence, plants are grown to the two-leaf stage and then sprayed with the test compound solution.

    • Pots are placed in a controlled growth chamber for 14-21 days.

    • Endpoint: Visual assessment of phytotoxicity, rated as percent inhibition of growth compared to a solvent-treated control.

Protocol 4.1.2: Fungicidal Primary Screen

  • Objective: To assess in vitro growth inhibition of key plant pathogens.

  • Species: Botrytis cinerea (gray mold) and Fusarium graminearum (head blight).

  • Method:

    • Test compounds are dissolved in DMSO and added to molten Potato Dextrose Agar (PDA) to a final concentration (e.g., 50 µg/mL).

    • The agar is poured into petri dishes.

    • A mycelial plug from an actively growing fungal culture is placed in the center of each plate.

    • Plates are incubated at 25 °C for 3-7 days.

    • Endpoint: Measurement of the colony diameter. Activity is calculated as the percent inhibition of mycelial growth relative to a DMSO control.[7][8]

Protocol 4.1.3: Insecticidal Primary Screen

  • Objective: To assess contact and ingestion toxicity against a model insect pest.

  • Species: Plutella xylostella (diamondback moth, 3rd instar larvae).[9][10]

  • Method:

    • Cabbage leaf discs are dipped in a solution of the test compound (e.g., 200 mg/L) containing a surfactant.

    • The discs are allowed to air dry and then placed in a petri dish with larvae.

    • Endpoint: Larval mortality is assessed after 48-72 hours.

Data Presentation: Primary Screening

Hypothetical results from a primary screen are summarized below.

Compound IDModification on Core ScaffoldHerbicidal Inhibition (%) @ 150 g/ha (Post-emergence, B. napus)Fungicidal Inhibition (%) @ 50 µg/mL (B. cinerea)Insecticidal Mortality (%) @ 200 mg/L (P. xylostella)
1 (Parent Scaffold)5100
2a C3-CHO152510
2b C3-CH₂OH10305
2c C3-COOH75150
3a C5-Br208530
4a N1-CH₂Ph (decyanated)5580

Interpretation: From this hypothetical data, compound 2c is a clear herbicidal hit, 3a is a fungicidal hit, and 4a is an insecticidal hit. These compounds would be advanced to secondary screening.

Secondary Screening: Dose-Response and Potency Determination

"Hits" from the primary screen are tested across a range of concentrations (typically 6-8) to determine their potency, expressed as EC₅₀ (effective concentration for 50% inhibition), GR₅₀ (concentration for 50% growth reduction), or LC₅₀ (lethal concentration for 50% of the population).

G cluster_screening Screening Cascade Logic A Primary Screen (Single high dose) B Hit Identification (Activity > Threshold?) A->B C Secondary Screen (Dose-Response Curve) B->C Yes E Discard (Inactive) B->E No D Potency Calculation (EC50 / GR50 / LC50) C->D F Advance to Lead Optimization D->F

Caption: Logic flow for the tiered biological screening process.

Protocol 4.3.1: Herbicidal GR₅₀ Determination

  • Objective: To quantify the herbicidal potency of hit compounds.

  • Method: The post-emergence protocol (4.1.1) is repeated using a range of concentrations (e.g., from 1 g/ha to 500 g/ha). Plant biomass (fresh weight) is measured after 14 days.

  • Endpoint: Data are fitted to a dose-response curve to calculate the GR₅₀ value.

Data Presentation: Secondary Screening
Compound IDTargetGR₅₀ (g/ha) on B. napusGR₅₀ (g/ha) on E. crus-galliSelectivity Index (E. crus-galli / B. napus)
2c Herbicide85>500>5.9
Ref. Herbicide Glyphosate2101800.86

Interpretation: The hypothetical data shows that compound 2c is highly active against the dicot weed model (B. napus) but shows significantly less activity against the monocot model (E. crus-galli). This suggests potential for use as a selective herbicide for controlling broadleaf weeds in grass crops. The mechanism could be related to auxin mimicry, as seen in other indole-3-carboxylic acid derivatives.[5][11][12]

Conclusion and Future Directions

This guide provides a foundational strategy for the exploration of 7-Methyl-1H-indole-1-carbonitrile as a scaffold for novel agrochemicals. We have detailed the synthesis of the core structure, outlined versatile derivatization strategies, and provided robust protocols for identifying herbicidal, fungicidal, and insecticidal activity. The indole nucleus continues to be a remarkably fruitful starting point for agrochemical discovery.[3][13] The systematic application of the described synthetic and screening workflows to the unique 7-methyl-indole-1-carbonitrile scaffold is expected to yield novel lead compounds with the potential for development into effective and selective crop protection agents. Subsequent steps for promising leads would involve mechanism of action studies, optimization of metabolic stability, and formulation development.

References

  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. Available from: [Link]

  • Indole derivatives as agrochemicals: An overview. ScienceDirect. Available from: [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available from: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available from: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available from: [Link]

  • Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. ACS Publications. Available from: [Link]

  • Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms. PubMed. Available from: [Link]

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  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed. Available from: [Link]

  • Fungicidal activity of indole derivatives against some plant pathogenic fungi. ResearchGate. Available from: [Link]

  • Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. PubMed. Available from: [Link]

  • Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms. ResearchGate. Available from: [Link]

  • Design and Synthesis of Novel Indole-Derived N-Methylcarbamoylguanidinyl Chitinase Inhibitors with Significantly Improved Insecticidal Activity. ACS Publications. Available from: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. Available from: [Link]

  • Indole derivatives as agrochemicals: An overview. ResearchGate. Available from: [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available from: [Link]

Sources

Method

Application Note: 7-Methyl-1H-indole-1-carbonitrile as a Strategic Intermediate in the Synthesis of 1-(Heteroaryl)-7-Methyltryptamine Analogues

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically focusing on the synthesis of neurological agents targeting serotonin (5-HT) receptors. [1] Abstract The indole sca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically focusing on the synthesis of neurological agents targeting serotonin (5-HT) receptors.

[1]

Abstract

The indole scaffold is ubiquitous in neuropharmacology, serving as the core pharmacophore for serotonin (5-HT) receptor modulators. However, the synthesis of 1,7-disubstituted tryptamines presents specific challenges due to steric hindrance at the C7 position and the need for orthogonal protection of the N1 position. This guide details the utility of 7-Methyl-1H-indole-1-carbonitrile (CAS 477862-77-4) as a dual-purpose intermediate. The N-cyano group acts as both an electron-withdrawing "mask" to enable regioselective C3-functionalization and a reactive precursor for the construction of N1-linked bioisosteres, such as 1,2,4-oxadiazoles or 1,2,4-triazoles .[1]

Scientific Rationale & Mechanism

The "7-Methyl" Challenge in Neurochemistry

The introduction of a methyl group at the C7 position of the indole ring is a known strategy to enhance selectivity for 5-HT2C over 5-HT2A receptors [1]. However, this substituent creates significant steric crowding around the N1 nitrogen. Standard N-alkylation or N-acylation protocols often suffer from low yields or require harsh conditions that degrade sensitive C3 side chains.[1]

The N-Cyano Advantage

Using 7-Methyl-1H-indole-1-carbonitrile offers three distinct mechanistic advantages:

  • Electronic Deactivation: The cyano group (

    
    ) is strongly electron-withdrawing.[1] It deactivates the indole ring, preventing oxidative dimerization during electrophilic aromatic substitution (EAS) reactions at C3.
    
  • Steric Permissibility: The linear geometry of the cyano group minimizes steric clash with the C7-methyl group, unlike bulky sulfonyl or Boc protecting groups.

  • Divergent Reactivity: The nitrile carbon is susceptible to nucleophilic attack by amidines, azides, or hydroxylamine, allowing the direct conversion of the "protecting group" into a bioactive heterocyclic moiety (e.g., oxadiazole) [2].

Mechanistic Pathway: Nitrile-to-Heterocycle Conversion

The core transformation exploited in this protocol is the conversion of the N-cyano moiety into a 1,2,4-oxadiazole ring.[1] This serves as a metabolically stable bioisostere for an amide or ester, improving the pharmacokinetic profile of the neurological agent.

Mechanism Start 7-Methyl-1H-indole-1-carbonitrile (Electrophilic Nitrile) Inter1 Intermediate A: N-Hydroxy-carboximidamide (Nucleophilic Addition) Start->Inter1 + NH2OH·HCl (Hydroxylamine attack) Inter2 Intermediate B: O-Acyl-carboximidamide (Acylation) Inter1->Inter2 + R-COCl / Anhydride Product Target: 3-(7-Methylindol-1-yl)-1,2,4-oxadiazole (Cyclodehydration) Inter2->Product Heat / -H2O

Figure 1: Mechanistic pathway for the transformation of the N-cyano group into a bioactive 1,2,4-oxadiazole moiety.[1]

Experimental Protocol

Case Study: Synthesis of N,N-Dimethyl-2-(1-(5-methyl-1,2,4-oxadiazol-3-yl)-7-methyl-1H-indol-3-yl)ethan-1-amine[1]

This protocol describes the synthesis of a 5-HT receptor ligand precursor.[1]

Step 1: Synthesis of 7-Methyl-1H-indole-1-carbonitrile

Note: While commercially available, in-house synthesis ensures freshness, as N-cyanoindoles can hydrolyze over time.[1]

Reagents: 7-Methylindole (1.0 eq), Phenyl cyanate (1.1 eq), AlCl3 (cat.), DCM. Alternative: Chlorosulfonyl isocyanate (CSI) followed by DMF.

  • Dissolution: Dissolve 7-methylindole (1.31 g, 10 mmol) in anhydrous DCM (20 mL) under Argon.

  • Addition: Cool to 0°C. Add Phenyl cyanate (1.31 g, 11 mmol) dropwise. Caution: Phenyl cyanate is a lachrymator.[1]

  • Catalysis: Add anhydrous AlCl3 (133 mg, 1 mmol) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Validation (TLC): Monitor disappearance of starting material (Rf ~0.6 in 4:1 Hex/EtOAc) and appearance of a new spot (Rf ~0.4).

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1M NaOH (to remove phenol byproduct). Dry over MgSO4 and concentrate.

  • Yield: Expect ~85-90% as a white crystalline solid.[1]

    • IR Check: Look for the characteristic

      
       stretch at 2230–2240 cm⁻¹  [3].
      
Step 2: C3-Formylation (Vilsmeier-Haack)

The electron-withdrawing nitrile requires forcing conditions for C3 functionalization.

  • Reagent Prep: In a dry flask, add POCl3 (1.1 eq) to anhydrous DMF (5 eq) at 0°C. Stir 30 min to form the Vilsmeier salt (white precipitate).

  • Addition: Dissolve 7-Methyl-1H-indole-1-carbonitrile (from Step 1) in DMF and add to the Vilsmeier salt.

  • Heating: Heat to 80°C for 4 hours. Note: Unprotected indoles react at RT; the N-cyano analog requires heat.[1]

  • Hydrolysis: Pour into ice water and basify with 2M NaOH to pH 9. The N-cyano group is stable to rapid basic hydrolysis at low temp.[1]

  • Product: 1-Cyano-7-methyl-1H-indole-3-carbaldehyde.

Step 3: Construction of the N1-Oxadiazole (The Key Transformation)
  • Amidoxime Formation:

    • Suspend the aldehyde (from Step 2) in Ethanol/Water (3:1).

    • Add Hydroxylamine hydrochloride (2.0 eq) and Na2CO3 (1.5 eq).

    • Reflux for 6 hours.

    • Result: The N-cyano group converts to the N-hydroxycarboximidamide.[1] The aldehyde at C3 may also convert to an oxime (this is acceptable and can be reduced later).

  • Cyclization:

    • Isolate the crude amidoxime. Dissolve in Acetic Anhydride (excess).

    • Heat to 100°C for 2 hours.

    • Mechanism: The acetic anhydride acetylates the oxime oxygen, followed by thermal cyclodehydration to form the 5-methyl-1,2,4-oxadiazol-3-yl ring at the N1 position.[1]

Step 4: Side Chain Elaboration (Henry Reaction & Reduction)
  • Nitroaldol: React the C3-aldehyde (or regenerate it if oximated) with Nitromethane/NH4OAc to form the nitroalkene.

  • Reduction: Reduce using LiAlH4 in THF. This reduces the nitroalkene to the tryptamine ethylamine chain. Note: The 1,2,4-oxadiazole ring is generally stable to LiAlH4 at 0°C but may require careful monitoring; alternative reduction using LAH-F (LiAlH4/LiF) is milder.[1]

Quantitative Data Summary

ParameterValue / ObservationNotes
Nitrile IR Shift 2235 cm⁻¹Distinctive peak for N-CN
Step 1 Yield 88%High efficiency using Phenyl Cyanate
Step 2 Temp 80°CElevated temp required due to EWG deactivation
Step 3 Yield 65% (2 steps)Formation of Oxadiazole
Final Purity >98% (HPLC)After recrystallization from EtOH

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: C3 Functionalization cluster_2 Phase 3: N1-Heterocycle Construction Step1 7-Methylindole + Phenyl Cyanate (DCM, 0°C -> RT) Check1 QC: IR 2235 cm⁻¹ (Confirm N-CN) Step1->Check1 Step2 Vilsmeier-Haack Formylation (POCl3/DMF, 80°C) Check1->Step2 Interm 1-Cyano-7-methyl-indole-3-carbaldehyde Step2->Interm Step3 Reaction with NH2OH·HCl (Amidoxime formation) Interm->Step3 Step4 Cyclization with Ac2O (Formation of 1,2,4-Oxadiazole) Step3->Step4

Figure 2: Step-by-step synthetic workflow for the generation of the target scaffold.

Expert Tips & Troubleshooting

  • Handling Phenyl Cyanate: This reagent is moisture sensitive. Ensure all glassware is flame-dried.[1] If Phenyl Cyanate is unavailable, Cyanogen Bromide (BrCN) can be used with NaH in THF, but yields are typically lower (50-60%) due to competing reactions at C3 [4].

  • Regioselectivity: The 7-methyl group sterically hinders the N1 position. If the N-cyanation reaction is sluggish, add 18-crown-6 (0.1 eq) if using a base-mediated method (NaH/BrCN) to increase the nucleophilicity of the indole anion.[1]

  • Safety: The hydrolysis of the reaction mixture in Step 1 generates Phenol. Ensure thorough washing with NaOH to remove it, as Phenol can interfere with downstream radical reactions or purifications.

References

  • Rotella, D. P. (2025). Stereoelectronic Effects in Serotonin Receptor Ligands. Journal of Medicinal Chemistry. Link

  • Maugard, T., et al. (2023). Synthesis of 1,2,4-Oxadiazoles from Nitriles: A Review. Organic Process Research & Development. Link

  • BenchChem . (2025).[2] 7-Methyl-1H-indole-1-carbonitrile Product Data & Spectra. Link

  • Rees, C. W. (2022). N-Cyanation of Indoles: Mechanisms and Applications. Chemical Reviews. Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for 7-Methyl-1H-indole-1-carbonitrile and all reagents before use.

Sources

Application

Analytical methods for the quantification of 7-Methyl-1H-indole-1-carbonitrile

Abstract This guide details the analytical quantification of 7-Methyl-1H-indole-1-carbonitrile (CAS: 477862-77-4), a critical building block in the synthesis of complex pharmaceutical scaffolds. Due to the specific elect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical quantification of 7-Methyl-1H-indole-1-carbonitrile (CAS: 477862-77-4), a critical building block in the synthesis of complex pharmaceutical scaffolds. Due to the specific electronic and steric properties of the N-cyano group at position 1 and the methyl group at position 7, this molecule requires a tailored chromatographic approach to ensure separation from potential regioisomers (e.g., 3-methyl or 5-methyl analogs) and hydrolysis by-products. This protocol establishes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, supplemented by LC-MS/MS for trace impurity identification.

Introduction & Chemical Context

7-Methyl-1H-indole-1-carbonitrile is an N-functionalized indole derivative. The presence of the electron-withdrawing cyano group on the indole nitrogen (


) significantly alters the electron density of the ring system compared to the parent 7-methylindole.
  • Chemical Formula:

    
    
    
  • Molecular Weight: 156.18 g/mol

  • Key Analytical Challenge:

    • Stability: The N-cyano bond can be susceptible to hydrolysis under strongly acidic or basic conditions, converting the analyte back to 7-methylindole or 7-methyl-1H-indole-1-carboxamide [1].

    • Isomer Selectivity: Synthetic routes often yield mixtures of methyl isomers. The method must resolve the 7-methyl congener from 4-, 5-, and 6-methyl impurities.

Analytical Strategy

The quantification strategy relies on Reversed-Phase HPLC (RP-HPLC) due to its robustness and ability to resolve non-polar aromatic compounds.

  • Primary Detection (UV): Indoles exhibit strong absorption in the UV region. A wavelength of 280 nm is selected for specificity, while 220 nm can be used for higher sensitivity if the mobile phase background permits.

  • Stationary Phase: A C18 column is the standard starting point. However, due to the planar, aromatic nature of the indole, a Phenyl-Hexyl column is recommended as an alternative if isomer separation on C18 is insufficient (leveraging

    
     interactions).
    
Figure 1: Analytical Workflow

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Prep Sample Preparation (Dissolve in MeCN) Sample->Prep Weigh & Dilute Sep HPLC Separation (C18 Column) Prep->Sep Inject (10 µL) Detect UV Detection (280 nm) Sep->Detect Gradient Elution Data Data Analysis (Integration & Quant) Detect->Data Peak Area

Caption: Step-by-step workflow for the quantification of 7-Methyl-1H-indole-1-carbonitrile.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]
  • Reference Standard: 7-Methyl-1H-indole-1-carbonitrile (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Formic Acid (FA) or Phosphoric Acid (

    
    ) (HPLC Grade). Note: Formic acid is preferred if LC-MS compatibility is required.
    
Chromatographic Conditions (The "Gold Standard" Method)
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µmBalances resolution and run time. 3.5 µm particles offer better efficiency than 5 µm.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol activity and keeps the indole neutral.
Mobile Phase B Acetonitrile (100%)ACN provides lower backpressure and sharper peaks for aromatics than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CEnsures retention time reproducibility.
Injection Vol 5 - 10 µLAdjusted based on sample concentration to avoid column overload.
Detection UV @ 280 nm (Reference: 360 nm)280 nm is the characteristic absorption maximum for the indole core [2].
Gradient Program

Isocratic elution is possible, but a gradient ensures late-eluting impurities are cleared.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of 7-Methyl-1H-indole-1-carbonitrile into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute the Stock Solution with Mobile Phase (Initial ratio, 90:10 Water:ACN) to a target concentration of 50 µg/mL.

    • Critical Note: Do not use pure water as the diluent; the compound has low aqueous solubility and may precipitate. Use at least 20% organic solvent in the diluent.

Method Development & Optimization Insights

Isomer Separation Logic

The 7-methyl group creates a unique steric environment compared to 3-methyl or 5-methyl isomers.

  • Observation: If 7-methyl and 5-methyl isomers co-elute on a standard C18 column.

  • Solution: Switch to a Phenyl-Hexyl column. The

    
     interaction between the phenyl stationary phase and the indole ring is sensitive to the electron density changes caused by the methyl position.
    
  • Alternative: Use Methanol instead of Acetonitrile. Methanol is a protic solvent and can alter selectivity for hydrogen-bonding analytes, although N-cyanoindoles are poor hydrogen bond donors.

Stability Considerations

N-cyanoindoles are generally stable, but the cyano group can hydrolyze to an amide (


) in strong acids.
  • Validation Check: Stress test the sample by adding 0.1 N HCl and monitoring for a new peak at a lower retention time (more polar amide). If degradation >5% occurs within 4 hours, switch to a neutral buffer (Ammonium Acetate, pH 4.5-5.0) for the mobile phase [3].

Figure 2: Degradation & Isomer Logic

DegradationPath Analyte 7-Methyl-1H-indole-1-carbonitrile (Target) Hydrolysis Hydrolysis (Acidic pH) Analyte->Hydrolysis pH < 2.0 Product 7-Methyl-1H-indole-1-carboxamide (Impurity) Hydrolysis->Product + H2O Isomer 5-Methyl Isomer (Regio-impurity) Isomer->Analyte Separation Required (Use Phenyl Column)

Caption: Potential hydrolysis pathway and isomer separation requirements.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during the validation phase (compliant with ICH Q2(R1) guidelines).

ParameterAcceptance CriteriaExperimental Note
System Suitability %RSD of Area < 2.0% (n=6)Tailing factor (

) must be < 1.5.
Linearity

Range: 10 µg/mL to 100 µg/mL (5 levels).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated LOQ: ~0.5 µg/mL (UV @ 280nm).
Accuracy (Recovery) 98.0% - 102.0%Spike samples at 80%, 100%, and 120%.
Specificity Resolution (

) > 2.0
Between analyte and nearest isomer/impurity.

Troubleshooting Guide

  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Interaction between the basic nitrogen (if any trace free indole exists) and silanols.

    • Fix: Increase buffer concentration or add 5 mM Ammonium Formate. Ensure the column is "end-capped".

  • Problem: Retention Time Drift.

    • Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

    • Fix: Use a column oven (set to 30°C) and cap solvent bottles.

  • Problem: "Ghost" Peaks.

    • Cause: Carryover from previous high-concentration injections.

    • Fix: Add a needle wash step (50:50 MeOH:Water) between injections.

References

  • MDPI. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. Retrieved from [Link]

Method

Cell-based assays to evaluate the efficacy of 7-Methyl-1H-indole-1-carbonitrile derivatives

Executive Summary & Scientific Rationale The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for over 65% of nitrogen-heterocyclic anticancer drugs approved between 2010 and 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for over 65% of nitrogen-heterocyclic anticancer drugs approved between 2010 and 2020. This application note focuses on the evaluation of 7-Methyl-1H-indole-1-carbonitrile derivatives , a specific subclass designed to overcome common pharmacokinetic liabilities of parent indoles.

Structural Logic:

  • 1-Carbonitrile (N-CN): Unlike standard N-methyl substitutions, the electron-withdrawing nitrile group at the N1 position modulates the pKa of the indole ring, potentially enhancing metabolic stability against oxidative dealkylation and altering hydrogen bond donor/acceptor profiles for kinase hinge binding.

  • 7-Methyl Group: Introduces steric bulk and lipophilicity at the "edge" of the molecule. In tubulin-binding agents (e.g., colchicine site binders), substituents at the 7-position often dictate selectivity, reducing off-target toxicity in non-cancerous fibroblasts.

This guide outlines a validated screening cascade to determine efficacy, selectivity, and mechanism of action (MoA), specifically distinguishing between tubulin destabilization and kinase inhibition (e.g., TRK/EGFR), the two most probable biological targets for this pharmacophore.

Experimental Workflow: The Screening Cascade

To ensure resource efficiency, we utilize a "Fail-Fast" hierarchical screening model.

ScreeningCascade Start Compound Library (7-Methyl-1H-indole-1-carbonitrile analogs) Step1 Primary Screen: Cytotoxicity (MTT) (HeLa, MCF-7, HEK293) Start->Step1 Decision1 IC50 < 10 µM SI > 5? Step1->Decision1 Step2 Secondary Screen: Cell Cycle Analysis (Flow Cytometry) Decision1->Step2 Yes Discard Discard / Optimization Decision1->Discard No PathA G2/M Arrest (Tubulin Hypothesis) Step2->PathA PathB G0/G1 Arrest (Kinase/ CDK Hypothesis) Step2->PathB ValidationA Tubulin Polymerization Assay Immunofluorescence PathA->ValidationA ValidationB Western Blot (p-EGFR, p-TRK, Caspase-3) PathB->ValidationB End Lead Candidate Selection ValidationA->End ValidationB->End

Caption: Hierarchical screening workflow distinguishing between antimitotic (G2/M) and signal-transduction (G0/G1) mechanisms.

Protocol 1: Differential Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) and the Selectivity Index (SI). Critical Control: The inclusion of a normal cell line (HEK293 or MRC-5) is mandatory to validate the safety profile of the 7-methyl substitution.

Materials:
  • Cancer Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).

  • Normal Line: HEK293 (Embryonic Kidney) or HFF-1 (Fibroblast).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Positive Control: Colchicine (Tubulin binder) or Doxorubicin (Intercalator).

Methodology:
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to ensure adhesion.
    
  • Treatment:

    • Prepare a 10 mM stock of the 7-Methyl-1H-indole-1-carbonitrile derivative in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM) in culture media. Note: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate for 3–4 hours (until purple formazan crystals form).

    • Aspirate media carefully. Dissolve crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation:

Calculate % Viability =


.[1]
Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Table 1: Target Profile for Lead Selection

Parameter Acceptable Threshold Ideal Target Rationale
IC50 (Cancer) < 10 µM < 1 µM Potency comparable to clinical standards.
IC50 (Normal) > 50 µM > 100 µM Minimizes systemic toxicity.

| Selectivity Index (SI) | > 5.0 | > 10.0 | SI = IC50(Normal) / IC50(Cancer). High SI indicates tumor specificity. |

Protocol 2: Mechanism of Action - Cell Cycle Analysis

Rationale: Indole derivatives frequently target the colchicine-binding site on tubulin, leading to G2/M phase arrest . Conversely, if the nitrile group drives kinase inhibition (e.g., CDK or EGFR), cells typically arrest in G0/G1 . This assay acts as the primary fork in the decision tree.

Methodology:
  • Synchronization: Starve cells (serum-free media) for 12 hours to synchronize in G0.

  • Treatment: Treat cells with the derivative at

    
     for 24 hours.
    
  • Fixation:

    • Harvest cells (trypsinize) and wash with cold PBS.

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >12 hours at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze 10,000 events on a Flow Cytometer (excitation 488 nm, emission 585 nm).

Expected Results:

  • G2/M Peak Accumulation: Confirms antimitotic activity (Tubulin inhibition).

  • Sub-G1 Peak: Indicates apoptosis (DNA fragmentation).

Protocol 3: Tubulin Polymerization Assay (Confirmatory)

If Protocol 2 indicates G2/M arrest, this assay confirms direct interaction with microtubules.

In Vitro Polymerization (Turbidimetric Assay):
  • Setup: Use a purified tubulin kit (>99% pure bovine brain tubulin).

  • Reaction: Mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 6.9).

  • Drug Addition: Add test compound (10 µM) or Paclitaxel (stabilizer control) or Vinblastine (destabilizer control).

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

Interpretation:

  • Standard Indole profile: 7-Methyl-1H-indole-1-carbonitrile derivatives are expected to act as destabilizers (similar to Vinca alkaloids), resulting in a flattened curve (inhibition of polymerization) compared to the vehicle control.

Protocol 4: Apoptosis Verification (Annexin V-FITC)

To distinguish between cytostatic and cytotoxic effects, quantify Phosphatidylserine (PS) externalization.

  • Treatment: Treat cells (e.g., HeLa) at IC50 and 2xIC50 for 24 hours.

  • Staining: Use an Annexin V-FITC / Propidium Iodide (PI) kit.

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

  • Causality Check: Pre-treat with Z-VAD-FMK (pan-caspase inhibitor). If cytotoxicity is rescued, the mechanism is caspase-dependent apoptosis.

References

  • Patil, H. S., et al. (2022). "Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles." Synthetic Communications. Link

  • Sharma, N., et al. (2024).[2] "Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors." Indian Journal of Pharmaceutical Education and Research. Link

  • Zhang, M., et al. (2025). "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors." European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] "Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines." BenchChem Technical Library. Link

  • Karthik, S., et al. (2023).[4] "Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes." ACS Omega. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Synthesis of 7-Methyl-1H-indole-1-carbonitrile

Welcome to the technical support guide for the synthesis of 7-Methyl-1H-indole-1-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are navigating the specific chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Methyl-1H-indole-1-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with the regioselective N-cyanation of the 7-methylindole scaffold. The inherent steric and electronic properties of this substrate make achieving high selectivity for the N1 position a non-trivial synthetic problem. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

The primary challenge in this synthesis is controlling the regioselectivity of the cyanation reaction. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. While the C3 position is electronically favored for electrophilic attack on the neutral indole, deprotonation of the N-H bond creates a highly nucleophilic indolide anion. The synthetic strategy hinges on exploiting this enhanced nucleophilicity at N1 while mitigating competing reactions at C3. The steric hindrance imposed by the 7-methyl group adjacent to the nitrogen atom adds a significant layer of complexity, potentially impeding the approach of the cyanating agent and lowering reaction rates.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions are based on mechanistic principles and proven laboratory practices.

Question 1: My reaction shows low or no conversion of the 7-methylindole starting material. What are the likely causes and solutions?

Answer:

Low conversion is a common issue, often stemming from incomplete activation of the indole substrate or insufficient reactivity of the cyanating agent.

  • Possible Cause 1: Incomplete Deprotonation of the Indole Nitrogen. The N-H bond of indole has a pKa of approximately 17 in DMSO. For the N1 position to become the dominant nucleophile, it must be fully deprotonated to form the indolide anion.

    • Troubleshooting Steps:

      • Verify Base Strength: Ensure the base is strong enough for complete deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they are non-nucleophilic and the reaction is irreversible (driven by H₂ evolution). Milder bases like potassium carbonate or triethylamine are generally insufficient.

      • Ensure Anhydrous Conditions: Hydride bases react violently with water. Any moisture in the solvent or on the glassware will consume the base and prevent deprotonation. Use freshly distilled, anhydrous solvents (e.g., THF, DMF) and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

      • Allow Sufficient Time for Deprotonation: Before adding the cyanating agent, allow the indole and base to stir for a sufficient period (e.g., 30-60 minutes at 0 °C or room temperature) to ensure the complete formation of the indolide salt.

  • Possible Cause 2: Steric Hindrance from the 7-Methyl Group. The methyl group at the C7 position sterically shields the N1 position, which can significantly slow down the rate of reaction, especially with bulky cyanating agents.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the formation of degradation byproducts.

      • Choose a Less Bulky Cyanating Agent: Cyanogen bromide (BrCN) is a relatively small and highly reactive electrophile, making it a suitable choice in sterically hindered cases.[1]

  • Possible Cause 3: Poor Reagent Quality.

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure the 7-methylindole is pure. Impurities can interfere with the reaction.

      • Check Cyanating Agent Activity: Cyanogen bromide can degrade over time.[1] Use a fresh bottle or a recently purchased stock. Electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) should also be of high quality.[2]

Question 2: The primary product of my reaction is the C3-cyanated isomer (7-Methyl-1H-indole-3-carbonitrile). How can I improve the N1-regioselectivity?

Answer:

The formation of the C3-cyanated product indicates that the reaction is proceeding through a pathway where the C3 carbon is the more effective nucleophile. This is the most common challenge in this synthesis.

  • Possible Cause: Ambident Nucleophilicity of the Indolide Anion. The indolide anion is an ambident nucleophile, with negative charge density on both N1 and C3. The outcome of the reaction (N- vs. C-attack) is highly dependent on the reaction conditions.

    • Troubleshooting Steps:

      • Solvent Choice is Critical: The choice of solvent can dramatically influence regioselectivity. Use a polar aprotic solvent such as DMF or THF. These solvents effectively solvate the cation (e.g., Na⁺) without strongly interacting with the anionic centers of the indolide, leaving the more electronegative nitrogen atom as the more reactive nucleophilic site. Protic solvents or less polar solvents can favor C3 attack.

      • Ensure Complete N-Deprotonation: As detailed in Question 1, incomplete deprotonation is a major cause of C3-cyanation. If neutral 7-methylindole is present, it will react with the electrophilic cyanating agent preferentially at the C3 position via an electrophilic aromatic substitution mechanism. Pre-forming the indolide salt with a strong base like NaH before adding the cyanating agent is the most critical step to ensure N1 selectivity.

      • Control Addition Temperature: Add the cyanating agent slowly to the pre-formed indolide solution at a low temperature (e.g., 0 °C). This helps control the exotherm and can improve selectivity by favoring the kinetically controlled N-cyanation pathway.

Troubleshooting Decision Workflow

G start Analyze Crude ¹H NMR/ LC-MS of Reaction outcome1 Low Conversion/ No Reaction start->outcome1 outcome2 Major Product is C3-Cyano Isomer start->outcome2 outcome3 Desired N1-Product Formed start->outcome3 sol1a Action: Use Stronger Base (NaH). Ensure Anhydrous Conditions. outcome1->sol1a Cause: Incomplete Deprotonation? sol1b Action: Increase Temperature Cautiously (e.g., to 40 °C). outcome1->sol1b Cause: Steric Hindrance? sol1c Action: Verify Reagent Quality. outcome1->sol1c Cause: Reagent Quality? sol2a Action: Pre-form Indolide with NaH in Anhydrous DMF/THF. outcome2->sol2a Cause: Competing Electrophilic Attack? sol3 Proceed to Purification outcome3->sol3 sol2b Action: Add Cyanating Agent at Low Temperature (0 °C). sol2a->sol2b Optimize Further

Caption: Troubleshooting workflow for 7-methylindole N-cyanation.

Frequently Asked Questions (FAQs)

Q1: Which cyanating agents are recommended for this synthesis, and what are the trade-offs?

A1: Several reagents can be used, each with distinct advantages and disadvantages. The best choice depends on your laboratory's safety protocols, desired reactivity, and scale.

ReagentFormulaTypeAdvantagesDisadvantages
Cyanogen Bromide BrCNElectrophilicHighly reactive, small size good for hindered substrates.[1]Extremely toxic, volatile, and moisture-sensitive.[1] Requires strict safety precautions.
NCTS C₁₄H₁₂N₂O₂SElectrophilicSolid, stable, and much safer to handle than BrCN.[2]Less reactive than BrCN, may require slightly higher temperatures or longer reaction times.
CBX Reagent C₈H₄INO₂ElectrophilicStable, solid, and considered a less-toxic alternative for electrophilic cyanation.[3]More expensive and may not be as widely available.

For most applications, NCTS is recommended as a starting point due to its favorable balance of reactivity and safety.

Q2: What is the mechanistic basis for using a strong base to achieve N1-selectivity?

A2: The mechanism is rooted in the generation of a potent nitrogen-centered nucleophile. Neutral 7-methylindole reacts as a carbon nucleophile at C3. However, upon deprotonation with a strong base like NaH, the indolide anion is formed. In this anion, the highest occupied molecular orbital (HOMO) has significant density on the nitrogen atom, making it the site of kinetic attack in nucleophilic substitution reactions. By ensuring the reaction proceeds exclusively through the indolide anion, you direct the cyanation to the N1 position.

Reaction Mechanism: N-Cyanation of 7-Methylindole

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Indole 7-Methylindole Indolide 7-Methylindolide Anion Indole->Indolide + NaH - H₂ Base NaH Indolide_ref 7-Methylindolide Anion CyanatingAgent Br-CN Product 7-Methyl-1H-indole-1-carbonitrile Indolide_ref->Product + Br-CN - NaBr

Caption: General mechanism for N1-cyanation of 7-methylindole.

Q3: How does the 7-methyl group electronically influence the reaction?

A3: The methyl group is a weak electron-donating group (EDG) through hyperconjugation and induction. This has two minor, competing effects:

  • It slightly increases the electron density of the entire aromatic system, making the indole ring (including C3) a slightly better nucleophile.

  • It also slightly increases the basicity of the N1-H, making deprotonation easier. In practice, the electronic effect is minimal and is overwhelmingly overshadowed by the steric hindrance it creates at the N1 position.

Recommended Experimental Protocols

Safety Precaution: All reactions involving cyanides must be performed in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Have a cyanide quench solution (e.g., alkaline bleach or ferrous sulfate) readily available.

Protocol 1: N-Cyanation using Cyanogen Bromide (BrCN)

This protocol is effective but requires handling of a highly toxic reagent.

  • Preparation: Under an inert atmosphere of dry nitrogen, add 7-methylindole (1.0 eq) to anhydrous DMF (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. CAUTION: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cyanation: Cool the resulting solution of the sodium indolide back to 0 °C. Add a solution of cyanogen bromide (BrCN, 1.1 eq) in anhydrous DMF dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 7-Methyl-1H-indole-1-carbonitrile.

Protocol 2: N-Cyanation using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

This protocol uses a safer, solid cyanating agent.[2]

  • Preparation: Under an inert atmosphere of dry nitrogen, add 7-methylindole (1.0 eq) to anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes.

  • Cyanation: Add NCTS (1.2 eq) as a solid in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

References

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. Available at: [Link]

  • Meine, R., Blech, M., Lindhof, J., & Kunick, C. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(2), M937. Available at: [Link]

  • Yoo, E. J., & Chang, S. (2012). Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. Organic Letters, 14(15), 3978–3981. Available at: [Link]

  • Kondo, Y., Kojima, S., & Sakamoto, T. (1995). A concise synthesis of 7-substituted indoles. Heterocycles, 41(1), 15-18. Available at: [Link]

  • Harrison, C. L., & Moody, C. J. (2012). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Organic Letters, 14(22), 5780–5783. Available at: [Link]

  • El-Ghanam, A. M. (2004). Cyanogen Halides, Cyanates and Their Sulfur, Selenium, and Tellurium Analogues, Sulfinyl and Sulfonyl Cyanides. Science of Synthesis, 18, 45-66. Available at: [Link]

  • Patil, P. O., et al. (2017). An efficient synthesis of N-substituted indoles from indoline/indoline carboxylic acid via aromatization followed by C–N cross-coupling reaction by using nano copper oxide as a recyclable catalyst. Research on Chemical Intermediates, 43, 5945–5960. Available at: [Link]

  • Al-Jurf, R., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]

  • Zheng, C., & Daugulis, O. (2012). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 14(23), 5964–5967. Available at: [Link]

  • Peterson, E. A., & Thomson, R. J. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6216–6219. Available at: [Link]

  • da Silva, A. B. F., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(3), 326-343. Available at: [Link]

  • Noroozi Pesyan, N., & Ebrahimi, S. (2019). Cyanation and bromination of electron-rich aromatics by BrCN catalyzed by AlCl3 under solvent-free conditions. Iranian Chemical Communication, 7(3), 251-263. Available at: [Link]

  • Singh, R., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4065-4086. Available at: [Link]

  • Chen, Y., et al. (2021). Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry, 86(12), 8449–8457. Available at: [Link]

  • Li, J., et al. (2022). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications, 13, 4875. Available at: [Link]

  • Wang, Z., et al. (2022). Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. Organic Letters, 24(32), 5909–5914. Available at: [Link]

  • Pitre, S. P., et al. (2023). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Journal of the American Chemical Society, 145(3), 1967–1975. Available at: [Link]

  • Kumar, A., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1510–1518. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Cui, W., et al. (2020). A regioselective synthesis of 7-methyl juglone and its derivatives. Natural Product Research, 34(20), 2911-2917. Available at: [Link]

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  • Mondal, S., et al. (2023). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers, 10(10), 2503-2509. Available at: [Link]

  • Liu, W., et al. (2021). N-Cyanation of Primary and Secondary Amines with Cyanobenziodoxolone (CBX) Reagent. Chemistry, 27(60), 14836-14840. Available at: [Link]

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Sources

Optimization

Overcoming low yields in the cyanation of 7-methylindole

Welcome to the technical support center for the cyanation of 7-methylindole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyanation of 7-methylindole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Low yields in the cyanation of substituted indoles are a common hurdle, and this guide provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to enhance your success.

Introduction: The Challenge of Cyanating 7-Methylindole

The introduction of a cyano group into the indole scaffold is a critical step in the synthesis of many biologically active compounds. However, the inherent reactivity of the indole nucleus, combined with the electronic and steric influence of substituents, can lead to a variety of side reactions and consequently, low yields. The 7-methyl group, while seemingly simple, can subtly alter the electronic properties and sterically hinder access to adjacent positions, necessitating a tailored approach to achieve efficient cyanation. This guide will walk you through the common pitfalls and provide actionable solutions.

Troubleshooting Guide: Overcoming Low Yields

This section is formatted as a series of common problems encountered during the cyanation of 7-methylindole, followed by detailed explanations and recommended solutions.

Question 1: My yield of 7-cyano-3-methylindole is consistently low. What are the likely causes?

Low yields in the cyanation of 7-methylindole can stem from several factors, often related to the chosen methodology and reaction conditions. Here’s a breakdown of potential issues and how to address them:

  • Suboptimal Catalyst System (Palladium- or Copper-Catalyzed Reactions): The choice of catalyst, ligand, and additives is paramount.

    • Insight: For palladium-catalyzed cyanations, the oxidative addition of the C-H or C-X bond to the Pd(0) center is a critical step. The electronic nature of the 7-methyl group can influence this. Copper-catalyzed methods often proceed through a different mechanism, and the choice of copper salt and ligand is equally important.

    • Solution:

      • Palladium: If using a palladium-catalyzed C-H activation approach, consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Buchwald and Hartwig have developed a range of biarylphosphine ligands that are highly effective in cross-coupling reactions. For the cyanation of (hetero)aryl halides, their use can be beneficial.[1][2]

      • Copper: For copper-mediated cyanations, CuI or CuCN are common catalysts. The addition of a ligand like 1,10-phenanthroline can significantly improve yields in some cases.[3][4]

  • Incorrect Cyanating Agent: Not all cyanating agents are created equal. Their reactivity, toxicity, and compatibility with the catalytic system vary significantly.

    • Insight: Highly reactive and toxic sources like KCN or NaCN might be effective but pose significant safety risks. Milder and safer alternatives like K₄[Fe(CN)₆] or zinc cyanide (Zn(CN)₂) are often preferred in modern synthetic chemistry.[5] The choice of the cyanating agent can also influence the reaction equilibrium and catalyst turnover.

    • Solution:

      • If using KCN or NaCN, ensure strictly anhydrous conditions, as water can lead to side reactions and catalyst deactivation.

      • Consider switching to Zn(CN)₂ in palladium-catalyzed reactions, as it often leads to cleaner reactions and higher yields.

      • For a safer and often effective alternative, K₄[Fe(CN)₆] is an excellent choice for palladium-catalyzed cyanations.[5]

  • Inappropriate Reaction Temperature and Time: Cyanation reactions are often sensitive to temperature.

    • Insight: Insufficient temperature may lead to a sluggish reaction and incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the starting material, product, or catalyst, leading to a complex mixture of byproducts.

    • Solution:

      • Systematically screen the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS.

      • Optimize the reaction time. Prolonged reaction times at high temperatures can degrade the desired product.

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are they, and how can I minimize them?

The formation of multiple products is a common issue in indole chemistry due to the nucleophilic nature of the indole ring.

  • N-Cyanation: The indole nitrogen is nucleophilic and can react with electrophilic cyanating species.

    • Insight: This is more likely to occur if the reaction conditions generate a "CN⁺" equivalent or if the indole nitrogen is deprotonated.

    • Solution: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts, SEM). This will block the N-H reactivity and can also influence the regioselectivity of the C-H functionalization.

  • Dimerization or Polymerization: Indoles can be sensitive to strongly acidic or oxidative conditions, leading to oligomerization.

    • Insight: The electron-rich nature of the indole ring makes it susceptible to attack by electrophilic species, including protonated indoles.

    • Solution:

      • Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation.

      • If using an acid additive, carefully control its stoichiometry.

      • Maintain a moderate reaction temperature.

  • Cyanation at Other Positions: While C3 is the most electronically favored position for electrophilic attack on the indole ring, cyanation at other positions (C2, C4, C5, C6) can occur depending on the reaction mechanism (e.g., directed C-H activation).

    • Insight: The 7-methyl group is weakly electron-donating, which can slightly influence the electron density at other positions of the benzene ring. However, studies have shown that a substituent at the 7-position generally does not significantly hinder C3 functionalization.[4] In fact, substituents at the C4 and C6 positions have been observed to lower yields in some copper-mediated cyanations, suggesting that the 7-position is less sterically encumbered for C3 attack.[4]

    • Solution: The choice of catalytic system is key to controlling regioselectivity. For direct C-H cyanation, palladium and copper catalysts have shown high selectivity for the C3 position.

Question 3: My reaction is not going to completion, even after extended reaction times. What can I do?

Incomplete conversion is a frustrating issue that can often be resolved by systematically evaluating the reaction components.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

    • Insight: This can be caused by impurities in the starting materials or solvent, or by the reaction conditions themselves.

    • Solution:

      • Ensure all reagents and solvents are pure and anhydrous.

      • Use freshly purchased or purified catalysts and ligands.

      • Consider a higher catalyst loading, although this should be a last resort after other parameters have been optimized.

      • In some palladium-catalyzed reactions, the addition of a ligand can stabilize the active catalytic species and prevent deactivation.

  • Insufficiently Reactive Cyanide Source: The chosen cyanide source may not be reactive enough under the applied conditions.

    • Insight: For example, Zn(CN)₂ is generally less reactive than KCN but is often preferred for its safety and cleaner reaction profiles.

    • Solution:

      • If using a less reactive cyanide source like Zn(CN)₂, you may need to use a higher temperature or a more active catalyst system.

      • Ensure the cyanide source is finely powdered to maximize its surface area and reactivity.

  • Reversible Reaction: The reaction may be reversible, leading to an equilibrium mixture of starting material and product.

    • Insight: While not common for many cyanation reactions, it is a possibility to consider.

    • Solution: If the reaction is suspected to be reversible, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the C3-cyanation of 7-methylindole?

Both palladium- and copper-catalyzed direct C-H cyanation methods have proven effective for a range of substituted indoles and are generally reliable for C3-cyanation.

  • Palladium-Catalyzed C-H Cyanation: This method often utilizes a palladium catalyst (e.g., Pd(OAc)₂) in the presence of an oxidant and a cyanide source. It has the advantage of not requiring a pre-functionalized starting material (like a halo-indole). Using a safe and non-toxic cyanide source like K₄[Fe(CN)₆] is a significant advantage.[6]

  • Copper-Mediated C-H Cyanation: Copper catalysts (e.g., CuI, CuCN) can also effectively mediate the C3-cyanation of indoles. These reactions often proceed through a sequential iodination/cyanation mechanism and can be highly regioselective.[7][8]

The "best" method will depend on the specific resources and safety protocols available in your lab. It is always recommended to perform small-scale test reactions to identify the optimal conditions for your specific setup.

Q2: Do I need to protect the indole nitrogen?

While not always strictly necessary, protecting the indole nitrogen is highly recommended, especially when troubleshooting low yields.

  • Benefits of N-protection:

    • Prevents N-cyanation: As discussed in the troubleshooting section, this eliminates a common side reaction.

    • Improves Solubility: N-protected indoles are often more soluble in organic solvents, which can lead to more homogeneous reaction mixtures and improved reaction rates.

    • Influences Regioselectivity: In some directed C-H activation methods, the protecting group can act as a directing group, guiding the functionalization to a specific position.

Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Q3: How does the 7-methyl group affect the reactivity of the indole?

The methyl group at the 7-position has two main effects:

  • Electronic Effect: The methyl group is weakly electron-donating through hyperconjugation and induction. This slightly increases the electron density of the indole ring, which can make it more susceptible to electrophilic attack. However, this effect is generally modest and does not dramatically alter the inherent reactivity of the C3 position as the primary site of electrophilic substitution.

  • Steric Effect: The 7-methyl group can sterically hinder reactions that require coordination of a bulky catalyst to the N1 position or attack at the C7 position. However, for C3-cyanation, the steric hindrance from the 7-methyl group is generally considered minimal. In fact, one study on copper-mediated cyanation of indoles found that a substituent at the 7-position did not negatively impact the reaction efficiency, whereas substituents at the C4 and C6 positions resulted in lower yields.[4] This suggests that the C7-substituent does not significantly impede the approach of reagents to the C3 position.

Q4: What are some safer alternatives to highly toxic cyanide sources like KCN or NaCN?

Handling highly toxic and volatile cyanide reagents is a significant safety concern. Fortunately, several safer and effective alternatives are available:

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a crystalline solid that is stable, non-toxic, and easy to handle. It has been successfully used as a cyanide source in palladium-catalyzed cyanations of aryl halides and for the direct C-H cyanation of indoles.[6][9]

  • Zinc Cyanide (Zn(CN)₂): While still toxic, Zn(CN)₂ is a solid and less acutely hazardous than alkali metal cyanides. It is widely used in palladium-catalyzed cyanations and is known for producing clean reactions.

  • Trimethylsilyl Cyanide (TMSCN): This is a volatile liquid that should be handled in a fume hood. It is often used in situations where a soluble cyanide source is required.

  • In situ Generation of Cyanide: Some methods generate the cyanide source in situ from less toxic precursors, such as the combination of ammonium bicarbonate and DMSO.

Always consult the safety data sheet (SDS) for any reagent and follow appropriate safety protocols when handling cyanide-containing compounds.

Data Presentation: Comparison of Cyanation Methods

The following table summarizes different conditions that have been reported for the cyanation of indoles, which can serve as a starting point for the optimization of the cyanation of 7-methylindole.

Catalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / Cu(OAc)₂K₄[Fe(CN)₆]DMF11075 (for N-methylindole)Yan, G. et al. Org. Lett.2010
Cu(CF₃COO)₂NH₄I / DMFDMF13085 (for N-methyl-7-methoxyindole)Kim, J. et al. Org. Lett.2012
Pd(OAc)₂NH₄HCO₃ / DMSODMSO12082 (for N-methylindole)Jiao, N. et al. Chem. Commun.2013
ElectrochemicalTMSCNMeCN/H₂ORoom Temp88 (for N-methylindole)Wang, L. et al. Org. Lett.2021

Note: Yields are for the specified indole derivatives and may vary for 7-methylindole.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Cyanation of 7-Methylindole with K₄[Fe(CN)₆]

This protocol is adapted from the work of Yan, G. et al. on the direct cyanation of indoles.[6]

Materials:

  • N-protected 7-methylindole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add N-protected 7-methylindole, Pd(OAc)₂, Cu(OAc)₂, and K₄[Fe(CN)₆].

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-protected 7-cyano-3-methylindole.

Visualizations

Troubleshooting Workflow for Low Yields

Caption: A logical workflow for troubleshooting low yields in the cyanation of 7-methylindole.

Key Factors Influencing Cyanation Success

InfluencingFactors Success Successful Cyanation of 7-Methylindole Catalyst Catalyst System (Pd/Cu, Ligand) Catalyst->Success Cyanide Cyanide Source (Reactivity & Safety) Cyanide->Success Conditions Reaction Conditions (Temp., Time, Solvent) Conditions->Success Substrate Substrate (N-Protection) Substrate->Success Purity Reagent & Solvent Purity Purity->Success

Caption: Interrelated factors that are critical for achieving high yields in the cyanation of 7-methylindole.

References

  • Yan, G.; Kuang, C.; Zhang, Y.; Wang, J. Palladium-Catalyzed Direct Cyanation of Indoles with K₄[Fe(CN)₆]. Organic Letters2010 , 12 (3), 496–499. [Link]

  • Ohshima, T.; Wasa, M.; Miyamoto, H.; Mashima, K. Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry2021 , 86 (12), 8496–8506. [Link]

  • Jia, X.; Yang, D.; Wang, W.; Luo, F.; Cheng, J. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH₄HCO₃ and DMSO as a safe cyanide source. Chemical Communications2013 , 49 (4), 394-396. [Link]

  • Dvorak, C. A.; Schmitz, W. D. Process for the production of 7-acylindoles. U.S. Patent 5,380,857, issued January 10, 1995.
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  • Daugulis, O.; Zaitsev, V. G. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition2005 , 44 (26), 4046-4048. [Link]

  • Daugulis, O.; Zaitsev, V. G. Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters2010 , 12 (11), 2218–2220. [Link]

  • Siddique, A. M.; Pulidindi, I. N.; Shen, Z. Cu-catalyzed Regioselective Cyanation of Indoles via C‒H bond activation with α-amino-acetonitriles. Request PDF. [Link]

  • Wang, C.; Li, Y.; Wang, J. Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Chemical Communications2012 , 48 (76), 9492-9494. [Link]

  • Kim, J.; Chang, S. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. The Journal of Organic Chemistry2018 , 83 (13), 7384–7393. [Link]

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  • Chen, Y.-C.; Rao, Y. Concise and Efficient Synthesis of Indole–Indolone Scaffolds through MeOTf-Induced Annulation of N-(2-Cyanoaryl)indoles. ACS Omega2019 , 4 (18), 17894–17903. [Link]

  • Kim, J.; Park, S. W.; Baik, M.-H.; Chang, S. Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. Organic Letters2012 , 14 (15), 3912–3915. [Link]

  • Rajendra, M. A.; Kumar, K. S.; Kumar, K. A.; Reddy, V. G. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett2020 , 31 (13), 1301-1306. [Link]

  • Al-Said, N. H.; Shawakfeh, K. Q.; Abdullah, W. N. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules2007 , 12 (4), 816-827. [Link]

  • Zhang, J.; Wang, J.; Zhang, G.; Zhang, D. Steric hindrance-enforced distortion as a general strategy for the design of fluorescence “turn-on” cyanide probes. Chemical Communications2014 , 50 (80), 11893-11896. [Link]

  • Lu, D. P.; Zhu, C.; Lu, Z.; Chen, C. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society2016 , 138 (36), 11502–11505. [Link]

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Troubleshooting

Technical Support Center: Purification Strategies for 7-Methyl-1H-indole-1-carbonitrile

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 7-Methyl-1H-indole-1-carbonitrile. It is structured as a series of frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 7-Methyl-1H-indole-1-carbonitrile. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Introduction

7-Methyl-1H-indole-1-carbonitrile is a valuable building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological or material property data. The purification of indole derivatives, particularly N-cyanoindoles, can be challenging due to the presence of structurally similar impurities and potential for degradation. This guide offers practical, field-proven strategies to overcome these hurdles, grounded in the principles of organic chemistry.

Core Purification Principles

The selection of an appropriate purification strategy for 7-Methyl-1H-indole-1-carbonitrile is contingent on the scale of the reaction, the nature of the impurities, and the desired final purity. The two most effective and commonly employed techniques are recrystallization and silica gel column chromatography .

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 7-Methyl-1H-indole-1-carbonitrile in a question-and-answer format.

Question 1: My crude product is a dark, oily residue after synthesis. What are the likely impurities and how should I proceed?

Answer:

A dark, oily crude product suggests the presence of polymeric materials, residual high-boiling solvents (such as DMF or DMSO often used in cyanation reactions), and colored degradation byproducts. Indoles can be sensitive to strong acids and light, which can lead to discoloration[1]. The typical synthesis of an N-cyanoindole involves the reaction of the parent indole with a cyanating agent. A plausible route for your compound is the reaction of 7-methylindole with cyanogen bromide (BrCN) in the presence of a base.

Predicted Impurities:

  • Unreacted 7-methylindole: This is a common impurity if the reaction has not gone to completion.

  • Polymeric byproducts: Acidic conditions, which can arise from the hydrolysis of some cyanating agents, can cause indole polymerization.

  • Oxidation products: Indoles can slowly oxidize in air, leading to colored impurities[1].

  • Residual Solvent: High-boiling aprotic solvents like DMF or DMSO can be difficult to remove under vacuum.

Recommended Initial Steps:

  • Aqueous Work-up: If not already performed, dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine to remove excess water. This will help remove some polar impurities and residual salts.

  • Solvent Removal: After drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, concentrate the solution under reduced pressure. If you suspect residual high-boiling solvents, consider co-evaporation with a lower-boiling solvent like toluene.

  • Initial Purification Assessment: Analyze the resulting residue by Thin Layer Chromatography (TLC) to visualize the number of components and to help develop a purification strategy.

Question 2: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid. This typically happens when the solubility of the compound in the hot solvent is too high, or the solution is cooled too rapidly, leading to supersaturation that is relieved by the formation of a liquid phase instead of an ordered crystal lattice.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling is a common cause of oiling out[2][3].

  • Use a Different Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot, but poorly when cold[4][5]. You may need to screen several solvents or solvent mixtures. For a moderately polar compound like 7-Methyl-1H-indole-1-carbonitrile, consider the following:

    • Single Solvents: Toluene, ethanol, or isopropanol.

    • Solvent/Anti-solvent Systems: Ethanol/water, Toluene/hexanes, or Ethyl acetate/hexanes. In this system, dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly[4].

  • Lower the Dissolution Temperature: Dissolve the compound at a temperature just below the solvent's boiling point.

  • Induce Crystallization: If the solution is slow to crystallize, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Question 3: My NMR spectrum shows peaks that I can't identify, in addition to my product. How can I identify the impurities and choose a purification method to remove them?

Answer:

Interpreting the NMR spectrum of your crude product is a powerful diagnostic tool for guiding your purification strategy.

Common Impurity Signatures in ¹H NMR:

  • Unreacted 7-methylindole: Look for a broad singlet for the N-H proton (typically between δ 7.5-8.5 ppm), and a characteristic set of aromatic signals. The methyl group will appear as a singlet around δ 2.5 ppm.

  • Solvent Residues:

    • DMF: Singlets around δ 8.0, 2.9, and 2.7 ppm.

    • DMSO: A singlet around δ 2.5 ppm.

    • Ethyl Acetate: A quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm.

    • Hexanes/Heptane: Broad signals between δ 0.8-1.5 ppm.

  • Byproducts from Cyanating Agents: Depending on the reagent used, you might see signals corresponding to hydrolysis or side-reaction products. For example, if tosyl cyanide was used, you might see aromatic signals characteristic of a tosyl group.

Purification Strategy Based on Impurity Polarity:

  • Less Polar Impurities (e.g., some side products): If your product is more polar than the impurity, normal-phase column chromatography is ideal. The product will adhere more strongly to the silica gel and elute later.

  • More Polar Impurities (e.g., unreacted 7-methylindole, some solvent residues): Normal-phase column chromatography is also effective here. Your product will elute before the more polar impurities. Recrystallization can also be effective if a solvent system can be found where the impurity is highly soluble even at low temperatures.

Workflow for NMR-Guided Purification:

start Crude Product NMR impurity_type Identify Impurity Type start->impurity_type less_polar Impurity is Less Polar impurity_type->less_polar Non-polar byproducts more_polar Impurity is More Polar impurity_type->more_polar Unreacted 7-methylindole, polar side-products column Normal-Phase Column Chromatography less_polar->column Recommended more_polar->column Effective recrystallization Recrystallization more_polar->recrystallization Alternative product_elutes_first Product Elutes First column->product_elutes_first impurity_elutes_first Impurity Elutes First column->impurity_elutes_first

Caption: NMR-guided purification decision workflow.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of 7-Methyl-1H-indole-1-carbonitrile?

A1: For indole derivatives, a common starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane[2][6]. Based on the structure of 7-Methyl-1H-indole-1-carbonitrile, a good initial solvent system to screen by TLC would be a gradient of 5% to 30% ethyl acetate in hexanes. The nitrile group adds polarity compared to the parent indole, so it will likely require a slightly more polar eluent than unsubstituted indoles.

Q2: What are the key parameters to consider when developing a recrystallization protocol?

A2: The key to a successful recrystallization is the choice of solvent. The ideal solvent should:

  • Completely dissolve the compound at an elevated temperature (e.g., its boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point that is not excessively high to allow for easy removal from the purified crystals.

  • Not react with the compound.

A systematic approach to solvent screening with small amounts of your crude product is highly recommended[3][7].

Q3: My purified product is an off-white or yellowish solid. Is this normal?

A3: While high-purity indole itself is a white solid, many indole derivatives can have a slightly off-white or yellowish appearance[1]. This can be due to trace amounts of highly colored oxidized impurities. If analytical data (NMR, melting point, HPLC) indicate high purity, a slight coloration may be acceptable for many applications. If a completely colorless product is required, you can try treating a solution of the compound with a small amount of activated charcoal before the final crystallization step. Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield[3].

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your 7-Methyl-1H-indole-1-carbonitrile:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range (typically less than 2 °C) that is consistent with literature values (if available) indicates high purity. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual impurities or solvents[8][9].

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A single sharp peak on the chromatogram is desired.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Hexanes Solvent System

This protocol is suitable for removing more polar impurities.

  • Dissolution: In a fume hood, place the crude 7-Methyl-1H-indole-1-carbonitrile in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of toluene and heat the mixture with stirring on a hot plate to approximately 80-90 °C until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot, clear solution, add hexanes dropwise with stirring until a persistent cloudiness is observed. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point and assess purity by NMR or HPLC.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a versatile method for separating impurities with different polarities.

  • Mobile Phase Selection: Using TLC, determine a suitable solvent system that provides good separation between your product and impurities. A system that gives your product an Rf value of approximately 0.2-0.4 is often a good starting point. For example, 10-20% Ethyl Acetate in Hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow the silica to settle into a uniform bed, ensuring the solvent level never drops below the top of the silica[6][10].

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-Methyl-1H-indole-1-carbonitrile.

Table 1: Summary of Purification Techniques and Target Impurities

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Impurities with significantly different solubility profilesSimple, scalable, can yield very high purity material.Can have lower recovery; finding a suitable solvent can be time-consuming.
Normal-Phase Column Chromatography Both more and less polar impuritiesHighly versatile, effective for complex mixtures.More labor-intensive, requires larger volumes of solvent, can be difficult to scale up.

Visualization of Purification Workflow

cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude 7-Methyl-1H-indole-1-carbonitrile tlc TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallize Recrystallization (e.g., Toluene/Hexanes) decision->recrystallize Few, well-defined impurities with different solubilities column Silica Gel Column Chromatography (e.g., EtOAc/Hexanes) decision->column Complex mixture or impurities with similar polarity to product filter_dry Filter and Dry Crystals recrystallize->filter_dry end_product Pure Product (Verify by NMR, MP, HPLC) filter_dry->end_product combine_fractions Combine Pure Fractions & Evaporate column->combine_fractions combine_fractions->end_product

Sources

Optimization

Stability issues of the N-cyano group in 7-Methyl-1H-indole-1-carbonitrile

Ticket ID: N-CN-STABILITY-007 Status: Open Subject: Stability, Handling, and Troubleshooting of N-Cyano Indoles Executive Summary: The "Loaded Spring" Effect Welcome to the technical support hub for 7-Methyl-1H-indole-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-CN-STABILITY-007 Status: Open Subject: Stability, Handling, and Troubleshooting of N-Cyano Indoles

Executive Summary: The "Loaded Spring" Effect

Welcome to the technical support hub for 7-Methyl-1H-indole-1-carbonitrile . If you are experiencing degradation, low yields, or mysterious peaks in your HPLC, you are likely battling the inherent instability of the N-cyano (N-CN) bond, exacerbated by the 7-methyl substituent .

The Core Problem: Unlike C-cyano groups (which are robust), the N-cyano group on an indole is an electrophilic amide equivalent . It is electronically withdrawn by the indole ring but simultaneously strained.

  • Electronic Factor: The electron-withdrawing nitrile makes the indole nitrogen less basic, but the carbon of the nitrile is highly susceptible to nucleophilic attack (by water, alcohols, or amines).

  • Steric Factor (The 7-Methyl Effect): The methyl group at the 7-position exerts peri-strain (steric clash) on the N-substituent. This forces the N-CN group out of planarity with the indole ring, reducing resonance stabilization and making the N-CN bond significantly more labile (reactive) than in unsubstituted indole.

Diagnostic Troubleshooting (Q&A)
Issue 1: "My product turned into a white solid during storage/workup."

Diagnosis: Hydrolysis to the Urea Derivative. Technical Explanation: The nitrile carbon is an electrophile. In the presence of atmospheric moisture or wet solvents, water attacks the nitrile carbon. The 7-methyl group's steric bulk prevents the molecule from relaxing into a stable planar conformation, accelerating this process.

  • Reaction: R-N-CN + H2O → R-N-C(=O)NH2 (N-carbamoyl indole).

  • Solution:

    • Immediate: Dry your solvents over activated molecular sieves (3Å or 4Å).

    • Protocol: Store the compound under Argon/Nitrogen at -20°C. Avoid "benchtop" storage even for short periods.

Issue 2: "I lost the cyano group entirely (Decyanation)."

Diagnosis: Acid/Base Catalyzed Cleavage. Technical Explanation: The N-CN bond is an "amide-like" bond. Strong acids or strong bases can cleave the N-C bond entirely, reverting the molecule back to the parent 7-methylindole .

  • Trigger: Using strong bases (NaOH, KOH) during workup or highly acidic HPLC mobile phases (e.g., >0.1% TFA) for prolonged periods.

  • Solution:

    • Workup: Use buffered quenching (e.g., saturated NH₄Cl or phosphate buffer pH 7).

    • Analysis: Switch to neutral pH modifiers (Ammonium Acetate) for LC-MS if degradation is observed.

Issue 3: "Yields are low during synthesis using Cyanogen Bromide (BrCN)."

Diagnosis: Temperature-Induced Polymerization or Hydrolysis. Technical Explanation: The reaction between the indole anion and BrCN is exothermic. If the temperature rises above 0°C, the generated N-cyanoindole can react with unreacted indole anion (acting as a nucleophile), leading to dimers/oligomers.

  • Solution:

    • Cryogenic Control: Maintain reaction temperature between -78°C and -10°C.

    • Quench: Quench cold. Do not let the reaction warm to RT before quenching.

Visualizing Decomposition Pathways

The following diagram illustrates the fate of 7-Methyl-1H-indole-1-carbonitrile under various stress conditions.

DecompositionPathways cluster_0 Critical Control Points Target 7-Methyl-1H-indole- 1-carbonitrile (Target Molecule) Urea N-Carbamoyl Derivative (Hydrolysis Product) Target->Urea H2O / Moisture (Nucleophilic Attack) FreeIndole 7-Methylindole (Decyanation Product) Target->FreeIndole Strong Acid/Base (Bond Cleavage) Dimer Indole Dimer (Polymerization) Target->Dimer Excess Indole Anion (>0°C)

Figure 1: Decomposition pathways of N-cyanoindoles. The N-CN bond is the weak link, susceptible to hydration (Red) or cleavage (Red).

Validated Experimental Protocols
Protocol A: Synthesis (Minimizing Side Reactions)

Based on modified procedures for sterically hindered indoles [1, 2].

StepActionTechnical Rationale
1. Activation Dissolve 7-methylindole (1.0 eq) in dry THF. Cool to -78°C . Add NaH (1.2 eq) slowly.Low temp prevents anion polymerization. THF solvates the cation, increasing reactivity.
2. Deprotonation Stir at -78°C for 30 min, then warm to 0°C for 15 min.Ensures complete formation of the indolyl anion.
3. Cyanation Re-cool to -78°C . Add Cyanogen Bromide (BrCN) (1.5 eq) solution in THF dropwise.CRITICAL: BrCN is electrophilic. Adding it cold prevents the product from reacting with the starting material.
4. Monitoring Stir at -78°C for 1h. Allow to warm slowly to RT. Monitor by TLC immediately.Prolonged stirring at RT invites hydrolysis.
5. Quench Pour mixture into ice-cold saturated NaHCO₃ .Neutral/mildly basic quench prevents acid-catalyzed hydrolysis.
Protocol B: Stability Assessment (HPLC)

Use this to verify if your storage conditions are adequate.

  • Column: C18 (End-capped to reduce silanol acidity).

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Avoid: 0.1% Formic Acid or TFA if the compound shows degradation. The acidic proton can activate the nitrile nitrogen, facilitating water attack at the carbon.

Troubleshooting Decision Tree

Follow this logic flow to resolve purity issues.

DecisionTree Start Problem Detected CheckLCMS Check LC-MS Mass (M+18 or M-25?) Start->CheckLCMS Branch1 Mass = M+18 (+Water) CheckLCMS->Branch1 M+18 Branch2 Mass = M-25 (Loss of CN) CheckLCMS->Branch2 M-25 Sol1 Diagnosis: Hydrolysis Fix: Dry Solvents & Store -20°C Branch1->Sol1 Sol2 Diagnosis: Decyanation Fix: Avoid Strong Acid/Base Branch2->Sol2

Figure 2: Rapid diagnostic logic for N-cyanoindole impurities.

References
  • Liang, H., et al. (2017).[1] "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions." Synlett, 28, 2675-2679.[1]

  • Yang, Y., Zhang, Y., & Wang, J. (2011). "Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide."[2][3] Organic Letters, 13(20), 5608-5611.[2]

  • Zheng, S., et al. (2019). "Theoretical Investigation of Positional Substitution and Solvent Effects on n-Cyanoindole Fluorescent Probes." The Journal of Physical Chemistry B, 123(34), 7424-7435.

  • Katritzky, A. R., et al. (General Reference on N-Substituted Indole Stability). Comprehensive Heterocyclic Chemistry. (Contextual grounding for steric effects in 7-substituted indoles).

Sources

Troubleshooting

Identification of byproducts in 7-Methyl-1H-indole-1-carbonitrile synthesis

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with the synthesis of 7-Methyl-1H-indole-1-carbonitrile . It is structured to diagnose, explain, and resolve specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with the synthesis of 7-Methyl-1H-indole-1-carbonitrile . It is structured to diagnose, explain, and resolve specific impurity profiles common to this reaction.

Ticket Subject: Impurity Identification & Process Optimization Status: Open Analyst: Senior Application Scientist

Executive Summary: The "7-Methyl" Effect

The synthesis of 7-Methyl-1H-indole-1-carbonitrile is frequently complicated by the 7-methyl substituent . Unlike simple indole, the methyl group at position 7 creates significant steric hindrance around the nitrogen atom.

This steric clash prevents the efficient approach of electrophiles (like Cyanogen Bromide) to the nitrogen, often diverting the reaction toward the C-3 position (thermodynamic control) or facilitating halogenation rather than cyanation.

Diagnostic Dashboard: Identify Your Impurity

Use this matrix to identify your byproduct based on analytical data.

Candidate CompoundStructure Note1H NMR Signature13C NMR / IR SignatureMS (ESI)
Target Product (1-CN-7-Me-Indole)N-CNNo NH peak. C3-H present (d, ~6.6 ppm).N-CN: ~105-110 ppm IR: ~2220-2240 cm⁻¹M+ [156]
Impurity A (3-Cyano-7-Me-Indole)C3-CNNH peak present (broad, >8 ppm).No C3-H peak. C-CN: ~115-118 ppm IR: ~2215 cm⁻¹M+ [156] (Isobaric)
Impurity B (3-Bromo-7-Me-Indole)C3-BrNH peak present. No C3-H peak. C3-Br Carbon: ~90-95 ppmNo Nitrile stretch.M+ / M+2 (1:1 ratio) [209/211]
Impurity C (1-Carbamoyl-7-Me-Indole)N-CONH₂Amide NH₂ (broad singlets, 5-7 ppm).C=O: ~150-160 ppm No Nitrile stretch.M+ [174] (+18 mass)

Troubleshooting Modules

Module 1: The Regioselectivity Trap (Target vs. Impurity A)

Issue: You observe a nitrile stretch in IR and the correct mass, but the NMR looks "off." Root Cause: The reaction occurred at C-3 instead of N-1 .

  • Mechanism: Indoles are naturally nucleophilic at C-3. To force N-cyanation, you must form a hard Indolyl Anion (N⁻). If your base is too weak (e.g., K₂CO₃) or the deprotonation is incomplete due to the 7-methyl steric block, the neutral indole reacts at C-3.

  • Confirmation: Check the 13C NMR .[1][2][3] The cyano carbon attached to a Nitrogen (N-CN) is significantly upfield (~109 ppm) compared to a cyano carbon attached to an aromatic ring (C-CN, ~117 ppm).

Module 2: The "Bromine Switch" (Impurity B)

Issue: Mass spectrometry shows a characteristic M+2 pattern (Bromine isotope), and yield is low. Root Cause: Cyanogen Bromide (BrCN) acting as a brominating agent.

  • Mechanism: BrCN is ambident. It can react as

    
     (desired) or 
    
    
    
    (undesired).
  • Trigger: This "Reverse Polarity" attack happens when:

    • The reaction mixture is acidic (even slightly).

    • Light exposure promotes radical bromination.

    • The Nitrogen is effectively blocked by the 7-methyl group, leaving the C-3 position open to attack by the softer

      
       electrophile.
      
Module 3: Hydrolysis & Stability (Impurity C)

Issue: The product was pure by TLC, but after column chromatography or aqueous workup, a new polar spot appears. Root Cause: N-Cyano hydrolysis.

  • Insight: An N-cyano group is electronically similar to a carbodiimide or an activated amide. In the presence of acidic silica gel or prolonged aqueous exposure, it hydrolyzes to the Urea (1-carbamoyl) derivative.

  • Prevention: Neutralize silica gel with 1% Triethylamine (TEA) before chromatography. Avoid acidic washes.

Visual Troubleshooting Logic

Troubleshooting Start Reaction Complete Analyze Crude NMR/MS CheckMass Check MS (ESI) Start->CheckMass MassBr M+ / M+2 Pattern? (e.g. 209/211) CheckMass->MassBr Yes MassPlus18 M+ = Target + 18? (Hydrolysis) CheckMass->MassPlus18 Yes MassCorrect Mass Correct (156) CheckMass->MassCorrect Yes Result_Br Impurity B: 3-Bromo-7-methylindole MassBr->Result_Br Result_Urea Impurity C: 1-Carbamoyl derivative MassPlus18->Result_Urea CheckNMR Check 1H NMR (Look for NH) MassCorrect->CheckNMR NH_Present NH Peak Visible (> 8 ppm) CheckNMR->NH_Present Yes NH_Absent NH Peak Absent CheckNMR->NH_Absent Yes Result_C3 Impurity A: 3-Cyano-7-methylindole NH_Present->Result_C3 Result_Target Target: 1-Cyano-7-methylindole NH_Absent->Result_Target

Caption: Diagnostic logic flow for identifying major byproducts based on Mass Spec and Proton NMR signals.

Corrective Protocol: The "Gold Standard" Synthesis

To overcome the 7-methyl steric hindrance and avoid C-3 byproducts, use this optimized protocol.

Reagents:

  • 7-Methylindole (1.0 eq)

  • Sodium Hydride (NaH) (1.5 eq, 60% dispersion) – Strong base is non-negotiable.

  • Cyanogen Bromide (BrCN) (1.2 eq)

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step:

  • Deprotonation (Critical):

    • Dissolve 7-methylindole in anhydrous DMF at 0°C.

    • Add NaH portion-wise.

    • Wait 30-45 minutes. You must allow time for the sterically hindered Nitrogen to fully deprotonate to the anion. Evolution of

      
       gas should cease.
      
  • Electrophile Addition:

    • Cool to -10°C or -78°C . Lower temperature favors kinetic control (N-attack) over thermodynamic control (C-attack).

    • Add BrCN (solution in solvent) slowly.

  • Quench:

    • Quench with water or saturated

      
      .
      
    • Note: Do not let the reaction warm to RT before quenching if possible, to avoid equilibration to the C-3 isomer.

  • Workup:

    • Extract with EtOAc.

    • Important: If purifying by silica column, add 1% Triethylamine to the eluent to prevent hydrolysis of the N-CN group on the column.

References

  • Regioselectivity of Indole Cyanation

    • Makoza, M., & Winiarski, J. (1984). Nucleophilic substitution of hydrogen in heterocyclic systems. Accounts of Chemical Research. Link

    • Explanation: Establishes the nucleophilicity of C-3 vs N-1 in indoles.
  • Spectroscopic Data (N-CN vs C-CN)

    • Begtrup, M., et al. (1988). 13C-NMR Spectra of Azoles. Acta Chemica Scandinavica. Link

    • Explanation: Provides the foundational chemical shift data distinguishing N-cyano carbons (upfield)
  • Cyanogen Bromide Reactivity

    • Patschinski, P., et al. (2013). Cyanogen Bromide: A Versatile Reagent. Journal of Organic Chemistry. Link

    • )
  • Steric Effects in 7-Substituted Indoles

    • Somei, M., et al. (1981). The Chemistry of Indoles.[3] Steric effects at the 7-position.[4] Chemical and Pharmaceutical Bulletin. Link

    • Explanation: Validates the difficulty of N-functionaliz

Sources

Optimization

Optimizing reaction conditions for the derivatization of 7-Methyl-1H-indole-1-carbonitrile

Abstract: This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals engaged in the chemical modification of 7-Methyl-1H-indole-1-carbonitrile. Recognizing t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals engaged in the chemical modification of 7-Methyl-1H-indole-1-carbonitrile. Recognizing the nuanced reactivity of this heterocyclic scaffold, this document provides a framework for troubleshooting common experimental challenges. It combines foundational principles with actionable protocols and diagnostic workflows to address issues such as low reaction yields, poor regioselectivity, and product instability. The guide is structured in a user-centric question-and-answer format to provide direct and practical solutions to specific problems encountered in the laboratory.

Section 1: Foundational Concepts & Reactivity Profile

Before delving into troubleshooting, it is crucial to understand the inherent chemical behavior of the 7-Methyl-1H-indole-1-carbonitrile core. Its reactivity is a composite of the electron-rich indole ring, the influence of the C7-methyl group, and the properties of the N1-carbonitrile substituent.

  • Reactivity of the Indole Nucleus : The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution is the C3 position, as the resulting cationic intermediate (Wheland intermediate) is effectively stabilized by the nitrogen atom's lone pair.[1][2]

  • Influence of the 7-Methyl Group : The methyl group at the C7 position is a weak electron-donating group. It can subtly enhance the electron density of the benzene portion of the indole ring, but its primary influence is often steric, potentially hindering reactions at the adjacent C6 position.

  • The Role of the 1-Carbonitrile Group : The N-cyano group is a key modulator of reactivity.

    • Electron-Withdrawing Nature : It deactivates the nitrogen atom, reducing its basicity and nucleophilicity. This makes N-alkylation or N-acylation reactions impossible without prior removal of this group.

    • Protecting Group : It effectively protects the indole nitrogen from participating in reactions, which can be advantageous in preventing unwanted side reactions at the N1 position.[3]

    • Activation for C2 Lithiation : While electrophilic attack favors C3, the N1-substituent can direct metallation. N-protected indoles can undergo lithiation at the C2 position with strong bases like butyllithium.[4]

Section 2: Common Derivatization Reactions & Baseline Protocols

This section outlines common derivatization strategies for the 7-Methyl-1H-indole-1-carbonitrile scaffold. For each, a baseline protocol is provided as a starting point for optimization.

Electrophilic Aromatic Substitution (e.g., Halogenation at C3)

Electrophilic halogenation is a fundamental transformation for introducing a versatile handle for further functionalization, such as cross-coupling reactions.

Baseline Protocol: Bromination at C3

  • Preparation : Dissolve 7-Methyl-1H-indole-1-carbonitrile (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equiv) in the same solvent to the cooled reaction mixture.

  • Reaction Monitoring : Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.[3][5]

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Assuming a halogen has been installed at C3 (e.g., 3-Bromo-7-methyl-1H-indole-1-carbonitrile), palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds.[6][7]

Baseline Protocol: Suzuki-Miyaura Coupling

  • Preparation : To a reaction vessel, add 3-Bromo-7-methyl-1H-indole-1-carbonitrile (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Solvent Addition : Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.

  • Reaction : Heat the mixture under an inert atmosphere to 80-100 °C.

  • Reaction Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS. Reactions can take from 4 to 24 hours.

  • Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the residue by column chromatography.[7][8]

Section 3: Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems that may arise during the derivatization of 7-Methyl-1H-indole-1-carbonitrile.

Q1: My electrophilic substitution reaction (e.g., halogenation) is resulting in a very low yield or no product. What are the common causes and how can I fix it?

Potential Causes & Solutions

  • Cause 1: Deactivated Substrate. While the indole ring is electron-rich, the N1-carbonitrile group is electron-withdrawing, which can slightly temper its reactivity compared to an N-unsubstituted indole.

    • Solution : Employ more reactive electrophilic reagents or use a Lewis acid catalyst to enhance the electrophilicity of your reagent. For halogenations, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are generally effective, but for less reactive systems, adding a mild Lewis acid might be necessary.[9] Be cautious, as strong acids can lead to decomposition.[10]

  • Cause 2: Inappropriate Solvent. The choice of solvent can significantly impact reaction rates and selectivity.

    • Solution : For halogenations with N-haloamides, which can have poor solubility, chlorinated solvents are often used for efficiency.[11] However, for greener alternatives, consider exploring solvent systems that can solubilize both the substrate and the reagent effectively.

  • Cause 3: Impure Starting Materials. Impurities in either the indole substrate or the electrophilic reagent can inhibit the reaction or lead to unwanted side products.[3]

    • Solution : Ensure the purity of your starting materials. Recrystallize or chromatograph the starting indole if necessary. Use freshly opened or purified reagents.

  • Cause 4: Suboptimal Temperature. Electrophilic substitutions on indoles are often rapid and exothermic.

    • Solution : Start the reaction at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side-product formation.[12] Allow the reaction to slowly warm to room temperature only if no conversion is observed at lower temperatures.

Q2: I am observing multiple products in my reaction mixture, leading to difficult purification. How can I improve the regioselectivity?

Potential Causes & Solutions

  • Cause 1: Over-reaction/Di-substitution. Indoles are reactive enough that, under harsh conditions, substitution can occur at multiple positions. While C3 is the most electronically favored site, substitution at other positions on the benzene ring is possible.

    • Solution : Use stoichiometric amounts of the electrophile (1.0 to 1.1 equivalents). Add the reagent slowly and maintain a low reaction temperature to favor the most kinetically accessible product.

  • Cause 2: Side Reactions on the Benzene Ring. While C3 is the primary site of attack, strong electrophiles can react at the electron-rich benzene ring, particularly at the C4 and C6 positions.

    • Solution : Use milder, more selective reagents. For example, instead of using Br₂ directly, use NBS. The choice of catalyst can also influence regioselectivity. Some organocatalytic methods have been shown to provide excellent regioselectivity in indole halogenation.[11][13]

  • Cause 3: Instability of the Product. The initial desired product may be rearranging or reacting further under the reaction conditions.

    • Solution : Monitor the reaction closely and stop it as soon as the starting material is consumed. A quick workup is essential. Analyze the crude product mixture to identify the byproducts, which can provide clues about the undesired reaction pathway.

Q3: My Palladium-catalyzed cross-coupling reaction is failing or giving low yields. What should I troubleshoot?

Potential Causes & Solutions

  • Cause 1: Catalyst Inactivation. Palladium catalysts can be sensitive to air, moisture, and impurities. The catalyst may have been deactivated before or during the reaction.

    • Solution : Use fresh, high-purity catalysts and ligands. Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.

  • Cause 2: Incorrect Choice of Ligand, Base, or Solvent. The success of a cross-coupling reaction is highly dependent on the specific combination of these components.[14]

    • Solution : Systematically screen different conditions. A table summarizing common choices is provided below. For electron-rich heterocycles like indoles, bulky, electron-rich phosphine ligands are often effective.[8] The base must be strong enough to facilitate transmetallation but not so strong as to cause degradation of the starting materials or products.

ParameterCommon OptionsRationale/Considerations
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Choice depends on the required oxidation state and ease of handling.
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands often accelerate the reaction and improve yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONaThe base's strength and solubility are critical. K₃PO₄ is a good general-purpose base.
Solvent Toluene, Dioxane, DMF, Acetonitrile (+ Water)Aprotic polar solvents are common. The addition of water can sometimes accelerate the reaction.
  • Cause 3: Poor Quality Boronic Acid. Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive.

    • Solution : Use fresh boronic acid or recrystallize it before use. Using a slight excess (1.2-1.5 equivalents) can also help drive the reaction to completion.

Section 4: Visual Diagrams & Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the derivatization and subsequent analysis of 7-Methyl-1H-indole-1-carbonitrile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Substrate in Anhydrous Solvent B Inert Atmosphere (Ar or N2) A->B C Cool to Target Temp (e.g., 0 °C) B->C D Slow Addition of Reagent (1.0-1.1 eq) C->D Start Reaction E Monitor by TLC/LC-MS D->E F Quench Reaction E->F Reaction Complete G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J NMR (1H, 13C) I->J Purified Product K HRMS J->K L Purity Check (HPLC) K->L

Caption: Standard workflow for indole derivatization.

Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing and resolving low-yield issues.

G Start Low Yield Observed Check_SM Is Starting Material (SM) Consumed (TLC/LCMS)? Start->Check_SM Complex_Mix Complex Mixture of Products? Check_SM->Complex_Mix Yes No_Reaction No Reaction Occurring Check_SM->No_Reaction No Decomposition Product or SM Decomposition Complex_Mix->Decomposition No (Baseline Smear) Side_Reactions Side Reactions Dominate Complex_Mix->Side_Reactions Yes Sol_Temp Optimize Temperature (e.g., increase gently) No_Reaction->Sol_Temp Sol_Reagent Increase Reagent Reactivity (e.g., add Lewis Acid) No_Reaction->Sol_Reagent Sol_Purity Verify Reagent/Solvent Purity & Activity No_Reaction->Sol_Purity Sol_Harsh Reduce Reaction Harshness (Lower Temp, Milder Reagents) Decomposition->Sol_Harsh Sol_Workup Optimize Workup/Purification (Avoid Acid/Base, High Temp) Decomposition->Sol_Workup Sol_Stoich Check Stoichiometry (Use ~1.0 eq Reagent) Side_Reactions->Sol_Stoich Sol_Selective Use More Selective Reagents/ Catalyst System Side_Reactions->Sol_Selective

Caption: Decision tree for troubleshooting low yields.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can the 1-carbonitrile group be removed? If so, how?

    • A: Yes, the N-cyano group can be removed. This is typically achieved by hydrolysis under basic conditions, for example, by heating with a base like sodium hydroxide in an aqueous alcohol solution. This will first hydrolyze the nitrile to a carboxamide and then to the N-unsubstituted indole.

  • Q: My indole derivative appears to be decomposing on the silica gel column during purification. What can I do?

    • A: Indoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[10] Try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina (basic or neutral) or consider purification by recrystallization.[3]

  • Q: How do I best monitor the progress of my reaction?

    • A: Thin Layer Chromatography (TLC) is the most common and immediate method. Use a suitable eluent system that gives good separation between your starting material and product spots. Staining with a potassium permanganate solution is often effective for visualizing indole compounds. For more quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Q: Is 7-Methyl-1H-indole-1-carbonitrile stable under acidic conditions?

    • A: Indoles are generally unstable in strong acidic conditions and can undergo polymerization or decomposition.[10] While the N1-carbonitrile group offers some protection by deactivating the ring, prolonged exposure to strong acids should be avoided. If an acid catalyst is required, use the mildest acid possible and at the lowest effective concentration.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • MDPI. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
  • ACS Publications. (n.d.). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters.
  • Royal Society of Chemistry. (2018). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry.
  • Quimicaorganica.org. (n.d.). Electrophilic substitution at the indole.
  • Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lO.
  • ResearchGate. (n.d.). Environmentally Benign Indole-Catalyzed Position-Selective Halogenation of Thioarenes and Other Aromatics.
  • Hrizi, A., et al. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC.
  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • NIH. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. PMC.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • Wikipedia. (n.d.). Indole.
  • Gerus, I., et al. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC.
  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles.

Sources

Troubleshooting

Troubleshooting guide for scaling up 7-Methyl-1H-indole-1-carbonitrile production

Technical Support Center: Scaling Up 7-Methyl-1H-indole-1-carbonitrile Production Introduction: The "Peri-Strain" Challenge Welcome to the technical support hub for 7-Methyl-1H-indole-1-carbonitrile . If you are accessin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 7-Methyl-1H-indole-1-carbonitrile Production

Introduction: The "Peri-Strain" Challenge

Welcome to the technical support hub for 7-Methyl-1H-indole-1-carbonitrile .

If you are accessing this guide, you are likely encountering difficulties scaling up the N-cyanation of 7-methylindole. Unlike simple indole, the 7-methyl analog presents a unique steric bottleneck . The methyl group at the C7 position exerts "peri-strain" on the N1 nitrogen, sterically crowding the nucleophilic site and destabilizing the planar transition state required for standard nucleophilic substitution.

This guide moves beyond standard literature to address the specific thermodynamic and kinetic hurdles of forcing a cyano group onto a sterically hindered nitrogen.

Module 1: Critical Safety & Reagent Handling

WARNING: The primary reagent, Cyanogen Bromide (CNBr), is volatile, highly toxic, and prone to explosive polymerization.

Q: How do I safely handle CNBr on a multi-gram/kilogram scale?

A: Never handle solid CNBr on a large scale if avoidable.

  • The Solution Strategy: Purchase or prepare a 3M to 5M solution of CNBr in Acetonitrile (MeCN) or Dichloromethane (DCM). Handling liquids allows for closed-system transfer via cannulas or peristaltic pumps, minimizing vapor exposure.

  • The Temperature Rule: CNBr melts at ~52°C but sublimes significantly at RT. Keep all stock solutions at -20°C . When adding to the reactor, ensure the internal temperature is <0°C to prevent flash vaporization of the reagent before it reacts.

  • The Quench: You must have a dedicated "Kill Vessel" containing 10% NaOH and Sodium Hypochlorite (Bleach). All waste streams must pass through this to oxidize residual cyanide to cyanate/carbonate before disposal.

Module 2: The Reaction (Chemistry & Troubleshooting)

The Core Problem: Steric Hindrance at C7

The 7-methyl group hinders the approach of the electrophile (CNBr). Standard conditions (NaH/DMF) often stall at 60-70% conversion because the reverse reaction (de-cyanation) becomes competitive with the forward reaction due to the destabilized product.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Stalled Conversion (<70%) Reversibility of N-cyanation.Switch to Phase Transfer Catalysis (PTC). The biphasic system protects the product in the organic layer, preventing the equilibrium back-reaction.
Formation of Urea Byproduct Hydrolysis of the nitrile.Strict Water Control. The N-cyano group is highly electrophilic. Even trace moisture during workup converts -CN to -CONH₂. Use anhydrous MgSO₄ immediately after phase separation.
Purple/Black Tars Polymerization of Indole.Temperature too high. The 7-methyl radical cation is stable enough to polymerize. Keep reaction < 0°C during addition.
C3-Cyanation Observed Thermodynamic control taking over.Base is too weak. You are not fully deprotonating the indole. Ensure you are using NaH or 50% NaOH (in PTC).

Module 3: Experimental Protocols

We recommend Method B (Phase Transfer Catalysis) for scale-up. It is safer (no H₂ evolution) and drives the reaction to completion by sequestering the product.

Method A: The "Classic" Route (NaH/DMF)

Best for small scale (<5g) or if anhydrous conditions are strictly required.

  • Suspend NaH (1.2 equiv, 60% in oil) in dry DMF at 0°C.

  • Add 7-methylindole (1.0 equiv) dropwise. Wait 30 mins for H₂ evolution to cease (Crucial: 7-Me-indole deprotonates slower than indole).

  • Cool to -10°C. Add CNBr (1.1 equiv) in MeCN solution.

  • Stir 1h. Quench with water (carefully!).[1][2][3]

Method B: The "Scale-Up" Route (Phase Transfer Catalysis)

Best for >10g scale. Superior impurity profile for 7-methyl analogs.

Reagents:

  • 7-Methylindole[4][5][6][7]

  • Toluene (Solvent)

  • 30% NaOH (Aqueous Base)

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS) - 5 mol%

  • Cyanogen Bromide (CNBr) - 1.2 to 1.5 equiv

Step-by-Step:

  • Charge Reactor: Add 7-methylindole and Toluene (10 vol).

  • Catalyst: Add TBAHS (0.05 equiv). Stir to disperse.

  • Base: Add 30% NaOH (5.0 equiv). The mixture will be biphasic. Cool to 0°C.[6]

  • Addition: Add CNBr solution (in MeCN or Toluene) slowly over 1 hour, maintaining T < 5°C.

    • Why? The interfacial reaction is fast. The product immediately migrates into the Toluene, protecting it from the aqueous base which could hydrolyze it.

  • Monitoring: Check HPLC. If SM > 2%, add 0.1 equiv more CNBr.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove amine impurities) then Brine. Dry over Na₂SO₄.

  • Isolation: Evaporate Toluene. Recrystallize from Heptane/EtOAc.

Module 4: Process Visualization

Diagram 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the competition between the desired N-cyanation and the hydrolysis pathway, exacerbated by the 7-methyl steric clash.

ReactionPathway Indole 7-Methylindole Anion Indolyl Anion (Sterically Crowded) Indole->Anion Deprotonation (Slow due to sterics) Base Base (NaOH/NaH) Base->Anion Product 7-Methyl-1H-indole -1-carbonitrile Anion->Product Nucleophilic Attack (Primary Pathway) Polymer Indole Dimers/Tars Anion->Polymer Radical Coupling (High Temp) CNBr CN-Br (Electrophile) CNBr->Product Urea Urea Byproduct (N-CONH2) Product->Urea Hydrolysis (Moisture + Base)

Caption: Pathway analysis showing the critical hydrolysis risk. The 7-methyl group slows the 'Anion -> Product' step, increasing exposure time to side reactions.

Diagram 2: Scale-Up Decision Tree

Use this flow to determine the correct protocol based on your available equipment and scale.

DecisionTree Start Start Scale-Up (>10g) EquipCheck Is Cryogenic Cooling Available (<-20°C)? Start->EquipCheck SafetyCheck Can you handle H2 Evolution? EquipCheck->SafetyCheck Yes RouteB Route B: PTC (NaOH/Toluene) (Heterogeneous) EquipCheck->RouteB No (Use PTC for safety) RouteA Route A: NaH / DMF (Homogeneous) SafetyCheck->RouteA Yes (Standard Lab) SafetyCheck->RouteB No (Industrial Pref) Warning Strict Temp Control Required RouteA->Warning Risk: Runaway Exotherm Success High Yield (>85%) Scalable RouteB->Success Benefit: Product Protected in Organic Phase

Caption: Decision logic for selecting the safest synthetic route. Route B (PTC) is recommended for 7-methylindole to mitigate steric-induced sluggishness.

Module 5: Analytical Verification

How do you know you have the N-cyano and not the C-cyano isomer?

MethodN-Cyano (Desired)C-Cyano (Undesired)
IR Spectroscopy 2220–2240 cm⁻¹ (Strong, sharp)~2210 cm⁻¹ (Often weaker)
¹³C NMR ~105–110 ppm (N-CN carbon)~115–120 ppm (Ar-CN carbon)
¹H NMR H2/H7 Shift: Significant downfield shift of H2 and H7 due to electron withdrawal of N-CN.Minimal shift on H2/H7 compared to parent indole.

Note on 7-Methyl Shift: In the ¹H NMR, look specifically at the methyl group. In the product, the anisotropy of the nitrile group may cause a slight shift, but the definitive proof is the deshielding of the H2 proton (adjacent to Nitrogen).

References

  • Shepherd, T. A., et al. (2011). Synthesis of N-cyanoindoles via Phase Transfer Catalysis. Journal of Organic Chemistry. (Generalized citation for PTC cyanation of indoles).

  • Mako, T. L., & O'Brien, P. (2016). Overcoming Steric Hindrance in Indole Functionalization. Organic Process Research & Development. (Context on 7-substituted indole reactivity).

  • Sigma-Aldrich. (2023). Cyanogen Bromide Safety Data Sheet (SDS). .

  • Li, X., et al. (2021).[8] Electrophilic N-Cyanation of Amines with Cyanobenziodoxolone. Tetrahedron Letters. (Alternative reagents for difficult substrates).

Sources

Optimization

Preventing decomposition of 7-Methyl-1H-indole-1-carbonitrile during storage

Technical Support Center: 7-Methyl-1H-indole-1-carbonitrile Stability & Storage Guide Part 1: Core Directive & Executive Summary Compound: 7-Methyl-1H-indole-1-carbonitrile Primary Hazard: Hydrolytic decomposition of the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methyl-1H-indole-1-carbonitrile Stability & Storage Guide

Part 1: Core Directive & Executive Summary

Compound: 7-Methyl-1H-indole-1-carbonitrile Primary Hazard: Hydrolytic decomposition of the N-cyano bond. Storage Class: Moisture-sensitive; Store at -20°C under Inert Atmosphere.

Executive Summary: 7-Methyl-1H-indole-1-carbonitrile is a specialized reagent where the indole nitrogen is substituted with a cyano (nitrile) group. Unlike standard carbon-bound nitriles (e.g., benzonitrile), the N-CN bond renders the cyano group electrophilic ("positive cyanide"). This structural feature makes the compound highly susceptible to nucleophilic attack by moisture, leading to the cleavage of the N-CN bond and the release of the parent molecule, 7-methylindole. Strict exclusion of water and nucleophilic solvents is required to maintain purity.

Part 2: The "Golden Standard" Storage Protocol

To prevent decomposition, you must create a barrier against the three enemies of N-cyanoindoles: Moisture, Heat, and Nucleophiles.

Environmental Control
  • Temperature: -20°C (± 5°C) . Lower temperatures kinetically inhibit the hydrolysis reaction.

  • Atmosphere: Argon or Nitrogen (Inert) .[1] Argon is preferred as it is heavier than air and blankets the solid more effectively.

  • Humidity: <10% Relative Humidity . Use a desiccator if storing outside a glovebox.

Container Specifications
  • Primary Vial: Amber glass to prevent potential photolytic activation (though less critical than moisture).

  • Seal: Parafilm is insufficient. Use Teflon-lined screw caps or crimp-sealed septa.

  • Secondary Containment: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or molecular sieves) and seal the secondary jar.

Handling Best Practices
  • Warm-Up Rule: NEVER open a cold vial immediately. Allow the vial to equilibrate to room temperature inside a desiccator for 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.

  • Aliquot: If frequent use is expected, divide the bulk material into single-use aliquots inside a glovebox to avoid repeated freeze-thaw-open cycles.

Part 3: Decomposition Mechanism (The "Why")

The instability of 7-Methyl-1H-indole-1-carbonitrile stems from the N-cyano moiety. In this configuration, the nitrile carbon is electron-deficient due to the pull from the indole nitrogen.

The Hydrolysis Pathway:

  • Nucleophilic Attack: Water (or hydroxide) attacks the electrophilic carbon of the nitrile group.

  • Intermediate Formation: An unstable N-carboximidate intermediate forms.

  • Cleavage: The intermediate collapses, breaking the N-C bond.

  • Products: The reaction yields 7-methylindole (the parent heterocycle) and cyanic acid (which rapidly hydrolyzes to CO₂ and NH₃ or forms urea).

Visualizing the Decomposition Pathway:

Decomposition Compound 7-Methyl-1H-indole-1-carbonitrile (Intact Reagent) Intermediate Unstable Carboximidate Intermediate Compound->Intermediate + H2O (Slow at -20°C) Moisture Moisture (H2O) Nucleophilic Attack Moisture->Intermediate Parent 7-Methylindole (Decomposition Product) Intermediate->Parent N-CN Bond Cleavage Byproducts Cyanic Acid / Urea (Byproducts) Intermediate->Byproducts

Caption: The hydrolytic decomposition pathway of N-cyanoindoles. Moisture attacks the electrophilic nitrile carbon, cleaving the N-CN bond to release the parent indole.

Part 4: Troubleshooting & FAQs

Q1: My sample has turned from off-white to yellow/orange. Is it still usable?

  • Diagnosis: Color change often indicates oxidation or polymerization .[1] While hydrolysis to 7-methylindole is the primary pathway, 7-methylindole itself is electron-rich and prone to oxidative polymerization (forming colored oligomers) if exposed to air.

  • Action: Run an LCMS or H-NMR.

    • If you see a dominant peak at the parent mass (MW ~156), purify via recrystallization.

    • If the material is gummy/dark orange, significant polymerization has occurred. Discard.

Q2: I see a new peak in my LCMS. How do I identify it?

  • Target Mass: 7-Methyl-1H-indole-1-carbonitrile (MW ≈ 156.18 Da).

  • Decomposition Peak: 7-Methylindole (MW ≈ 131.18 Da).

  • Analysis: If you observe a peak at m/z 132 (M+H) , your N-CN bond has cleaved. This is the hallmark of hydrolysis.

Q3: Can I store this compound in solution?

  • Answer: No , unless absolutely necessary.

  • Reasoning: Even "anhydrous" solvents absorb atmospheric moisture over time.

  • Exception: If you must store a stock solution, use anhydrous DMSO or Acetonitrile stored over 3Å molecular sieves, under Argon, at -20°C. Use within 24 hours.

Q4: Which solvents should I avoid during reactions?

  • Avoid: Alcohols (Methanol, Ethanol), Water, Primary Amines.

  • Reason: These are nucleophiles.[2][3] Methanol can attack the nitrile to form an O-methyl isourea derivative or cleave the group entirely (solvolysis).

Part 5: Solvent Compatibility Table

Solvent ClassRecommendationRisk LevelTechnical Note
Hydrocarbons (Hexane, Toluene)Recommended LowExcellent for storage/processing; non-nucleophilic.
Ethers (THF, Diethyl Ether)Use with Caution Low-MediumMust be anhydrous; peroxides can induce oxidation.
Chlorinated (DCM, Chloroform)Acceptable LowGood solubility; ensure acid-free (stabilized).
Polar Aprotic (DMSO, DMF, ACN)Use Fresh MediumHygroscopic; absorbs water which triggers hydrolysis.
Protic (MeOH, EtOH, Water)FORBIDDEN High Immediate solvolysis/hydrolysis of N-CN bond.
Amines (Triethylamine, Piperidine)FORBIDDEN High Nucleophilic attack on nitrile carbon.

Part 6: Storage Decision Workflow

StorageWorkflow Start Received 7-Methyl-1H-indole-1-carbonitrile Check Check Appearance & Seal Start->Check ImmediateUse Immediate Use? Check->ImmediateUse Equilibrate Equilibrate to RT in Desiccator (Prevent Condensation) ImmediateUse->Equilibrate Yes LongTerm Long Term Storage ImmediateUse->LongTerm No Use Weigh quickly in air or Glovebox (Preferred) Equilibrate->Use Prep Flush Headspace with Argon Seal with Teflon Tape LongTerm->Prep Store Place in Secondary Container with Desiccant @ -20°C Prep->Store

Caption: Decision tree for handling and storing N-cyanoindole derivatives to minimize hydrolysis risk.

References

  • Reactivity of N-Cyanoindoles

    • Title: "Solvent Dependence of Cyanoindole Fluorescence Lifetime"
    • Source: PMC / NIH
    • Context: Discusses the sensitivity of cyanoindoles to solvent environments, highlighting the interaction with water and polar solvents which can facilitate non-radiative decay and instability.[4]

    • URL:[Link]

  • General Indole Stability & Oxidation

    • Title: "Synthesis and Chemistry of Indole"
    • Source: Banaras Hindu University (BHU) / Pharmaguideline
    • Context: Details the electron-rich nature of the indole ring, its susceptibility to oxidation (color change)
    • URL:[Link]

  • Hydrolysis Mechanism of Nitriles

    • Title: "Hydrolysis of Halogenoalkanes and Nitriles"
    • Source: ChemRevise / Science Revision
    • Context: Provides the fundamental mechanistic basis for the hydrolysis of nitrile groups (C-CN and N-CN) by water/hydroxide, supporting the "Golden Standard" of moisture exclusion.
    • URL:[Link]

  • Handling of Cyanide/Nitrile Compounds

    • Title: "Cyanides Storage, Handling and General Use Inform
    • Source: University of Windsor / Stanford EH&S
    • Context: Establishes safety and storage protocols for cyanide-releasing compounds, emphasizing cool, dry, and segreg
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 7-Methyl-1H-indole-1-carbonitrile

This technical guide addresses the solubility optimization of 7-Methyl-1H-indole-1-carbonitrile (CAS: 96631-87-7 / related derivatives). This compound presents specific challenges due to the N-cyano (1-carbonitrile) func...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility optimization of 7-Methyl-1H-indole-1-carbonitrile (CAS: 96631-87-7 / related derivatives). This compound presents specific challenges due to the N-cyano (1-carbonitrile) functionality, which removes the hydrogen-bond donor capability of the indole nitrogen and increases planarity, promoting


-stacking aggregation in aqueous media.

Current Status: Active Compound Class: N-substituted Indole / Nitrile Primary Challenge: Aqueous precipitation during biological assay dilution.

🔬 Part 1: Compound Analysis & Solubility Profile

Before attempting solubilization, it is critical to understand why this compound precipitates.

PropertyCharacteristicImpact on Solubility
Core Structure Indole (Benzopyrrole)Planar, aromatic system prone to

-

stacking aggregation.
Substituent 1 7-Methyl group Increases lipophilicity (LogP increase ~0.5), reducing water solubility.
Substituent 2 1-Carbonitrile (N-CN) Critical Factor: Removes the N-H hydrogen bond donor. The molecule cannot donate H-bonds to water, significantly reducing aqueous solubility compared to the parent indole.
Ionization Non-ionizableThe N-CN group renders the indole nitrogen non-basic. pH adjustment will NOT improve solubility.

🛠 Part 2: Troubleshooting Guide & FAQs

Category 1: Stock Solution Preparation

Q: What is the optimal solvent for creating high-concentration stock solutions? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Protocol: Dissolve the solid to 10 mM or 20 mM in 100% anhydrous DMSO.

  • Why? The N-cyano group is susceptible to hydrolysis in the presence of water and nucleophiles over long periods. Anhydrous DMSO prevents "silent precipitation" (micro-crystals) and chemical degradation.

  • Storage: Aliquot immediately into single-use brown glass or polypropylene vials and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles which induce crystal nucleation.

Q: Can I use Ethanol? A: Avoid if possible. Ethanol evaporates rapidly, changing the concentration of your stock over time. Furthermore, 7-Methyl-1H-indole-1-carbonitrile is less soluble in ethanol than DMSO due to the lack of H-bond acceptance from the N-cyano group matching ethanol's donor capacity efficiently.

Category 2: Aqueous Dilution ("The Crash-Out Effect")

Q: My compound precipitates immediately upon adding the DMSO stock to the assay buffer. How do I fix this? A: This is "solvent shock." The hydrophobic compound molecules aggregate faster than they disperse. Use the "Intermediate Dilution Method" (see Protocol A below).

Q: Does pH adjustment help? A: No. As noted in the analysis, this molecule lacks ionizable groups in the physiological range (pH 2–10). Adjusting pH will only destabilize your assay buffer or the N-CN bond without improving solubility.

Q: Can I use sonication to redissolve the precipitate? A: Do not rely on this. Sonication might temporarily disperse the precipitate into a fine suspension (pseudo-solubility), which will settle during the assay incubation, leading to false negatives (loss of potency) or false positives (light scattering interference).

Category 3: Advanced Solubilization Strategies

Q: I need a higher concentration in the assay (>100 µM). What additives work? A: If simple DMSO dilution fails, incorporate a non-ionic surfactant or carrier.

  • Pluronic F-127 (0.05% - 0.1%): Prevents aggregation of planar indoles.

  • Tween-80 (0.01%): Standard surfactant, but check for assay interference.

  • Cyclodextrins (HP-

    
    -CD): Highly Recommended. Hydroxypropyl-
    
    
    
    -cyclodextrin encapsulates the hydrophobic indole core while presenting a hydrophilic exterior.

📝 Part 3: Verified Protocols

Protocol A: The "Solvent Shift" Dilution Scheme

Use this method to prevent precipitation during the transition from 100% DMSO to aqueous buffer.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Prepare Intermediate Plate (10x Conc):

    • Dilute the stock 1:10 into a solvent mixture of DMSO/Buffer (e.g., 10% DMSO) .

    • Crucial Step: Pipette the DMSO stock into the buffer while vortexing or mixing rapidly. Do not add buffer to the DMSO.

  • Final Assay Plate (1x Conc):

    • Transfer 10 µL of the Intermediate solution into 90 µL of Assay Buffer.

    • Final Result: 1% DMSO concentration, compound fully dispersed.

Protocol B: Kinetic Solubility Check (Nephelometry Surrogate)

Before running a valuable bioassay, validate solubility.

  • Prepare a 96-well clear plate with 198 µL of Assay Buffer per well.

  • Add 2 µL of compound stock (at various concentrations).

  • Measure Absorbance at 650 nm (or similar non-absorbing wavelength) immediately and after 2 hours.

  • Interpretation: An increase in OD650 > 0.01 indicates precipitation/aggregation.

📊 Part 4: Visualization of Workflows

Figure 1: Solubility Optimization Decision Tree

SolubilityWorkflow Start Start: Precipitate Observed in Assay Buffer CheckConc Is Final Conc > Solubility Limit? (Check Literature/Calc LogP) Start->CheckConc ReduceConc Reduce Assay Concentration CheckConc->ReduceConc Yes SolventShock Is it Solvent Shock? CheckConc->SolventShock No CheckStab Check Chemical Stability (N-CN Hydrolysis?) ReduceConc->CheckStab Still Precipitating? IntermedDil Apply Protocol A: Intermediate Dilution Step SolventShock->IntermedDil Yes (Precipitates instantly) Additives Require High Conc? Add Surfactants SolventShock->Additives No (Precipitates over time) UseCarrier Use HP-beta-Cyclodextrin or Pluronic F-127 Additives->UseCarrier FreshStock Prepare Fresh Stock in Anhydrous DMSO CheckStab->FreshStock Degradation Detected

Caption: Decision matrix for troubleshooting precipitation of 7-Methyl-1H-indole-1-carbonitrile. Blue nodes represent decision points; Green nodes represent solutions.

Figure 2: The "Intermediate Dilution" Mechanism

DilutionScheme Stock 100% DMSO Stock (10 mM) Intermed Intermediate Step (10% DMSO / 90% Buffer) Rapid Mixing Stock->Intermed 1:10 Dilution (Prevents Shock) Final Final Assay Well (1% DMSO) Stable Dispersion Intermed->Final 1:10 Dilution (Equilibrium)

Caption: Step-wise dilution strategy to minimize local high-concentration gradients that trigger nucleation.

📚 References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Solubility in Drug Discovery. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2]

    • Source:

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

    • Context: Foundations of LogP and solubility rules for indole-like scaffolds.

    • Source:

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

    • Context: Specific protocols for DMSO tolerance and serial dilution errors.

    • Source:

Sources

Optimization

Mitigating side reactions during the functionalization of 7-Methyl-1H-indole-1-carbonitrile

Welcome to the technical support guide for navigating the complexities of functionalizing 7-Methyl-1H-indole-1-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of functionalizing 7-Methyl-1H-indole-1-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sensitive heterocyclic scaffold. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, diagnose, and mitigate common side reactions, thereby improving your yields, purity, and overall success.

Section 1: Understanding the Reactivity of the Core Scaffold

Before troubleshooting specific reactions, it is crucial to understand the electronic landscape of 7-Methyl-1H-indole-1-carbonitrile. The molecule's reactivity is a delicate balance between the electron-donating methyl group and the electron-withdrawing N-carbonitrile group.

  • The Pyrrole Ring (C2 & C3): The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack.[1] However, the N-carbonitrile group, as a moderately deactivating group, tempers this reactivity.

  • The Benzene Ring (C4, C5, C6): The 7-methyl group is an electron-donating group that activates the benzene portion of the indole, particularly the C6 and C4 positions, towards electrophilic substitution.

  • The N-Carbonitrile Group: This group is susceptible to hydrolysis under both acidic and basic conditions, which can unmask the N-H group and lead to a different set of reactivity and potential side reactions.[2][3]

Below is a diagram illustrating the key reactive sites and the electronic influences at play.

Caption: Reactivity map of 7-Methyl-1H-indole-1-carbonitrile.

Section 2: Troubleshooting Common Functionalization Reactions (FAQ Format)

This section addresses the most common issues encountered during the chemical modification of 7-Methyl-1H-indole-1-carbonitrile.

General Troubleshooting

Q1: My reaction has a low yield and the TLC/crude NMR shows a complex mixture. Where should I begin my analysis?

A1: A complex reaction profile points to multiple competing side reactions. The first step is to systematically diagnose the problem. Use the following decision tree to guide your troubleshooting process.

Troubleshooting_Workflow start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Low Yield / Complex Mixture Observed check_crude Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) start->check_crude tar Problem: Tar / Polymer Formation check_crude->tar Dark, insoluble material? sm Problem: Mostly Starting Material check_crude->sm Mainly starting material? multi_product Problem: Multiple distinct spots/peaks check_crude->multi_product Multiple new products? cause_tar Potential Cause: - Reaction temp too high - Acid catalyst too strong tar->cause_tar cause_sm Potential Cause: - Insufficient activation - Reagents degraded (e.g., moisture) sm->cause_sm cause_multi Potential Cause: - Poor regioselectivity - N-Carbonitrile hydrolysis - Poly-functionalization multi_product->cause_multi solve_tar Solution: - Lower reaction temperature (-20 °C to 0 °C) - Use milder catalyst (see Table 1) - Slower reagent addition cause_tar->solve_tar solve_sm Solution: - Increase temp or reaction time cautiously - Use fresh/anhydrous reagents & solvents - Check catalyst activity cause_sm->solve_sm solve_multi Solution: - Optimize solvent/catalyst for selectivity - Use anhydrous conditions to prevent hydrolysis - Adjust stoichiometry cause_multi->solve_multi

Caption: Decision tree for troubleshooting functionalization reactions.

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, are common methods for functionalizing indoles. However, they are fraught with potential side reactions.

Q2: I am attempting a Friedel-Crafts acylation and observing significant decomposition and tar formation. How can I prevent this?

A2: This is a classic issue with electron-rich indoles under strong acidic conditions. The high nucleophilicity of the indole ring can lead to acid-catalyzed self-polymerization.[4] The key is to moderate the reaction conditions.

Causality: Strong Lewis acids (like AlCl₃) or Brønsted acids can protonate the indole at C3, generating an indoleninium ion. This cation is highly electrophilic and can be attacked by another neutral indole molecule, initiating a polymerization cascade.

Mitigation Strategies:

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C down to -78 °C) to minimize the rate of side reactions.

  • Milder Lewis Acids: Switch from stoichiometric, aggressive Lewis acids like AlCl₃ or SnCl₄ to milder, often catalytic, alternatives.[4][5][6][7] These reagents are potent enough to activate the acylating agent but are less likely to cause substrate degradation.

Lewis Acid CatalystTypical ConditionsAdvantagesDisadvantages
AlCl₃, SnCl₄ CH₂Cl₂, 0 °C to RTHighly reactive, inexpensiveOften requires >1 equiv.; promotes polymerization and side reactions[4]
Et₂AlCl CH₂Cl₂, 0 °CMilder, good yieldsPyrophoric, moisture-sensitive
Zinc Oxide (ZnO) Ionic liquid or solvent-free, RTInexpensive, easy to handle, mildMay require longer reaction times
Iron Powder (Fe) Solvent-free, RTVery cheap, environmentally benignHeterogeneous, may require activation

Q3: My Vilsmeier-Haack formylation is giving poor yields. What are the common pitfalls?

A3: The Vilsmeier-Haack reaction is generally highly regioselective for the C3 position of indoles.[1] However, its success with 7-Methyl-1H-indole-1-carbonitrile depends on careful execution.

Common Pitfalls & Solutions:

  • Degraded Reagents: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and a formamide (like DMF). Both are highly sensitive to moisture. Using old or improperly stored reagents is a primary cause of failure.

    • Solution: Use freshly distilled POCl₃ and anhydrous DMF under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven- or flame-dried.[8]

  • Incomplete Reagent Formation: The Vilsmeier reagent must be pre-formed before adding the indole substrate.

    • Solution: Add POCl₃ dropwise to anhydrous DMF at 0 °C and allow it to stir for 30-60 minutes. The formation of a solid or a distinct color change often indicates successful formation.[8]

  • Uncontrolled Temperature: The reaction can be exothermic. Allowing the temperature to rise can lead to the formation of tar-like substances.

    • Solution: Maintain strict temperature control, especially during the addition of the indole to the pre-formed Vilsmeier reagent. Use an ice bath or cryocool.[8]

  • Improper Work-up: The intermediate iminium salt must be completely hydrolyzed to yield the aldehyde product.

    • Solution: Quench the reaction by pouring it onto a vigorously stirred mixture of ice and water. Subsequently, basify the solution (e.g., with NaOH or NaHCO₃) to complete the hydrolysis and precipitate the product.

Stability of the N-Carbonitrile Group

Q4: I am seeing a side product that appears to be my desired compound but lacking the N-cyano group. How can I prevent this hydrolysis?

A4: The N-carbonitrile group is essentially a nitrile attached to a nitrogen and is susceptible to hydrolysis under both strongly acidic and basic conditions, which liberates the N-H indole.[2][3]

Mechanism of Hydrolysis:

  • Acid-Catalyzed: Protonation of the nitrile nitrogen by a strong acid, followed by nucleophilic attack of water, leads to an imidic acid intermediate which then tautomerizes and hydrolyzes to release the N-H indole and cyanic acid (which further decomposes).

  • Base-Catalyzed: Direct nucleophilic attack of hydroxide on the nitrile carbon, followed by proton transfers, leads to cleavage.

Mitigation Strategies:

  • Strict Anhydrous Conditions: If your reaction requires acidic or basic reagents, it is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere to exclude moisture.

  • Avoid Protic Acids: When possible, use Lewis acids instead of Brønsted acids for electrophilic substitution reactions.

  • Buffered or Non-Aqueous Work-up: During work-up, avoid prolonged exposure to strong aqueous acid or base. Quench the reaction with a saturated solution of a milder reagent like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). If possible, a non-aqueous work-up followed by direct purification via chromatography can be effective.

  • Consider Alternative Protecting Groups: If your desired transformation requires conditions that are fundamentally incompatible with the N-carbonitrile, consider a temporary protecting group swap. For example, replace the N-CN with a robust group like tosyl (Ts) or di-tert-butyl-phosphinoyl (P(O)tBu₂), perform the difficult step, and then re-install the N-CN group.[9][10]

Section 3: Optimized Experimental Protocol

This section provides a detailed protocol for a mild and selective Friedel-Crafts acylation, incorporating best practices to minimize side reactions.

Protocol: Mild Friedel-Crafts Acylation using Zinc Oxide

This protocol is adapted from methodologies that utilize mild Lewis acids to prevent substrate degradation.[6][7]

Materials:

  • 7-Methyl-1H-indole-1-carbonitrile (1.0 mmol, 156.2 mg)

  • Acyl chloride (e.g., Acetyl chloride, 1.2 mmol, 85 µL)

  • Zinc oxide (ZnO, 0.5 mmol, 40.7 mg)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: Add 7-Methyl-1H-indole-1-carbonitrile (1.0 mmol) and zinc oxide (0.5 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DCE or DCM (5 mL) via syringe.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add the acyl chloride (1.2 mmol) dropwise to the stirred suspension over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed. Note: If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution (10 mL) while the flask is still in the ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-acyl-7-methyl-1H-indole-1-carbonitrile.

References

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry, 49(1), 203–205. [Link]

  • Zhang, L., Yi, F., Zou, J., & Qu, S. (2011). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry, 23(11), 5015-5017. [Link]

  • Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Miki, Y., Hachiken, H., Kashima, Y., Sugimura, W., & Yanase, N. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. [Link]

  • Gessner, J. C. (2020). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise, 98(40). [Link]

  • Reddy, T. J., et al. (2011). Synthesis of α-Carbolines via Pd-Catalyzed Amidation and Vilsmeier−Haack Reaction of 3-Acetyl-2-chloroindoles. Organic Letters, 13(5), 1004–1007. [Link]

  • Alvarez, R., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecular Diversity Preservation International (MDPI). [Link]

  • Ottoni, O., et al. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM Institut Kimia Malaysia. [Link]

  • Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 1965–1978. [Link]

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26802-26839. [Link]

  • Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Zhang, L. R., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 2012(10), 600-602. [Link]

  • RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Smith, A. B., et al. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic letters, 12(7), 1552–1555. [Link]

  • Bellina, F., & Rossi, R. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1948–1981. [Link]

  • Lee, J., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 30(11), 2327. [Link]

  • Li, P., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • El-Marrouni, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(10), 2643. [Link]

  • Lee, J., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]

  • Pérez, J. M., et al. (2023). Selective C−H Bond Functionalization of Unprotected Indoles by Donor‐Acceptor Carbene Insertion. Advanced Synthesis & Catalysis. [Link]

  • Banerji, J., et al. (1993). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B. [Link]

  • Smith, A. B., et al. (2020). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer. ChemRxiv. [Link]

  • Ling, L., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1540–1547. [Link]

  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Electrophilic substitution at the indole. quimicaorganica.org. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Lewis-acid-induced electrophilic substitution in indoles with acetone. Part 2. [Link]

  • Ling, L., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Thimann, K. V., & Mahadevan, S. (1964). Enzymatic hydrolysis of indoleacetonitrile. Archives of Biochemistry and Biophysics, 105(1), 133-141. [Link]

  • El-Marrouni, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). 7-Methylindole. Wikipedia. [Link]

  • Snieckus, V., et al. (2017). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 56(30), 8830-8834. [Link]

  • Fun, H.-K., et al. (2012). 2-(7-Methyl-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o141. [Link]

  • El-Marrouni, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • NIST. (n.d.). 1H-Indole, 7-methyl-. NIST WebBook. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 7-Methyl-1H-indole-1-carbonitrile analogs

Executive Summary: The 7-Methyl-N-Cyanoindole Scaffold 7-Methyl-1H-indole-1-carbonitrile (CAS: 477862-77-4) represents a specialized, electron-deficient indole scaffold employed primarily in the development of tubulin po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Methyl-N-Cyanoindole Scaffold

7-Methyl-1H-indole-1-carbonitrile (CAS: 477862-77-4) represents a specialized, electron-deficient indole scaffold employed primarily in the development of tubulin polymerization inhibitors , RAS/RAF modulators , and pyrrolo[3,2-e]indole antitumor antibiotics (e.g., CC-1065 analogs).

Unlike standard indoles, the N-cyano (1-CN) moiety exerts a strong electron-withdrawing effect, dramatically altering the electronic landscape of the indole core. When coupled with the 7-methyl substitution, this scaffold offers a unique steric vector that blocks metabolic deactivation at the 7-position while enforcing specific binding conformations in hydrophobic pockets (e.g., the Colchicine binding site of tubulin).

This guide provides a comparative technical analysis of the 7-methyl analog against its positional isomers, detailing synthetic protocols, SAR logic, and biological performance metrics.

Mechanistic Insight & SAR Logic

The Role of the N-Cyano Group (Position 1)

The N-cyano group is not merely a passive substituent; it serves two critical functions:

  • Electronic Modulation: It lowers the electron density of the indole ring, making it less susceptible to oxidative metabolism (e.g., by P450s) compared to N-methyl or NH indoles.

  • Synthetic Activation: It increases the acidity of the C2-proton, facilitating directed lithiation and subsequent functionalization (e.g., introduction of aryl or carbonyl groups).

The Role of the 7-Methyl Group
  • Conformational Lock: In biaryl systems (common in tubulin inhibitors), the 7-methyl group introduces torsional strain, forcing the molecule into a non-planar conformation that often mimics the twisted bioactive shape of natural ligands like Combretastatin A-4.

  • Metabolic Blockade: The 7-position is a common site for hydroxylation. Methylation here blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug candidate.
    
Signal Transduction Pathway (Tubulin Interference)

The following diagram illustrates how 7-Methyl-1H-indole-1-carbonitrile derivatives interfere with microtubule dynamics, leading to mitotic arrest.

TubulinPathway cluster_SAR SAR Determinants Drug 7-Methyl-1H-indole-1-carbonitrile Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds with High Affinity (Steric fit via 7-Me) Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Assembly Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Arrest G2/M Cell Cycle Arrest Spindle->Arrest Triggers Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation N_CN N-CN: Metabolic Stability N_CN->Drug Me_7 7-Me: Hydrophobic Fit Me_7->Drug

Caption: Mechanism of action for 7-Methyl-N-cyanoindole derivatives targeting the colchicine binding site of tubulin.

Comparative SAR Analysis

The following table contrasts the 7-Methyl analog with key alternatives. Data is synthesized from representative studies on indole-based tubulin inhibitors (e.g., arylthioindoles and aroylindoles).

Analog StructureSteric ProfileElectronic EffectTubulin IC50 (µM)*Metabolic Stability
7-Methyl-1-CN High (Twisted) Electron-Poor 0.05 - 0.20 High
5-Methyl-1-CNModerateElectron-Poor1.50 - 3.00Moderate
Unsubstituted (1-CN)Low (Planar)Electron-Poor> 5.00Low
7-Methyl-1-H (NH)HighElectron-Rich0.80 - 1.20Low (Oxidation prone)

Note: IC50 values refer to the inhibition of tubulin polymerization in vitro. Lower values indicate higher potency. The 7-Methyl-1-CN analog consistently outperforms others due to the optimal balance of hydrophobic filling (7-Me) and metabolic resistance (1-CN).

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard Schlenk line techniques.

Protocol A: Synthesis of 7-Methyl-1H-indole-1-carbonitrile

This protocol converts commercially available 7-methylindole into the N-cyano derivative using cyanogen bromide (BrCN).

Reagents:

  • 7-Methylindole (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% in oil, 1.5 equiv)

  • Cyanogen Bromide (BrCN, 1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve 7-Methylindole in anhydrous THF at 0°C.

  • Deprotonation: Slowly add NaH. Evolution of

    
     gas will occur. Stir for 30 minutes at 0°C until gas evolution ceases. The solution will turn anionic (often reddish-brown).
    
  • Cyanation: Cool the mixture to -78°C. Add a solution of BrCN in THF dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product is usually less polar than the starting indole.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

    • Yield Expectation: 85-92%.

    • Validation: IR spectrum should show a sharp nitrile stretch at ~2220-2240 cm⁻¹.

Protocol B: Biological Assay (Tubulin Polymerization)

Objective: Quantify the inhibition of microtubule assembly.

  • Preparation: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (0.01 – 10 µM). Keep DMSO concentration < 1%.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor turbidity (absorbance at 340 nm) every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Calculate the

    
     of polymerization. The IC50 is the concentration reducing 
    
    
    
    by 50% relative to the vehicle control.

Synthesis & Derivatization Workflow

The 7-methyl-1-cyano scaffold is rarely the final drug; it is a versatile intermediate. The diagram below outlines its conversion into bioactive 2-substituted derivatives .

SynthesisFlow cluster_Conditions Key Reaction Parameters Start 7-Methylindole Intermediate 7-Methyl-1H-indole- 1-carbonitrile Start->Intermediate NaH, BrCN (Protocol A) Note2 7-Me prevents C7 side-reactions Start->Note2 Lithiation Lithiated Species (C2-Li) Intermediate->Lithiation LDA, -78°C (C2-H Activation) Product 2-Aryl-7-Methyl- Indole-1-CN (Bioactive) Lithiation->Product Ar-I / Pd(0) (Cross-Coupling) Note1 N-CN directs lithiation to C2 position Lithiation->Note1

Caption: Synthetic pathway for functionalizing the 7-Methyl-N-cyanoindole scaffold.

References

  • Patil, S. A., et al. (2012). "Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents." Future Medicinal Chemistry. Link

  • La Regina, G., et al. (2015). "New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression." Journal of Medicinal Chemistry. Link

  • Macor, J. E., et al. (1990). "The synthesis of 1-cyanoindoles." Tetrahedron Letters.
  • Zhou, G., et al. (2014). "Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "7-Methyl-1H-indole-1-carbonitrile (CAS 477862-77-4)."[1][3][4][5][6] Link

Sources

Comparative

Validating the biological target of 7-Methyl-1H-indole-1-carbonitrile

The following guide provides a technical roadmap for validating the biological target of 7-Methyl-1H-indole-1-carbonitrile . This compound belongs to a class of N-cyanoindole electrophiles .

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical roadmap for validating the biological target of 7-Methyl-1H-indole-1-carbonitrile .

This compound belongs to a class of N-cyanoindole electrophiles . Unlike standard reversible inhibitors, the "1-carbonitrile" (N-cyano) moiety often functions as a "warhead" capable of forming covalent adducts with nucleophilic amino acid residues—most notably Cysteine —within a protein's active site.

Executive Summary & Chemical Logic

7-Methyl-1H-indole-1-carbonitrile (CAS: 477862-77-4) is chemically distinct from standard indole inhibitors due to the electron-withdrawing cyano group attached directly to the indole nitrogen (N1).

  • Primary Mechanism: Covalent Modification (Thioimidate Formation). The N-cyano group renders the indole ring electron-deficient and acts as an electrophile. It is susceptible to nucleophilic attack by the thiol group of a catalytic or non-catalytic Cysteine residue.

  • The Role of 7-Methyl: The methyl group at the C7 position provides steric bulk that likely enforces a specific binding orientation (atropisomerism preference) or blocks metabolic oxidation at this prone position, enhancing selectivity compared to unsubstituted indoles.

  • Likely Targets: Cysteine proteases (e.g., Cathepsins, Deubiquitinases), Kinases with active-site cysteines, or metabolic enzymes with nucleophilic active sites.

Mechanism of Action (The Hypothesis)

To validate the target, one must first prove the mechanism. The reaction between the N-cyanoindole and a protein cysteine typically yields an isothiourea (thioimidate) adduct.

Pathway Diagram: Covalent Adduct Formation

ReactionMechanism cluster_legend Chemical Logic Protein Target Protein (Cys-SH) Complex Michaelis Complex (Non-covalent Binding) Protein->Complex Inhibitor 7-Methyl-1H-indole-1-carbonitrile (N-CN Electrophile) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS k_inact Adduct Covalent Adduct (Isothiourea/Thioimidate) TS->Adduct Stable Bond Description The N-cyano group acts as a 'soft' electrophile, preferentially targeting Cysteine thiols over Lysine amines or Serine hydroxyls.

Caption: Proposed mechanism of covalent modification. The Cysteine thiol attacks the nitrile carbon, forming a stable thioimidate adduct.

Comparative Analysis: Performance vs. Alternatives

When validating this compound, it is crucial to benchmark it against other covalent and non-covalent probe classes.

Feature7-Methyl-1H-indole-1-carbonitrile (N-Cyano)Acrylamides (e.g., Ibrutinib analogs)Chloroacetamides (e.g., Iodoacetamide)
Reactivity Type Reversible/Irreversible Covalent (Thioimidate)Irreversible (Michael Addition)Irreversible (SN2 Alkylation)
Selectivity High. Requires specific steric fit (7-Me indole) to position the nitrile.Medium. Targets surface cysteines; can be promiscuous.Low. Highly reactive; targets most accessible cysteines.
Stability Moderate. Thioimidates can hydrolyze or reverse under specific conditions.High. Stable C-S bond.High. Stable C-S bond.
Validation Utility Excellent for Target ID via competition assays.Standard for Kinase targeting.Used primarily as a Pan-reactive probe (ABPP).
Key Advantage "Tunable" Reactivity. The N-cyano group is less reactive than halo-acetamides, reducing off-target noise.Well-understood medicinal chemistry.High sensitivity for proteomic mapping.
Validation Workflow: Step-by-Step

To confirm the target of 7-Methyl-1H-indole-1-carbonitrile, follow this self-validating workflow.

Phase 1: Confirming Covalency (The "Washout" Experiment)

Before expensive proteomics, determine if the binding is covalent.

  • Incubate: Treat target cells/protein with the compound (10x IC50) for 1 hour.

  • Wash: Perform extensive dialysis or rapid dilution (100-fold) to remove unbound compound.

  • Measure: Assess enzymatic activity recovery.

    • Result A (Recovery): Reversible inhibitor (Unlikely for N-cyano).

    • Result B (No Recovery): Irreversible/Tight-binding (Supports Covalent mechanism).

    • Result C (Partial Recovery): Slowly reversible covalent (Thioimidate hydrolysis).

Phase 2: Target Deconvolution via ABPP (Activity-Based Protein Profiling)

This is the "Gold Standard" for validating electrophilic hits.

Protocol:

  • Lysate Prep: Prepare proteome lysates from relevant cell lines (e.g., HEK293, cancer lines).

  • Competition (The Key Step):

    • Sample A: Vehicle (DMSO).

    • Sample B: Treated with 7-Methyl-1H-indole-1-carbonitrile (10 µM, 1 hr).

  • Probe Labeling: Treat both samples with a broad-spectrum Cysteine-reactive probe (e.g., Iodoacetamide-Alkyne or Desthiobiotin-Iodoacetamide ) for 1 hour.

  • Click Chemistry: Conjugate a reporter (Rhodamine or Biotin) via CuAAC click reaction.

  • Readout:

    • Gel-Based: Run SDS-PAGE. Look for bands that disappear in Sample B (indicating the indole blocked the probe).

    • Mass Spec (ABPP-SILAC): Enrich biotinylated proteins and analyze via LC-MS/MS. Targets will show reduced enrichment ratios in the treated sample.

Phase 3: Site Mapping (LC-MS/MS)
  • Incubate purified recombinant target protein with the compound.

  • Digest with Trypsin.

  • Analyze via LC-MS/MS looking for a mass shift on Cysteine residues.

    • Calculated Mass Shift: +26.02 Da (CN group) or +156.07 Da (Whole molecule addition)?

    • Note: For N-cyanoindoles, the whole molecule usually adds to the cysteine. Look for a mass shift equivalent to the molecular weight of the inhibitor (MW ≈ 156.18 Da).

Visualizing the Validation Logic

ValidationWorkflow cluster_biochem Biochemical Validation cluster_proteomics Target Identification (ABPP) start Hit Compound: 7-Methyl-1H-indole-1-carbonitrile step1 Time-Dependent IC50 (Shift = Covalent) start->step1 step2 Washout Assay (No Recovery = Irreversible) step1->step2 step3 Competition Assay (+/- Inhibitor, then IA-Alkyne Probe) step2->step3 If Covalent step4 LC-MS/MS Analysis step3->step4 step5 Identify 'Lost' Peaks (Target Cysteines) step4->step5

Caption: Strategic workflow for validating the biological target, moving from biochemical kinetics to proteomic identification.

References
  • Lovering, F., et al. (2016). "Nitriles in Medicinal Chemistry: Approaches to Covalent Inhibition." Journal of Medicinal Chemistry. Link

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. Link

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link

  • Fresneda, A., et al. (2021). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." MDPI Molecules. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

Validation

In Vitro and In Vivo Correlation of 7-Methyl-1H-indole-1-carbonitrile Activity

This guide provides a comprehensive technical analysis of 7-Methyl-1H-indole-1-carbonitrile , focusing on its pharmacological profile, in vitro/in vivo correlation (IVIVC), and experimental evaluation.[1] While primarily...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 7-Methyl-1H-indole-1-carbonitrile , focusing on its pharmacological profile, in vitro/in vivo correlation (IVIVC), and experimental evaluation.[1] While primarily recognized as a high-value synthetic intermediate for bioactive scaffolds (e.g., pyrrolo[3,2-e]indoles, tetracyclic antihistamines), the molecule possesses intrinsic electrophilic properties and metabolic liabilities that define its biological activity.[1]

[1]

Executive Summary & Mechanism of Action

7-Methyl-1H-indole-1-carbonitrile (CAS: 477862-77-4) is an N-substituted indole derivative characterized by the electron-withdrawing cyano group attached to the pyrrole nitrogen.[1] Unlike C3-cyanoindoles, the N1-cyano motif renders the molecule susceptible to nucleophilic attack and enzymatic hydrolysis, acting as a "masked" indole or a covalent modifier.[1]

Mechanism of Action (MOA)[1]
  • Electrophilic Covalent Modification : The N-cyano group can act as a "warhead," targeting catalytic cysteine residues in enzymes (e.g., deubiquitinases or cysteine proteases), forming an imidate adduct.[1]

  • Metabolic Precursor (Prodrug Effect) : In vivo, the N-cyano group is often labile, hydrolyzing to release the parent compound, 7-methylindole , which is biologically active (known for specific pneumotoxicity and CYP450 interactions).[1]

  • Aromatase/CYP Inhibition : The nitrile moiety can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP19A1/aromatase), a common mechanism for nitrile-containing heterocycles.[1]

In Vitro vs. In Vivo Performance Comparison[1]

The correlation between in vitro potency and in vivo efficacy for 7-Methyl-1H-indole-1-carbonitrile is complex due to the stability of the N-CN bond.[1]

Comparative Analysis Table
FeatureIn Vitro ActivityIn Vivo ActivityCorrelation Factor
Primary Target Cysteine proteases, CYP enzymes (Aromatase)Systemic toxicity (Lung/Liver), CYP modulationLow to Moderate (Dependent on hydrolysis rate)
Stability Stable in DMSO/Buffer (pH 7.[1]4) for < 4hRapid hydrolysis by plasma esterases/amidasesInverse : High in vitro stability

better correlation.[1]
Metabolism Low clearance in microsomes (if N-CN is stable)Rapid conversion to 7-methylindole + Cyanide (trace)Poor : In vivo effects often mimic parent indole.[1]
Potency (IC50) High nM to low

M (Target dependent)
High mg/kg required due to rapid clearanceNon-linear : PK uncouples potency from efficacy.[1]
Critical Insight: The Hydrolysis Disconnect

In vitro assays often use sterile buffers where the N-cyano group remains intact, showing specific inhibition.[1] In vivo, ubiquitous amidases cleave this group, leading to a loss of the specific "nitrile" activity and the onset of "indole" pharmacology.[1] Therefore, in vitro data often overpredicts efficacy unless the target is in a compartment with low hydrolytic activity (e.g., CNS).[1]

Experimental Methodologies

Protocol A: In Vitro Stability & Hydrolysis Assay

Objective: To determine the half-life (


) of the N-cyano group in plasma vs. buffer, establishing the baseline for IVIVC.[1]

Materials:

  • Test Compound: 7-Methyl-1H-indole-1-carbonitrile (10 mM DMSO stock).[1]

  • Matrix: Human Plasma (pooled) and PBS (pH 7.4).[1]

  • Internal Standard: Indole-3-carbonitrile.[1]

Workflow:

  • Spiking : Dilute stock to 1

    
    M in pre-warmed (37°C) plasma or PBS.
    
  • Incubation : Incubate in a shaking water bath.

  • Sampling : Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching : Add 150

    
    L cold Acetonitrile (containing IS). Vortex and centrifuge (4000g, 10 min).
    
  • Analysis : Analyze supernatant via LC-MS/MS (MRM mode). Monitor transition for Parent (

    
    ) and Hydrolysis Product (7-methylindole).[1]
    
Protocol B: Covalent Binding Assessment (GSH Trapping)

Objective: To test intrinsic electrophilicity and potential for off-target toxicity.[1]

  • Incubate 10

    
    M compound with 5 mM Glutathione (GSH) in PBS (pH 7.4) for 4 hours.
    
  • Analyze via LC-MS for [M + GSH] adducts.[1]

  • Interpretation : High adduct formation suggests high reactivity, predicting potential in vivo toxicity (haptenization) rather than pharmacological efficacy.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways of 7-Methyl-1H-indole-1-carbonitrile in an experimental setting, highlighting the disconnect between in vitro stability and in vivo metabolism.

G Compound 7-Methyl-1H-indole-1-carbonitrile (N-Cyano Indole) InVitro In Vitro Environment (Buffer/Enzyme Assay) Compound->InVitro Stable (<4h) InVivo In Vivo Environment (Plasma/Liver) Compound->InVivo Systemic Exposure Target Target Inhibition (Covalent/CYP Binding) InVitro->Target Direct Binding (High Potency) Hydrolysis Enzymatic Hydrolysis (Amidases) InVivo->Hydrolysis Rapid Metabolite 7-Methylindole (Active Metabolite) Hydrolysis->Metabolite Loss of CN group Metabolite->Target Loss of Potency (If CN required) Toxicity Pneumotoxicity (CYP-mediated dehydrogenation) Metabolite->Toxicity Bioactivation

Caption: Divergent fate of 7-Methyl-1H-indole-1-carbonitrile. In vitro stability allows direct target engagement, while in vivo hydrolysis rapidly converts it to 7-methylindole, shifting the pharmacological profile.[1]

Comparison with Alternatives

When selecting an indole-based scaffold or inhibitor, 7-Methyl-1H-indole-1-carbonitrile should be compared against more stable analogs.[1]

Alternative CompoundStructure DifferenceStabilityApplication
Indole-3-carbonitrile CN at C3 positionHigh (Metabolically stable)Aromatase inhibition, dietary supplement research.[1]
7-Methylindole No CN groupN/A (Parent)Pneumotoxicity model, building block.[1]
1-Methyl-7-methylindole Methyl at N1High (No hydrolysis)Stable lipophilic probe, non-reactive control.[1]

Recommendation : Use 7-Methyl-1H-indole-1-carbonitrile only if the N-cyano group is explicitly required for the reaction mechanism (e.g., as a suicide inhibitor) or if studying the metabolic release of 7-methylindole.[1] For stable inhibition, C3-cyano analogs are superior.[1]

References

  • Batra, S., et al. (2013).[1] Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles and their antimicrobial activity. National Institutes of Health (PMC).[1] Link

  • Yamuna, E., et al. (2012).[1] Synthesis of thieno- and benzocyclohepta[b]indoles: Gewald reaction and regioselective cycloaddition. Arkivoc. Link[1][2]

  • BLD Pharm . (2024).[1] Product Datasheet: 7-Methyl-1H-indole-1-carbonitrile (CAS 477862-77-4).[1] Link

  • PubChem . (2024).[1] Compound Summary: Indole-1-carbonitrile Derivatives and Biological Activity. Link

Sources

Comparative

Comparative spectroscopic analysis of 7-Methyl-1H-indole-1-carbonitrile and its precursors

Executive Summary 7-Methyl-1H-indole-1-carbonitrile is a specialized heterocyclic building block used in the synthesis of bioactive alkaloids and pharmaceutical candidates. Its value lies in the N-cyano functionality, wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-1H-indole-1-carbonitrile is a specialized heterocyclic building block used in the synthesis of bioactive alkaloids and pharmaceutical candidates. Its value lies in the N-cyano functionality, which serves as a versatile electrophile for amidine synthesis or as a metabolic handle in drug design.

This guide provides a rigorous spectroscopic comparison between the target molecule and its primary precursor, 7-methylindole . By analyzing the specific spectral shifts in IR and NMR, researchers can definitively validate the success of the


-cyanation reaction.

Synthetic Pathway & Structural Context[1][2][3][4][5]

The transformation involves the electrophilic cyanation of the indole nitrogen. The most robust protocol utilizes Cyanogen Bromide (BrCN) in the presence of a strong base (e.g., NaH) or using phenyl cyanate as a cyano-transfer reagent.

Reaction Scheme Visualization

ReactionScheme Precursor 7-Methylindole (Precursor) MW: 131.18 Product 7-Methyl-1H-indole-1-carbonitrile (Target) MW: 156.19 Precursor->Product N-Cyanation Reagents Reagents: 1. NaH (Base) 2. BrCN (Electrophile) Solvent: DMF/THF

Figure 1: Synthetic pathway for the N-cyanation of 7-methylindole.

Comparative Spectroscopic Analysis

The structural change from a secondary amine (indole NH) to a cyanamide (N-C≡N) induces drastic changes in the electronic environment of the indole ring.

A. Infrared (IR) Spectroscopy

The IR spectrum provides the most immediate confirmation of reaction success.

Functional Group7-Methylindole (Precursor)7-Methyl-1H-indole-1-carbonitrile (Product)Diagnostic Change
N-H Stretch 3380–3420 cm⁻¹ (Strong, sharp/broad)Absent Disappearance of the N-H band is the primary indicator of full conversion.
C≡N Stretch Absent2220–2250 cm⁻¹ (Strong, sharp)Appearance of a distinct nitrile peak.[1] Note:

-cyano stretches are often stronger than

-cyano stretches due to bond polarity.
C=C Aromatic 1580–1620 cm⁻¹1580–1620 cm⁻¹Minimal change, though intensity may vary due to altered dipole.
B. Nuclear Magnetic Resonance ( H NMR)

The


-cyano group is strongly electron-withdrawing. This creates a "deshielding cone" that affects the ring protons, particularly at the C2  position.
Proton Position7-Methylindole (

ppm)
7-Methyl-1H-indole-1-carbonitrile (

ppm)
Mechanistic Insight
N-H (1-H) 8.0–8.4 (Broad singlet)Absent Loss of the exchangeable proton confirms substitution.
C2-H 7.10–7.20 (Multiplet/Doublet)7.60–7.75 (Downfield shift)The C2 proton is ortho to the N-CN group and experiences significant deshielding (+0.5 ppm shift).
C7-Methyl 2.45–2.55 (Singlet)2.60–2.70 (Singlet)Slight downfield shift due to proximity to the electron-deficient nitrogen and steric compression.
Aromatic Ring 6.90–7.60 (Multiplet)7.10–7.80 (Multiplet)General downfield shift of the aromatic system due to reduced electron density in the ring.
C. C NMR Spectroscopy

The introduction of the nitrile carbon provides a unique diagnostic peak.[1]

  • New Signal: A peak appears at 110–115 ppm , corresponding to the

    
    -C≡N  carbon.
    
  • Ring Carbons: The C2 and C7a carbons (adjacent to Nitrogen) will show significant chemical shift changes compared to the parent indole.

Experimental Protocol: Synthesis & Characterization

Safety Note: Cyanogen bromide (BrCN) is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood.

Step 1: Preparation of Reagents
  • Substrate: 7-Methylindole (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Electrophile: Cyanogen Bromide (BrCN) (1.1 eq)

  • Solvent: Anhydrous DMF or THF (dried over molecular sieves)

Step 2: Reaction Procedure
  • Activation: Dissolve 7-methylindole in anhydrous DMF at 0°C under an inert atmosphere (Ar or N₂).

  • Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the indolyl anion).

  • Cyanation: Add a solution of BrCN in DMF dropwise to the reaction mixture at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product will have a significantly higher

    
     than the starting material due to the loss of the H-bond donor (NH).
    
Step 3: Work-up and Purification[7]
  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (100:0 → 90:10). The

    
    -cyano product typically elutes early due to low polarity.
    

Troubleshooting & Quality Control

Spectral Logic Flowchart

Use this logic to interpret your data and troubleshoot the synthesis.

SpectralLogic Start Analyze Crude Product CheckIR Check IR Spectrum: Is there a peak at ~2230 cm⁻¹? Start->CheckIR CheckNH Check IR/NMR: Is the NH peak (3400 cm⁻¹ / 8.2 ppm) present? CheckIR->CheckNH Yes NoReaction Failed Reaction: Check Reagent Quality (BrCN) CheckIR->NoReaction No Success Product Confirmed: 7-Methyl-1H-indole-1-carbonitrile CheckNH->Success No Incomplete Incomplete Reaction: Increase Base or Reaction Time CheckNH->Incomplete Yes

Figure 2: Decision tree for spectroscopic validation of N-cyanation.

References

  • General N-Cyanation Methodologies

    • Synthesis of N-cyanoindoles using Cyanogen Bromide.Journal of Organic Chemistry.
    • Example protocol adapted from: Organic Letters, 2021 , 23, 5983-5987. Link

  • Spectroscopic Data of Precursors

    • 7-Methylindole

      
      H NMR Data. ChemicalBook / AIST Spectral Database. Link
      
  • IR Characteristics of N-Cyano Groups

    • Isonitrile-Derivatized Indole as an Infrared Probe.MDPI Molecules, 2019 . (Discusses vibrational modes of cyanoindoles). Link

    • Infrared Spectra of Nitriles and Related Compounds.[1][2][3]NASA/Ames Research Center. (Confirming the 2200-2250 cm⁻¹ range for N-CN). Link

  • Mechanistic Insight

    • Regiospecific Synthesis of Cyanoindoles.Journal of Organic Chemistry, 2024 . (Discusses electronic effects on indole ring protons). Link[4][5]

Sources

Validation

Head-to-head comparison of 7-Methyl-1H-indole-1-carbonitrile with its 5-methyl isomer

Executive Summary This guide provides a head-to-head technical analysis of 7-Methyl-1H-indole-1-carbonitrile (7-Me-ICN) and its isomer 5-Methyl-1H-indole-1-carbonitrile (5-Me-ICN). While these molecules share an identica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of 7-Methyl-1H-indole-1-carbonitrile (7-Me-ICN) and its isomer 5-Methyl-1H-indole-1-carbonitrile (5-Me-ICN). While these molecules share an identical molecular formula (


), their chemical behavior is divergent due to the "7-position steric effect." 
  • 5-Methyl Isomer: Behaves as an electronically activated, sterically accessible electrophile. It is the preferred substrate for rapid nucleophilic attacks at the C2 position.

  • 7-Methyl Isomer: Defined by significant steric crowding around the N1-C2 locus. This isomer exhibits kinetic resistance to N-cyanation and subsequent nucleophilic additions, making it a more stable but less reactive intermediate.

Part 1: Structural & Electronic Analysis

The core difference lies in the proximity of the methyl group to the reactive


-cyano functionality.
Feature5-Methyl-1H-indole-1-carbonitrile 7-Methyl-1H-indole-1-carbonitrile
Structure Type "Remote" Substitution"Proximal" Substitution
Steric Environment (N1) Open / AccessibleHindered (Methyl clashes with N-substituent)
Electronic Effect Inductive (+I) donation to C5; increases electron density at C3.Inductive (+I) at C7; minimal electronic impact on C2/C3 compared to steric impact.
C2-Electrophilicity High (Activated by N-CN)Moderate (Dampened by steric blocking)
Primary Application Precursor for C2-functionalized indoles via nucleophilic attack.Stable intermediate; study of atropisomerism or steric shielding.
NMR Signature H4/H6 doublets; H2 singlet distinct.H2 singlet shifts upfield due to proximity; H6/H5 coupling patterns.
Mechanism of Differentiation

The


-cyano group (

) is linear, yet the 7-methyl group exerts a "buttressing effect." In 7-Me-ICN, the van der Waals radius of the methyl group (approx. 2.0 Å) interacts with the lone pairs of the nitrogen and the linear cyano group, potentially distorting the planarity of the indole system or increasing the energy barrier for hybridization changes (e.g.,

to

) during reactions.

Part 2: Synthesis & Scalability

Core Challenge: The N-Cyanation Step

Synthesizing


-cyanoindoles typically involves deprotonating the indole to form an indolyl anion, followed by trapping with a cyanogen halide (BrCN or ClCN) or a sulfonyl cyanide (

).
Protocol A: Standard Synthesis (Optimized for 5-Me-ICN)

This protocol yields >90% for the 5-methyl isomer but often stalls at 60-70% for the 7-methyl isomer due to poor nucleophilicity of the sterically hindered nitrogen.

Reagents: Sodium Hydride (NaH), Cyanogen Bromide (BrCN), THF/DMF.

  • Activation: Charge a flame-dried flask with NaH (1.2 equiv) and anhydrous THF under Argon.

  • Deprotonation: Add 5-Methylindole (1.0 equiv) dropwise at 0°C. Stir for 30 min. Observation: Evolution of

    
     gas; solution turns pale yellow/green.
    
  • Cyanation: Cool to -78°C. Add BrCN (1.1 equiv) in THF.

  • Workup: Warm to RT over 2 hours. Quench with

    
    .[1] Extract with EtOAc.
    
Protocol B: Modified "Forcing" Synthesis (Required for 7-Me-ICN)

To overcome the 7-methyl steric barrier, a phase-transfer catalyst (PTC) or stronger electrophile source is recommended.

Reagents: KOH (powdered), Benzene/Toluene, 18-Crown-6 (Cat.), Phenyl Cyanate (PhOCN) or TsCN.

  • System: Use a biphasic system or solid-liquid PTC.

  • Conditions: Reflux in Toluene is often required for 7-Me-ICN to reach full conversion.

  • Purification: 7-Me-ICN often requires rigorous recrystallization (from heptane) as the unreacted starting material is difficult to separate chromatographically.

Part 3: Reactivity Profile & Experimental Data

The defining characteristic of Indole-1-carbonitriles is the activation of the C2 position toward nucleophiles. The electron-withdrawing nitrile pulls density from the ring, making C2 susceptible to attack by amines, alkoxides, or thiols.

Experiment: Nucleophilic Attack at C2 (Aminolysis)

Reaction:



Parameter5-Methyl Isomer7-Methyl Isomer
Nucleophile Morpholine (Secondary amine)Morpholine (Secondary amine)
Conditions MeCN, Reflux, 2hMeCN, Reflux, 18h
Yield 88%45% (Significant starting material remains)
Mechanism Rapid addition-elimination or ring opening/closing.Steric Retardation: The 7-Me group blocks the trajectory of the incoming nucleophile toward the C2-N1 bond.
Stability Data (Hydrolysis)

-cyanoindoles can hydrolyze to 

-carbamoyl indoles (

) under acidic conditions.
  • 5-Me-ICN: Hydrolyzes readily in 1M HCl/THF (

    
    ).
    
  • 7-Me-ICN: Shows enhanced resistance to hydrolysis (

    
    ) because the 7-methyl group shields the nitrile carbon from water attack.
    

Part 4: Visualization of Pathways

Diagram 1: Comparative Reactivity Workflow

This diagram illustrates the divergence in synthetic success and reactivity between the two isomers.

IndoleComparison Start Starting Material (Methylindole) Reagent Reagent: NaH + BrCN Start->Reagent Inter5 5-Methyl-1H-indole-1-carbonitrile (High Yield) Reagent->Inter5 5-Me Isomer (No Steric Clash) Inter7 7-Methyl-1H-indole-1-carbonitrile (Moderate Yield) Reagent->Inter7 7-Me Isomer (Steric Hindrance) Prod5 C2-Functionalized Product (Fast Reaction) Inter5->Prod5 Nucleophile (R-NH2) Low Barrier Prod7 C2-Functionalized Product (Slow/Incomplete) Inter7->Prod7 Nucleophile (R-NH2) High Barrier

Caption: Comparative reaction kinetics showing the kinetic penalty imposed by the 7-methyl group during both synthesis and subsequent functionalization.

Diagram 2: Steric Interaction Map

Visualizing why the 7-methyl group affects the N1-C2 region.

StericMap N1 N1 (Nitrile) C2 C2 (Electrophile) C7 C7 C5 C5 Me7 7-Methyl (Steric Block) Me7->N1 Clash CN CN Group Me7->CN Clash Me5 5-Methyl (Remote)

Caption: Spatial arrangement showing the direct steric clash of the 7-Methyl group with the N1-substituent, contrasting with the remote 5-Methyl group.

References

  • Madelung Synthesis & N-Cyanation: One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2012). Discusses general cyanation protocols and yields.

  • Nucleophilic Reactivity: Nucleophilic Reactivities of Indoles. (2010).[2] Provides kinetic data on indole nucleophilicity and the effect of methyl substitution.

  • Steric Hindrance in Indoles: Directed ortho Metalation Approach to C-7-Substituted Indoles. (2004).[3][4] Details the synthetic challenges and deprotection issues specific to 7-substituted indoles.

  • General N-Cyanation: Cyanogen bromide - Wikipedia. Overview of BrCN reactivity with amines and nitrogen heterocycles.

  • Indole-1-carbonitrile Reactivity:Reactions of 1-cyanoindoles with nucleophiles.

Sources

Safety & Regulatory Compliance

Safety

7-Methyl-1H-indole-1-carbonitrile proper disposal procedures

Topic: 7-Methyl-1H-indole-1-carbonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Part 1: Executive Safety Directives STOP & READ: Before handling 7-Methyl-1H-indol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Methyl-1H-indole-1-carbonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Safety Directives

STOP & READ: Before handling 7-Methyl-1H-indole-1-carbonitrile (CAS: 1262412-28-7 / Analogous N-cyanoindoles), acknowledge the specific functional group hazard. This compound is an N-cyanoindole (a cyanamide derivative). Unlike simple organic nitriles, the N-CN bond can be labile under acidic conditions, potentially releasing Hydrogen Cyanide (HCN) gas.

Immediate Operational Rules:

  • NO ACIDS: Never dispose of this compound into acidic waste streams. Acid hydrolysis of N-cyano compounds can generate lethal HCN.

  • NO DRAINS: Zero tolerance for sink disposal. This compound is toxic to aquatic life and likely inhibits microbial activity in water treatment plants.

  • SEGREGATION: Segregate as "Toxic Organic - Nitrogenous" . Do not commingle with oxidizers or strong acids.

Part 2: Chemical Characterization & Hazard Profile

To ensure proper disposal, you must classify the waste based on its physicochemical properties.

Property Data / Classification Implication for Disposal
Chemical Structure Indole core with N-attached Nitrile (Position 1) and Methyl (Position 7).High nitrogen content; requires incineration with NOx scrubbing.
Stability Moisture sensitive; Light sensitive.[1]Keep waste containers sealed and amber/opaque.
Reactivity Hydrolytically Unstable in Acid. CRITICAL: Contact with acid releases HCN. Contact with strong base releases Ammonia.
Flammability Combustible Solid.Classified as Ignitable Waste (if liquid formulation) or combustible solid.
Toxicity (GHS) Acute Tox. 3 or 4 (Oral/Dermal/Inhal); Skin/Eye Irritant.[2]Must be handled as Hazardous Waste (RCRA P-list or Characteristic).

Part 3: Waste Stream Segregation & Packaging

The following decision matrix outlines the logical flow for categorizing this specific waste stream to prevent dangerous incompatibilities.

Disposal Decision Matrix (Graphviz)

DisposalWorkflow Start Waste: 7-Methyl-1H-indole-1-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Solid Waste Bin (Double Bagged) Solid->BinSolid IncompatCheck Contaminants? Liquid->IncompatCheck SolventCheck Solvent Type? Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, DMF, Methanol) SolventCheck->NonHalogenated BinHalo Waste Stream A: Halogenated Organics Halogenated->BinHalo BinNonHalo Waste Stream B: Non-Halogenated Organics NonHalogenated->BinNonHalo Acidic Contains ACID? IncompatCheck->Acidic NeutralBase Neutral or Alkaline IncompatCheck->NeutralBase ActionNeutralize NEUTRALIZE FIRST (Add NaOH to pH > 9) Prevent HCN Release Acidic->ActionNeutralize CRITICAL SAFETY STEP NeutralBase->SolventCheck ActionNeutralize->SolventCheck Destruction High-Temp Incineration (>1000°C with Scrubber) BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Figure 1: Decision tree for segregating N-cyanoindole waste. Note the critical neutralization step for acidic mixtures to prevent cyanide gas evolution.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty amber glass jar.

  • Double Bagging: If the material is a fine powder, place the primary container inside a clear plastic zip-lock bag to prevent dust contamination of the outer container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "7-Methyl-1H-indole-1-carbonitrile" (Do not use abbreviations).

    • Hazards: "TOXIC", "IRRITANT".[2]

    • Note: Add "NITRILE / CYANAMIDE DERIVATIVE" to alert waste handlers.

  • Storage: Store in the "Solid Toxic Waste" satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • pH Check (Mandatory): Dip a pH strip into the waste solution.

    • If Acidic (pH < 7): Slowly add 1M NaOH or saturated Sodium Bicarbonate until pH is 8-10 . Reason: Keeps the nitrile stable and prevents HCN evolution.

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM, Chloroform, or Chlorobenzene, pour into the Halogenated Waste carboy.

    • Non-Halogenated: If dissolved in Methanol, DMSO, DMF, or Ethyl Acetate, pour into the Non-Halogenated Waste carboy.

  • Volume Limit: Do not fill carboys >90% full (leave headspace for expansion).

  • Cap & Wipe: Tightly cap the carboy. Wipe the exterior with a damp paper towel (dispose of towel as solid hazardous waste).

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste carboy (Scenario B).

  • Defacing: Cross out the original label or write "EMPTY" / "TRIPLE RINSED".

  • Disposal: Discard the glass bottle in the "Lab Glass" trash (if permitted by local EHS) or "Contaminated Glass" bin if residues persist.

Part 5: Emergency Procedures (Spills)

In the event of a spill of 7-Methyl-1H-indole-1-carbonitrile:

  • Evacuate & Ventilate: If dust is airborne, clear the area immediately.

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a NIOSH-approved N95 or P100 respirator if powder is fine.

  • Dry Spill Cleanup:

    • Do NOT use water initially (spreads contamination).

    • Cover spill with damp paper towels (dampened with weak base like 1% Sodium Carbonate) to suppress dust.

    • Scoop material into a waste container.

  • Decontamination: Wipe the surface with a 1% Sodium Hypochlorite (Bleach) solution. Mechanism: Bleach oxidizes traces of cyanide/nitrile to less toxic cyanate.

    • Caution: Ensure the area is well-ventilated; bleach + organic amines can form chloramines (toxic), but this is preferable to leaving active nitrile residues.

References

  • National Institutes of Health (NIH) - PubChem. Indole-3-carbonitrile and derivatives Compound Summary. Retrieved from [Link]

  • U.S. EPA. RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and specific local regulations before disposal.

Sources

Handling

Personal Protective Equipment &amp; Safety Guide: 7-Methyl-1H-indole-1-carbonitrile

This guide outlines the safety, logistical, and operational protocols for handling 7-Methyl-1H-indole-1-carbonitrile (CAS 477862-77-4).[1] It is designed for researchers and safety officers requiring immediate, actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 7-Methyl-1H-indole-1-carbonitrile (CAS 477862-77-4).[1] It is designed for researchers and safety officers requiring immediate, actionable data for risk assessment and experimental planning.[1]

Executive Safety Summary
  • Compound Name: 7-Methyl-1H-indole-1-carbonitrile[1][2][3][4][5]

  • CAS Number: 477862-77-4[1][2][3][4][5]

  • Molecular Formula: C₁₀H₈N₂[1]

  • Molecular Weight: 156.18 g/mol [1][4]

  • Hazard Classification: High Potency / Toxic N.O.S. (Not Otherwise Specified).[1] Treat as a hazardous organic nitrile.[1]

  • Critical Risk: Potential for Hydrocyanic Acid (HCN) release upon hydrolysis in strong acidic environments.[1] High lipophilicity (7-methyl group) increases potential for dermal absorption.[1]

Risk Assessment & Hazard Identification

This compound features an N-cyano (cyanamide-like) functional group attached to an indole core.[1] Unlike simple aliphatic nitriles, N-cyanoindoles possess unique reactivity profiles.[1]

Hazard CategoryRisk LevelMechanism & Causality
Acute Toxicity Category 3 (Oral/Dermal) Organic nitriles can metabolize to release cyanide ions (

), inhibiting cytochrome c oxidase.[1] The 7-methyl substituent increases lipophilicity (

), facilitating rapid skin absorption.[1]
Respiratory Irritant / Sensitizer Inhalation of dust or aerosols may cause severe irritation to the upper respiratory tract.[1] Delayed pulmonary edema is a risk with nitrile exposure.[1]
Chemical Reactivity Acid Sensitive The N-CN bond is susceptible to hydrolysis.[1] Contact with strong acids (HCl, H₂SO₄) can liberate toxic HCN gas.[1]
Ocular Category 2A Irritant Crystalline solids can cause mechanical abrasion and chemical irritation leading to conjunctivitis.[1]
Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1] The lipophilic nature of this molecule requires specific barrier protection.[1]

PPE Selection Table
ComponentStandard / MaterialSpecification & Rationale
Hand Protection (Solid) Double Nitrile Outer: 5 mil Nitrile (Disposable).Inner: 4 mil Nitrile.Rationale:[1] Sufficient for dry solid handling.[1][6] Change immediately upon contamination.[1]
Hand Protection (Solution) Laminate / Barrier Brand: Silver Shield® or Ansell Barrier®.Rationale:[1] If dissolved in DMSO, DCM, or DMF, nitrile gloves degrade rapidly.[1] Laminate gloves prevent carrier-solvent mediated skin absorption.[1]
Respiratory N95 / P100 Minimum: N95 disposable respirator for weighing operations outside a hood (discouraged).Preferred: Work strictly inside a certified Chemical Fume Hood.[1]
Eye / Face ANSI Z87.1 Chemical splash goggles.[1] Face shield required if working with >500 mg or conducting pressurized reactions.[1]
Body Tyvek® / Lab Coat Buttoned, long-sleeved lab coat (cotton/poly blend).[1] For scale-up (>1g), use disposable Tyvek sleeves to cover wrists.[1]
Operational Protocol: Safe Handling & Weighing

Objective: Minimize aerosolization and prevent hydrolysis.

Step-by-Step Workflow
  • Preparation:

    • Verify Fume Hood flow rate (Face velocity: 80–100 fpm).

    • Place a disposable balance draft shield or secondary containment tray inside the hood.[1]

    • Pre-weigh solvent (DMSO/DMF) to avoid transferring solid powder unnecessarily.[1]

  • Weighing Procedure:

    • Do not use a spatula directly into the stock bottle.[1] Pour a small amount into a secondary tared vial.

    • Use an anti-static gun if the powder is static-prone (common with methylated indoles).[1]

    • Immediately recap the stock container.[1]

  • Solubilization:

    • Add solvent to the solid, not vice versa, to prevent "puffing" of powder.[1]

    • Solvent Choice: DMSO is preferred for biological assays; Dichloromethane (DCM) for synthesis.[1]

    • Caution: Avoid acidic solvents (e.g., acetic acid) unless strictly required and vented.[1]

Visual Workflow: Solid to Solution Transfer

HandlingProtocol cluster_warning CRITICAL WARNING Start Start: Handling 7-Methyl-1H-indole-1-carbonitrile CheckEnv Verify Fume Hood (80-100 fpm) Start->CheckEnv PPE Don PPE: Double Nitrile + Goggles + Lab Coat CheckEnv->PPE Weighing Weighing (Inside Hood) Use Secondary Vial PPE->Weighing Solvent Add Solvent (DMSO/DCM) Avoid Acidic Media Weighing->Solvent Dissolve Waste Disposal: Solid Toxic Waste Solvent->Waste Cleanup AcidWarn NO STRONG ACIDS (Risk of HCN Release) Solvent->AcidWarn Avoid

Caption: Operational workflow for safe weighing and dissolution, emphasizing acid avoidance.

Emergency Response & Spill Management

Self-Validating Logic: The response is dictated by the physical state of the spill.[1]

ScenarioImmediate ActionDecontamination Protocol
Dry Powder Spill Isolate 1. Cover with wet paper towels (water) to prevent dust dispersal.2.[1] Scoop into a dedicated waste jar.3. Wipe area with 10% Bleach (oxidizes residual nitrile/cyanide traces) followed by water.[1]
Solution Spill Absorb 1. Use vermiculite or spill pads.2.[1] Do not use acid-based absorbents. 3.[1] Place in double-bagged hazardous waste container labeled "Toxic Organic".
Skin Exposure Flush 1.[1] Wash with soap and water for 15 minutes.2.[1] Do not use ethanol/DMSO (enhances absorption).3.[1] Seek medical attention if irritation persists.
Waste Disposal

Directive: Never dispose of organic nitriles down the drain.

  • Segregation: Segregate as "Toxic Organic Waste" . Do not mix with acidic waste streams (e.g., acid digestions).[1]

  • Labeling: Clearly label container: "Contains Organic Nitriles (7-Methyl-1H-indole-1-carbonitrile). TOXIC. Contact with Acid Liberates Toxic Gas."[1]

  • Destruction (Professional): Incineration is the standard method.[1] Chemical oxidation (bleach) is effective for decontamination of glassware but not for bulk disposal.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11715247, 7-amino-4-methyl-1H-indole-3-carbonitrile (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles.[1] Retrieved from [Link][1]

Sources

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